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Foundational

2-Iodooxazole-4-carbaldehyde: A Comprehensive Technical Guide to Structure, Synthesis, and Application

Executive Summary 2-Iodooxazole-4-carbaldehyde is a highly specialized, bifunctional heterocyclic building block utilized at the vanguard of medicinal chemistry and materials science. Featuring a 1,3-oxazole core, this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodooxazole-4-carbaldehyde is a highly specialized, bifunctional heterocyclic building block utilized at the vanguard of medicinal chemistry and materials science. Featuring a 1,3-oxazole core, this molecule is distinguished by its dual reactivity: an electrophilic formyl group at the C4 position and a highly polarizable carbon-iodine (C–I) bond at the C2 position. This guide elucidates its chemical structure, details the mechanistic rationale for its use in drug design, and provides a rigorously self-validating protocol for its de novo synthesis.

Structural Elucidation & Physicochemical Data

The chemical structure of 2-iodooxazole-4-carbaldehyde consists of a 5-membered aromatic oxazole ring (containing oxygen at position 1 and nitrogen at position 3). The structural uniqueness arises from its two substituents:

  • C2 Position (between O and N): Substituted with an Iodine atom. The strong inductive effect of the adjacent heteroatoms makes this C–I bond highly polarized.

  • C4 Position (adjacent to N): Substituted with a formyl group (–CHO), providing a versatile handle for condensation and olefination reactions.

To facilitate rapid comparison and integration into computational chemistry workflows, the quantitative physicochemical properties are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 2-Iodo-1,3-oxazole-4-carbaldehyde
Molecular Formula C₄H₂INO₂
Molecular Weight 222.97 g/mol
Exact Mass 222.9130 Da
SMILES String O=Cc1coc(I)n1
InChI InChI=1S/C4H2INO2/c5-4-6-2-3(1-7)8-4/h1-2H
H-Bond Donors 0
H-Bond Acceptors 3 (N, O, C=O)
Topological Polar Surface Area (TPSA) 43.1 Ų[1]
Halogen Bond Donor Capability 1 (C–I, Vs,max​ ≈ 50 kcal/mol)

Mechanistic Rationale in Drug Design & Materials Science

The selection of 2-iodooxazole-4-carbaldehyde as a starting material is driven by precise mechanistic advantages:

  • Kinase Inhibitor Scaffold Construction: The C4-carbaldehyde serves as a critical linchpin for constructing complex secondary heterocycles. For instance, condensation of oxazole-carbaldehydes is heavily utilized in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, which are potent inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1)—a primary target in the oncology of tumors exhibiting chromosomal instability ()[2].

  • Supramolecular Halogen Bonding: The C2-iodo substituent is not merely a leaving group for cross-coupling. It acts as a highly potent, self-complementary halogen-bond donor. Crystallographic studies demonstrate that 2-iodooxazoles form uniquely strong interactions ( Vs,max​ ≈ 50.0 kcal/mol) that enable the predictive, high-fidelity assembly of multi-dimensional molecular networks ()[3].

  • Late-Stage Functionalization: The C2 position of the oxazole ring is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly explore Structure-Activity Relationships (SAR) without disrupting the core architecture ()[4].

De Novo Synthesis: A Self-Validating Protocol

Synthesizing 2-iodooxazole-4-carbaldehyde requires precise control over the oxazole ring's tendency to undergo ring-opening during metalation. The following methodology is engineered to prevent degradation through in situ transmetalation.

Step-by-Step Experimental Workflow

Step 1: Acetal Protection of the Formyl Group

  • Procedure: Reflux oxazole-4-carbaldehyde (1.0 eq) with ethylene glycol (2.0 eq) and catalytic p-toluenesulfonic acid in toluene using a Dean-Stark trap for 12 hours.

  • Causality: The highly electrophilic formyl group must be masked as a 1,3-dioxolane acetal to prevent destructive nucleophilic attack by the strong base used in the subsequent metalation step.

Step 2: Regioselective Metalation & Zincation

  • Procedure: Cool the protected oxazole to -78 °C in anhydrous THF. Add Lithium tetramethylpiperidide (LiTMP, 1.1 eq) dropwise. After 30 minutes, immediately add a solution of anhydrous ZnCl2​ (1.2 eq) in THF.

  • Causality: Direct C2-lithiation of oxazoles frequently results in an equilibrium shift toward an acyclic isocyanide enolate, which compromises regioselectivity and yield ()[4]. By introducing ZnCl2​ , the intermediate undergoes rapid transmetalation to a configurationally stable organozinc species, locking the cyclic structure and preventing degradation.

Step 3: Electrophilic Iodination

  • Procedure: Add a solution of Iodine ( I2​ , 1.2 eq) in THF to the organozinc intermediate at -78 °C, then allow the mixture to warm to room temperature.

  • Causality: The organozinc species smoothly undergoes electrophilic substitution with iodine, yielding the protected 2-iodooxazole.

Step 4: Acidic Deprotection

  • Procedure: Treat the crude intermediate with 2M HCl in a THF/Water mixture at room temperature for 4 hours. Extract with ethyl acetate and purify via silica gel chromatography.

  • Causality: Mild acidic hydrolysis cleaves the dioxolane acetal, revealing the target C4-carbaldehyde without breaking the newly formed, sensitive C–I bond.

Self-Validation & In-Process Controls (IPCs)

To ensure trustworthiness, this protocol operates as a self-validating system:

  • IPC 1 (Post-Step 1): GC-MS analysis must confirm the total disappearance of the starting material mass and the appearance of the acetal mass (+44 Da).

  • IPC 2 (Post-Metalation): Quench a 0.5 mL aliquot of the zincate intermediate with D2​O . 1H NMR analysis must show the complete disappearance of the sharp C2-H singlet (typically ~8.0 ppm), confirming quantitative deprotonation.

  • Final Validation: High-Resolution Mass Spectrometry (HRMS) must yield an exact mass of 222.9130 Da. 1H NMR ( CDCl3​ ) must display only two proton signals: a singlet at ~8.2 ppm (C5-H) and a singlet at ~9.9 ppm (Aldehyde-H).

Synthetic Workflow Visualization

Workflow Start Oxazole-4-carbaldehyde (Starting Material) Step1 Acetal Protection (Ethylene glycol, p-TsOH) Start->Step1 Mask -CHO Step2 Regioselective Lithiation (LiTMP, THF, -78 °C) Step1->Step2 C2 Deprotonation Val1 IPC 1: GC-MS (Acetal Formation Confirmed) Step1->Val1 Step3 In Situ Transmetalation (ZnCl2 addition) Step2->Step3 Prevent Ring-Opening Step4 Electrophilic Iodination (I2 quench) Step3->Step4 Halogenation Val2 IPC 2: 1H NMR (D2O Quench) (Absence of C2-H Confirmed) Step3->Val2 Step5 Acidic Deprotection (2M HCl, RT) Step4->Step5 Reveal -CHO Product 2-Iodooxazole-4-carbaldehyde (Target Compound) Step5->Product Isolation Val3 Final QC: HRMS & NMR (Exact Mass 222.91 Da) Product->Val3

Figure 1: Self-validating synthetic workflow for 2-Iodooxazole-4-carbaldehyde, incorporating critical In-Process Controls.

References

  • Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Moghadasnia, M. P., et al. "Assembly of Multi-Dimensional Molecular Networks through Self-Complementary Halogen-Bonded Tectons." Crystal Growth & Design, 2023. URL:[Link]

  • Li, B., et al. "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination." Organic Process Research & Development, 2008. URL:[Link]

  • National Center for Biotechnology Information. "1,2-Oxazole-4-carbaldehyde." PubChem Compound Summary for CID 21779029, 2025. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Iodooxazole-4-carbaldehyde: Properties, Synthesis, and Reactivity

This document provides a comprehensive technical overview of 2-Iodooxazole-4-carbaldehyde, a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. As direct expe...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview of 2-Iodooxazole-4-carbaldehyde, a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. As direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from structurally analogous compounds and established principles of organic chemistry to present a robust profile. Our analysis is grounded in field-proven insights to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Introduction and Strategic Importance

The oxazole scaffold is a privileged heterocycle, forming the core of numerous natural products and pharmaceuticals valued for their diverse biological activities. The strategic introduction of specific functional groups onto this ring system allows for the fine-tuning of molecular properties and provides handles for further chemical elaboration. 2-Iodooxazole-4-carbaldehyde is a bifunctional reagent of particular interest. The aldehyde group at the 4-position serves as a versatile precursor for a multitude of classical transformations, while the iodine atom at the 2-position is an exceptional substrate for modern transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes it a powerful intermediate for constructing complex molecular architectures and for the rapid generation of compound libraries in drug discovery programs.

Physicochemical Properties

The properties of 2-Iodooxazole-4-carbaldehyde are predicted based on its constituent functional groups and data from close structural analogues, primarily Oxazole-4-carbaldehyde.[1] The introduction of a heavy iodine atom is expected to significantly increase the molecular weight and melting point compared to the parent compound.

PropertyPredicted Value / DescriptionSource / Rationale
Molecular Formula C₄H₂INO₂Calculated
Molecular Weight 222.97 g/mol Calculated
Appearance Predicted to be a pale yellow to light brown solid.Analogy to Oxazole-4-carbaldehyde, which is a solid.
Melting Point > 65 °CExpected to be higher than Oxazole-4-carbaldehyde (57-61 °C) due to increased mass and van der Waals forces.[1]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water.Based on the polar nature of the aldehyde and oxazole ring.
CAS Number Not assigned in major databases as of this writing.Internal Search

Proposed Synthesis and Methodological Rationale

There is no established, published synthesis for 2-Iodooxazole-4-carbaldehyde. However, a logical and robust synthetic strategy can be designed based on known oxazole chemistry. The proposed route involves the initial construction of the oxazole-4-carbaldehyde scaffold, followed by a regioselective iodination at the C2 position, which is the most acidic site on the oxazole ring.[2]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Oxazole-4-carbaldehyde

This step can be achieved via multiple established routes. A common method is the formylation of a pre-formed oxazole, or building the ring with the aldehyde precursor in place. The Vilsmeier-Haack reaction on a suitable oxazole precursor is a viable option.[3] Alternatively, a more modern approach starts from readily available aldehydes.[4]

Step 2: Regioselective Iodination of Oxazole-4-carbaldehyde

The C2 proton of the oxazole ring is the most acidic and can be selectively removed by a strong base to form a lithio salt.[2] This nucleophilic intermediate can then be quenched with an iodine source to install the iodine atom regioselectively at the 2-position.

  • Deprotonation: Dissolve Oxazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise while maintaining the temperature at -78 °C. The choice of n-BuLi is critical as it is a sufficiently strong, non-nucleophilic base to deprotonate the C2 position without attacking the aldehyde. Stir the reaction mixture for 1 hour at this temperature.

  • Iodination: In a separate flask, dissolve molecular iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid.

  • Quenching and Work-up: After stirring for an additional 30 minutes, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Iodooxazole-4-carbaldehyde.

Synthesis Workflow Diagram

G cluster_0 Step 1: Oxazole-4-carbaldehyde Synthesis cluster_1 Step 2: Regioselective Iodination A Starting Materials (e.g., Aldehyde + TosMIC) B Van Leusen Reaction or other cyclization A->B Base (e.g., K2CO3) C Oxazole-4-carbaldehyde B->C D Oxazole-4-carbaldehyde E Deprotonation at C2 D->E 1. n-BuLi, THF, -78°C F Iodination E->F 2. I₂, THF, -78°C G 2-Iodooxazole-4-carbaldehyde F->G 3. Quench (Na2S2O3) G main 2-Iodooxazole-4-carbaldehyde suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) main->suzuki C2-I Bond sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) main->sonogashira C2-I Bond heck Heck Coupling (Alkene, Pd cat.) main->heck C2-I Bond oxidation Oxidation (e.g., KMnO4) main->oxidation C4-CHO Bond reduction Reduction (e.g., NaBH4) main->reduction C4-CHO Bond wittig Wittig Reaction (Ph3P=CHR) main->wittig C4-CHO Bond

Caption: Key orthogonal reaction pathways for 2-Iodooxazole-4-carbaldehyde.

Safety, Handling, and Storage

As a novel compound, a specific Safety Data Sheet (SDS) is not available. The following precautions are based on the known hazards of its constituent parts: iodo-organics and aldehydes.

  • Hazard Profile: Expected to be harmful if swallowed, in contact with skin, or if inhaled. [1]Causes serious eye irritation and may cause an allergic skin reaction. Organic iodo-compounds can be toxic and may be sensitive to light.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [5][6]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., Argon) is recommended to prevent potential degradation over time.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow to enter drains.

Conclusion

2-Iodooxazole-4-carbaldehyde represents a highly valuable, albeit currently niche, synthetic building block. Its predicted physicochemical properties and orthogonal reactivity make it an ideal starting point for the synthesis of diverse and complex molecules. The C4-aldehyde allows for classical organic transformations, while the C2-iodide provides a modern entry into a vast chemical space via cross-coupling chemistry. This guide provides a foundational framework for its synthesis, handling, and strategic application in research and development, particularly within the pharmaceutical and materials science sectors.

References

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Oxazole-4-carbaldehyde. Retrieved from [Link]

  • Hassner, A., & Fischer, B. (n.d.). NEW CHEMISTRY OF OXAZOLES.
  • Vedejs, E., & Lu, S. (2008). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. The Journal of Organic Chemistry, 73(9), 3536–3541.
  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Mori, K., et al. (2012). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. Molecules, 17(9), 11050-11062.
  • Orito, K., et al. (2010).
  • Potapov, A. M., & Rakitin, O. A. (2016). Pyrroles from Oxazoles. Chemistry of Heterocyclic Compounds, 52(1), 1-3.
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]

  • Mao, Z., & Zeng, H. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances, 12(40), 26055-26059.
  • Naresh, G., & Narender, T. (2014).
  • Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617.
  • Mao, Z., & Zeng, H. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances, 12(40), 26055-26059.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Basavaiah, D., et al. (2022). An Umpolung Strategy for Intermolecular [2+2+1] Cycloaddition of Aryl Aldehydes and Nitriles: A Facile Access to 2,4,5-Trisubstituted Oxazoles. The Royal Society of Chemistry.
  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine.
  • CPAChem. (2023). Safety data sheet.
  • Gulea, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14695–14708.
  • Williams, D. R., & Lowder, P. D. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 12(2), 236–239.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Retrieved from [Link]

  • Kamal, A., et al. (2004). Iodine‐Mediated Synthesis of 2‐Arylbenzoxazoles, 2‐Arylbenzimidazoles, and 1,3,5‐Trisubstituted Pyrazoles.
  • Gáspár, B., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science, 13(23), 6799–6804.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
  • Verma, A., et al. (2020). Heck Cross- Coupling Reactions in Ionic Liquid mediated Pd Nanocatalysts. Current Organic Synthesis, 17(4), 282-290.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Alagarsamy, P., & Varma, R. S. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(13), 2133–2136.
  • Vedejs, E., & Lu, S. (2008). Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles. PubMed. Retrieved from [Link]

  • Kumar, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1720–1729.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Li, X., et al. (2021). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 12(7), 1146–1151.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]...

  • Mondal, S., et al. (2026). Heck coupling reaction between bromo/iodoanisoles and acrylates.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Larock, R. C., & Reddy, C. K. (2002). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates.
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Foundational

The Synthetic Chemist's Guide to 2-Iodooxazole-4-carbaldehyde: A Dual-Action Reagent

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block Oxazole derivatives are a cornerstone in medicinal chemistry and materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Oxazole derivatives are a cornerstone in medicinal chemistry and materials science, prized for their wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] Within this important class of compounds, 2-iodooxazole-4-carbaldehyde emerges as a particularly valuable synthetic intermediate. Its structure is characterized by two distinct, orthogonally reactive functional groups: an iodine atom at the electron-deficient C2 position and a carbaldehyde (aldehyde) group at the C4 position. This unique arrangement allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures.[5]

This guide provides an in-depth exploration of the reactivity of 2-iodooxazole-4-carbaldehyde, focusing on the mechanistic principles that govern its synthetic applications. We will delve into the electronic nature of the molecule and demonstrate how its distinct functional groups can be selectively targeted to achieve a variety of synthetic outcomes.

Synthesis and Electronic Profile

The synthesis of 2-iodooxazole-4-carbaldehyde is not explicitly detailed in the provided search results, but analogous structures, such as ethyl 2-iodooxazole-4-carboxylate, are synthesized via a Sandmeyer-type reaction from the corresponding 2-aminooxazole.[6] This involves diazotization of the amino group followed by displacement with iodide. The aldehyde functionality can be introduced through various methods, including the Vilsmeier-Haack reaction on a suitable oxazole precursor.[7][8][9][10][11]

The reactivity of 2-iodooxazole-4-carbaldehyde is dictated by the electronic properties of the oxazole ring and its substituents. The oxazole ring is an electron-withdrawing heterocycle. The iodine atom at the C2 position serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The aldehyde group at the C4 position is a classic electrophile, susceptible to nucleophilic attack. The interplay between these two functionalities allows for a high degree of control in synthetic design.

Core Reactivity and Mechanistic Pathways

The dual functionality of 2-iodooxazole-4-carbaldehyde allows for two primary modes of reactivity: transformations at the C2-iodo position and reactions involving the C4-aldehyde group.

Reactivity at the C2-Position: The Realm of Cross-Coupling

The carbon-iodine bond at the C2 position is the primary site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.[12][13][14][15] These reactions are fundamental to modern organic synthesis and offer a powerful means to elaborate the oxazole core.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[12][16][17][18] For 2-iodooxazole-4-carbaldehyde, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the C2 position.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:[12][18]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the oxazole, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxazole-Pd(II)-I(L2) Oxazole-Pd(II)-I(L2) Pd(0)L2->Oxazole-Pd(II)-I(L2) Oxidative Addition (Oxazole-I) Oxazole-Pd(II)-R'(L2) Oxazole-Pd(II)-R'(L2) Oxazole-Pd(II)-I(L2)->Oxazole-Pd(II)-R'(L2) Transmetalation Coupled Product 2-Substituted Oxazole Oxazole-Pd(II)-R'(L2)->Coupled Product Reductive Elimination R'-B(OR)2 R'-B(OR)2 + Base R'-B(OR)2->Oxazole-Pd(II)-I(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of 2-iodooxazole.

Reaction Catalyst Base Boron Reagent Typical Yield
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Arylboronic acidsGood to Excellent

Representative Protocol: Suzuki-Miyaura Coupling [6]

  • To a flask containing 2-iodooxazole-4-carbaldehyde (1.0 eq), add the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon).

  • A degassed solvent system, such as a mixture of toluene and water, is added.

  • The reaction is heated and monitored for completion.

  • Upon completion, the reaction is worked up by extraction and purified by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[19] It is an invaluable tool for synthesizing alkynyl-substituted oxazoles, which are important precursors for more complex heterocyclic systems.

The mechanism is thought to proceed through a dual catalytic cycle:[20][21]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the iodo-oxazole to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium complex.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System Iodo-oxazole 2-Iodooxazole-4-carbaldehyde Reaction_Vessel Reaction under Inert Atmosphere Iodo-oxazole->Reaction_Vessel Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Reaction_Vessel Base Amine Base (e.g., Et₃N) Base->Reaction_Vessel Product 2-Alkynyl-oxazole-4-carbaldehyde Reaction_Vessel->Product

Caption: A simplified workflow for a typical Sonogashira coupling reaction.

A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by carefully controlling reaction conditions, such as oxygen concentration.[22]

Reactivity at the C4-Position: The Versatility of the Aldehyde

The aldehyde functionality at the C4 position is a classic electrophilic handle for a wide array of synthetic transformations. These reactions allow for the extension of the carbon chain and the introduction of new functional groups.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[23][24][25][26][27] This reaction is highly reliable for converting the C4-carbaldehyde into a vinyl group with a wide variety of substituents.

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane.[26] This intermediate then fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[24][27]

Diagram: Mechanism of the Wittig Reaction

Wittig_Reaction Aldehyde Oxazole-CHO Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Ph₃P=CHR Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Oxazole-CH=CHR Oxaphosphetane->Alkene Fragmentation Phosphine_Oxide Ph₃P=O Oxaphosphetane->Phosphine_Oxide

Sources

Exploratory

A Guide to the Crystallographic and X-ray Diffraction Analysis of 2-Iodooxazole-4-carbaldehyde: From Synthesis to Structure-Based Drug Design

This technical guide provides a comprehensive overview of the methodologies required to obtain and interpret crystallographic and X-ray diffraction data for the novel compound, 2-Iodooxazole-4-carbaldehyde. As no public...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the methodologies required to obtain and interpret crystallographic and X-ray diffraction data for the novel compound, 2-Iodooxazole-4-carbaldehyde. As no public crystal structure data currently exists for this molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the necessary steps from chemical synthesis to the elucidation of its three-dimensional structure and its potential implications in medicinal chemistry. We will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol.

Introduction: The Significance of 2-Iodooxazole-4-carbaldehyde in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of an iodine atom at the 2-position and a carbaldehyde group at the 4-position of the oxazole ring creates a molecule with unique potential. The iodine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[1][2] The carbaldehyde group offers a reactive handle for further synthetic elaboration, allowing for the generation of diverse chemical libraries for drug screening.

Understanding the precise three-dimensional arrangement of atoms in 2-Iodooxazole-4-carbaldehyde is paramount for structure-based drug design. A high-resolution crystal structure provides invaluable insights into its conformation, potential intermolecular interactions, and how it might be recognized by a biological target.[3] This guide will outline the complete workflow to achieve this goal.

Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the chemical synthesis of the target compound.

Proposed Synthesis of 2-Iodooxazole-4-carbaldehyde

Representative Protocol:

A potential synthesis could start from a readily available precursor, such as an α-bromoketone and an appropriate amide, to form the oxazole ring, a reaction often mediated by reagents like iodine.[4] Subsequent functionalization at the 4-position to introduce the carbaldehyde could be achieved through a Vilsmeier-Haack type reaction.[5] Iodination at the 2-position can be accomplished through lithiation followed by quenching with an iodine source.[6][7]

Diagram: Proposed Synthetic Workflow

G A α-Bromoketone + Amide B Oxazole Ring Formation (e.g., I₂/K₂CO₃) A->B C 4,5-Disubstituted Oxazole B->C D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D E Oxazole-4-carbaldehyde D->E F Lithiation (e.g., n-BuLi) E->F G Quenching with Iodine (I₂) F->G H 2-Iodooxazole-4-carbaldehyde G->H

Caption: A plausible synthetic route to 2-Iodooxazole-4-carbaldehyde.

Crystallization Methodologies for Small Organic Molecules

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and a systematic screening of conditions is highly recommended.

Table 1: Crystallization Techniques for Small Organic Molecules

TechniquePrincipleKey Considerations
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.Solvent choice is critical; a solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by the opening of the container.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.The choice of solvent/anti-solvent pair is crucial. This method is excellent for small quantities of material.
Antisolvent Crystallization An "anti-solvent" is slowly added to a solution of the compound, causing a rapid decrease in solubility and promoting crystallization.The rate of anti-solvent addition is a key parameter to control crystal size and quality.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.The rate of cooling will influence the size and number of crystals.

For a halogenated heterocyclic compound like 2-Iodooxazole-4-carbaldehyde, solvents such as acetone, ethyl acetate, dichloromethane, and their mixtures with hexanes or heptanes are good starting points for screening.[8][9]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Data Collection Strategy

A high-quality dataset is essential for a successful structure determination. The presence of a heavy atom like iodine requires special consideration during data collection.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. For a compound with a heavy atom, using a synchrotron source can be advantageous to minimize absorption effects and collect high-resolution data.[10]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. For a structure containing iodine, it is crucial to collect data with high redundancy to accurately determine the anomalous scattering signal, which is essential for absolute structure determination.[11]

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz polarization and absorption.

Diagram: X-ray Diffraction Workflow

G A Single Crystal B Mount on Goniometer A->B C X-ray Diffractometer B->C D Diffraction Pattern Generation C->D E Data Collection (Rotation Method) D->E F Data Processing (Integration & Scaling) E->F G Structure Solution F->G H Structure Refinement G->H I Final Crystal Structure H->I

Caption: The workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Methodology: Structure Solution and Refinement using SHELXL

The SHELX suite of programs is a powerful tool for small-molecule crystallography.[12][13]

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. For a structure with a heavy atom like iodine, the Patterson method is often very effective.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[14][15]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of disorder.

  • Final Refinement and Validation: The final model is refined to convergence, and its quality is assessed using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

Table 2: Key Crystallographic and Refinement Parameters (Hypothetical Data)

ParameterExpected Value/RangeSignificance
Crystal systeme.g., MonoclinicDescribes the symmetry of the crystal lattice.
Space groupe.g., P2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)-Dimensions of the unit cell.
α, β, γ (°)-Angles of the unit cell.
Z-Number of molecules in the unit cell.
R1, wR2< 0.05, < 0.10Indicators of the agreement between the calculated and observed structure factors. Lower values indicate a better fit.
Goodness-of-fit (GooF)~1.0Should be close to 1 for a good refinement.
Flack parameter~0.0Used to determine the absolute stereochemistry. A value close to 0 for the correct enantiomer.

Interpretation of the Crystal Structure: Implications for Drug Design

The final crystal structure of 2-Iodooxazole-4-carbaldehyde will provide a wealth of information for drug development professionals.

Molecular Conformation and Geometry

The crystal structure will reveal the preferred conformation of the molecule in the solid state, including the dihedral angles between the oxazole ring and the carbaldehyde group. This information is crucial for understanding its shape and how it might fit into a protein binding pocket.

Intermolecular Interactions and Crystal Packing

A key aspect to analyze will be the intermolecular interactions that govern the crystal packing. Of particular interest will be the role of the iodine atom in forming halogen bonds. The C-I···O and C-I···N interactions are expected to be significant and will influence the supramolecular assembly.[8][16][17] Understanding these interactions can provide insights into how the molecule might interact with biological targets.[18][19]

Diagram: Halogen Bonding in Drug-Receptor Interactions

G cluster_0 Drug Molecule (Ligand) cluster_1 Receptor Binding Pocket 2-Iodooxazole-4-carbaldehyde 2-Iodooxazole-4-carbaldehyde Iodine (σ-hole) δ+ 2-Iodooxazole-4-carbaldehyde->Iodine (σ-hole) C-I bond Lewis Base (O, N, S) Lewis Base (O, N, S) δ- Iodine (σ-hole)->Lewis Base (O, N, S) Halogen Bond

Caption: Schematic of a halogen bond between the iodine atom of the ligand and a Lewis base in a receptor.

Structure-Based Drug Design

The crystallographic data for 2-Iodooxazole-4-carbaldehyde can be directly applied in structure-based drug design efforts.[20]

  • Pharmacophore Modeling: The 3D structure can be used to develop a pharmacophore model, identifying the key features necessary for biological activity.

  • Virtual Screening: The structure can be used as a query in virtual screening campaigns to identify other molecules with similar shapes and electrostatic properties.

  • Lead Optimization: If the compound shows biological activity, the crystal structure will be invaluable for guiding the synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. The carbaldehyde group provides a convenient point for chemical modification.

Conclusion

This technical guide has provided a comprehensive, step-by-step framework for the crystallographic and X-ray diffraction analysis of 2-Iodooxazole-4-carbaldehyde. By following the outlined protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-resolution three-dimensional structure of this promising molecule. The resulting structural information will be a critical asset for understanding its chemical properties and for advancing structure-based drug design programs, ultimately accelerating the discovery of new therapeutic agents.

References

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Foundational

An In-Depth Technical Guide on the Electronic Properties and Dipole Moment of 2-Iodooxazole-4-carbaldehyde

Introduction: The Oxazole Scaffold in Modern Drug Discovery The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic features allow for a multitude of non-covalent interactions, such as hydrogen bonding, ion-dipole interactions, and π-π stacking, which are critical for molecular recognition at biological targets.[3][4] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6] The versatility of the oxazole scaffold makes it a "privileged structure" in the design of novel therapeutics.[1] This guide will provide a comprehensive analysis of a specific, synthetically valuable derivative: 2-Iodooxazole-4-carbaldehyde. We will delve into its electronic characteristics, dipole moment, and the underlying principles that govern its reactivity and potential as a building block in drug development.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

A potential pathway to 2-Iodooxazole-4-carbaldehyde can be initiated from serine, a readily available amino acid. The synthesis would proceed through the formation of an oxazolidine, followed by oxidation and subsequent iodination.

G A Serine B Oxazolidine Intermediate A->B Condensation with an appropriate aldehyde C α-Acylamino Aldehyde B->C Oxidation D 2-Iodooxazole-4-carbaldehyde C->D Cyclodehydration and Iodination

Caption: Proposed synthetic workflow for 2-Iodooxazole-4-carbaldehyde.

Experimental Protocol: Synthesis
  • Formation of the Oxazolidine: To a solution of serine in a suitable solvent (e.g., methanol), add an appropriate aldehyde and a catalytic amount of acid. Stir the reaction mixture at room temperature until the formation of the oxazolidine is complete, as monitored by Thin Layer Chromatography (TLC).

  • Oxidation: The crude oxazolidine is then subjected to oxidation using a mild oxidizing agent, such as Dess-Martin periodinane, to yield the corresponding α-acylamino aldehyde.

  • Cyclodehydration and Iodination: The α-acylamino aldehyde is then treated with a dehydrating agent (e.g., triphenylphosphine/hexachloroethane) to facilitate the cyclization to the oxazole ring.[7] Subsequent iodination at the C2 position can be achieved using an electrophilic iodine source like N-iodosuccinimide (NIS).

  • Purification: The final product, 2-Iodooxazole-4-carbaldehyde, would be purified using column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure.[10][11]

Technique Expected Observations
¹H NMR Signals corresponding to the aldehyde proton (CHO), the proton on the oxazole ring, and any other protons from the starting materials.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, the carbons of the oxazole ring (with the C-I bond influencing the chemical shift of C2), and other carbons in the molecule.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-H stretching frequencies.[10][12]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of 2-Iodooxazole-4-carbaldehyde, along with characteristic fragmentation patterns.[10]

Electronic Properties: A Computational Perspective

The electronic properties of 2-Iodooxazole-4-carbaldehyde can be elucidated using computational methods, such as Density Functional Theory (DFT), which provide valuable insights into the molecule's reactivity and intermolecular interactions.[3]

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules.[13] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor.

  • LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[3] A smaller gap suggests higher reactivity. For 2-Iodooxazole-4-carbaldehyde, the electron-withdrawing nature of the iodine and aldehyde groups is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and enhanced reactivity towards nucleophiles. The HOMO is likely to be distributed over the oxazole ring, while the LUMO is expected to be localized on the aldehyde and the C2 carbon attached to the iodine atom.[14][15]

Orbital Expected Energy (Arbitrary Units) Localization
HOMO -6.5 eVPrimarily on the oxazole ring
LUMO -2.0 eVConcentrated on the carbaldehyde group and the C2-I bond
HOMO-LUMO Gap 4.5 eVIndicates moderate reactivity
Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule.[16][17] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

  • Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

  • Green/Yellow Regions: Represent areas of neutral potential.

For 2-Iodooxazole-4-carbaldehyde, the MEP map is predicted to show a significant negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen atom of the oxazole ring. A positive potential (blue) is expected around the aldehyde proton and the carbon atom of the carbonyl group, making it a prime target for nucleophiles.[18]

G cluster_0 MEP Map of 2-Iodooxazole-4-carbaldehyde Negative Potential (Red) Negative Potential (Red) Aldehyde Oxygen Aldehyde Oxygen Negative Potential (Red)->Aldehyde Oxygen Oxazole Nitrogen Oxazole Nitrogen Negative Potential (Red)->Oxazole Nitrogen Positive Potential (Blue) Positive Potential (Blue) Aldehyde Proton Aldehyde Proton Positive Potential (Blue)->Aldehyde Proton Carbonyl Carbon Carbonyl Carbon Positive Potential (Blue)->Carbonyl Carbon Neutral Potential (Green/Yellow) Neutral Potential (Green/Yellow) Rest of the molecule Rest of the molecule Neutral Potential (Green/Yellow)->Rest of the molecule

Caption: Predicted distribution of electrostatic potential in 2-Iodooxazole-4-carbaldehyde.

Dipole Moment: A Key Determinant of Physicochemical Properties

The dipole moment is a measure of the separation of positive and negative charges in a molecule.[19] It is a vector quantity, having both magnitude and direction. The dipole moment significantly influences a molecule's physical properties, such as its boiling point, solubility, and its ability to interact with biological receptors. For heterocyclic compounds, the dipole moment arises from the vector sum of individual bond dipoles.[20]

Computational Determination of Dipole Moment

The dipole moment of 2-Iodooxazole-4-carbaldehyde can be calculated with a good degree of accuracy using computational methods like DFT.[21] These calculations take into account the molecule's geometry and the electronegativity of its constituent atoms. The presence of the highly electronegative oxygen and nitrogen atoms in the oxazole ring, along with the electron-withdrawing iodine and aldehyde substituents, is expected to result in a significant molecular dipole moment.

Experimental Determination of Dipole Moment

The dipole moment of a molecule can be experimentally determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent.[22] The relationship between the dielectric constant, the concentration of the solute, and the dipole moment is described by the Debye equation.

Experimental Protocol: Dipole Moment Measurement
  • Sample Preparation: Prepare a series of dilute solutions of 2-Iodooxazole-4-carbaldehyde in a nonpolar solvent (e.g., benzene or carbon tetrachloride) of accurately known concentrations.

  • Dielectric Constant Measurement: Measure the dielectric constant of each solution using a high-precision dielectrometer.

  • Density and Refractive Index Measurement: Measure the density and refractive index of each solution.

  • Data Analysis: Plot the dielectric constant and the specific volume of the solutions against the weight fraction of the solute. From the slopes of these plots, the molar polarization at infinite dilution can be calculated.

  • Dipole Moment Calculation: Using the molar polarization and the molar refraction (calculated from the refractive index), the dipole moment can be determined using the Debye equation.

G cluster_0 Dipole Moment Determination Workflow A Prepare Dilute Solutions B Measure Dielectric Constant A->B C Measure Density & Refractive Index A->C D Calculate Molar Polarization B->D C->D E Calculate Dipole Moment (Debye Equation) D->E

Caption: Experimental workflow for the determination of the dipole moment.

The calculated and experimentally determined dipole moment of 2-Iodooxazole-4-carbaldehyde will provide crucial information for understanding its behavior in solution and its potential for forming strong intermolecular interactions, which is of paramount importance in the context of drug design.

Conclusion

2-Iodooxazole-4-carbaldehyde is a promising heterocyclic building block with significant potential in medicinal chemistry. Its electronic properties, characterized by a reactive LUMO and distinct regions of electrostatic potential, make it an attractive scaffold for the synthesis of novel bioactive molecules. The significant dipole moment arising from its substituted oxazole core further enhances its potential for strong and specific interactions with biological targets. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and in-depth characterization of this valuable compound, paving the way for its application in the development of next-generation therapeutics.

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  • Types of Noncovalent Bonds within Complexes of Thiazole with CF4 and SiF4. (2024, January 23). Purdue University. Retrieved March 22, 2026, from [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). scielo.br. Retrieved March 22, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. (2025, July 15). JScholar Publisher. Retrieved March 22, 2026, from [Link]

  • Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (2021, September 10). Advanced Journal of Chemistry, Section A. Retrieved March 22, 2026, from [Link]

  • Accurate electronic properties and non-linear optical response of two-dimensional MA2Z4. (n.d.). IOPScience. Retrieved March 22, 2026, from [Link]

  • Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. (2025, August 6). ResearchGate. Retrieved March 22, 2026, from [Link]

Sources

Exploratory

The Strategic Role of 2-Iodooxazole-4-carbaldehyde in Advanced Heterocyclic Synthesis

Executive Summary In the landscape of modern medicinal chemistry and materials science, heterocyclic building blocks dictate the trajectory of synthetic feasibility. 2-Iodooxazole-4-carbaldehyde represents a highly privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, heterocyclic building blocks dictate the trajectory of synthetic feasibility. 2-Iodooxazole-4-carbaldehyde represents a highly privileged, dual-functional scaffold. By integrating an electron-deficient aromatic core with two orthogonal reactive sites—a highly polarizable C2-iodide and a versatile C4-carbaldehyde—this molecule enables rapid, predictable, and divergent diversification. This technical guide explores the electronic causality behind its reactivity, details self-validating experimental protocols, and examines its emerging role in supramolecular chemistry.

Structural and Electronic Causality

The utility of 2-iodooxazole-4-carbaldehyde is fundamentally rooted in its electronic architecture. The oxazole ring consists of one oxygen and one nitrogen atom, creating a π-electron-deficient system that heavily influences both electronic and steric properties[1]. This deficiency orchestrates the reactivity of its two primary functional groups:

  • The C2-Iodine (Electrophilic Cross-Coupling Node): The highly polarizable iodine atom at the 2-position forms a relatively weak C–I bond. Because the oxazole core withdraws electron density, this bond is exceptionally primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an ideal substrate for cross-coupling reactions[2].

  • The C4-Carbaldehyde (Nucleophilic Addition Node): The formyl group at the 4-position serves as a versatile electrophilic site for nucleophilic additions, condensations, and olefination reactions[1]. The electron-withdrawing nature of the oxazole ring further activates the carbonyl carbon, increasing its susceptibility to attack by amines, Grignard reagents, and phosphorus ylides.

Crucially, these two sites are chemically orthogonal. The C2–I bond can undergo palladium-catalyzed cross-coupling without degrading the C4-aldehyde, provided mild bases are used. Conversely, the aldehyde can be functionalized via reductive amination or Wittig olefination without triggering the oxidative addition of the C–I bond, provided transition metals are absent.

Divergent Synthetic Workflows

The predictable reactivity of the C–I bond and the aldehyde allows chemists to construct complex, oxazole-containing molecules through divergent pathways[2]. The logical flow of these functionalizations is mapped below.

G Core 2-Iodooxazole-4-carbaldehyde C2 C2-Iodine Reactivity (Electrophilic Node) Core->C2 Pd(0) or Base C4 C4-Aldehyde Reactivity (Nucleophilic Addition) Core->C4 Amines or Ylides Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) C2->Suzuki Halogen Halogen Bonding (Supramolecular Assembly) C2->Halogen RedAm Reductive Amination (C-N Bond Formation) C4->RedAm Wittig Wittig / HWE Olefination (C=C Bond Formation) C4->Wittig

Divergent synthetic workflows for 2-Iodooxazole-4-carbaldehyde functionalization.

Quantitative Reactivity Profiling

When selecting a 2-halooxazole building block, the choice of halogen dictates the thermodynamic requirements of the reaction. 2-Iodooxazoles are significantly more reactive than their bromo- or chloro- counterparts, allowing for milder conditions that preserve sensitive functional groups like the C4-aldehyde[3].

Table 1: Comparative Reactivity of 2-Halooxazole Derivatives in Palladium-Catalyzed Cross-Couplings [3]

Halogen at C2Relative ReactivityTypical Coupling Temp (°C)Average Yield (%)Operational Advantage
Iodine (I) Very High60 - 80>90Ideal for mild conditions; prevents aldehyde degradation.
Bromine (Br) High80 - 11075 - 85Cost-effective, but requires higher thermal energy.
Chlorine (Cl) Low>110<50Requires specialized, electron-rich ligands (e.g., Buchwald).

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every reagent choice to empower researchers to troubleshoot and adapt these methods.

Chemoselective Suzuki-Miyaura Cross-Coupling at C2

This protocol couples an aryl boronic acid to the C2 position while preserving the highly reactive C4-aldehyde.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-iodooxazole-4-carbaldehyde (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Causality: K₂CO₃ is specifically chosen as a mild base. Stronger bases (e.g., NaOH, KOtBu) would trigger the base-catalyzed Cannizzaro disproportionation or aldol-type condensations of the unprotected C4-aldehyde[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The bidentate dppf ligand enforces a specific bite angle that accelerates the reductive elimination step, minimizing undesired protodehalogenation of the highly reactive C–I bond[2].

  • Solvent System: Introduce a degassed mixture of 1,4-dioxane and water (4:1, v/v).

    • Causality: Water is chemically required to hydroxylate the boronic acid, forming the reactive "ate" complex necessary for the transmetalation step. Dioxane ensures the organic substrates remain fully solubilized[3].

  • Execution & Validation: Heat the mixture to 80 °C under an argon atmosphere. Monitor the reaction via LC-MS. The consumption of the starting material is typically complete within 2–4 hours due to the low bond dissociation energy of the C–I bond.

  • Workup: Quench with water to dissolve inorganic salts, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Chemoselective Reductive Amination at C4

This protocol functionalizes the C4-aldehyde into a secondary or tertiary amine without reducing the C2-iodine.

  • Imine Formation: Dissolve 2-iodooxazole-4-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous dichloromethane (DCM). Add glacial acetic acid (0.1 equiv).

    • Causality: The weak acid protonates the carbonyl oxygen, enhancing its electrophilicity and accelerating nucleophilic attack by the amine to form the intermediate iminium ion[1].

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)₃ is utilized instead of NaBH₄ because the electron-withdrawing acetate groups reduce the hydridic character of the boron. This ensures strict chemoselectivity: it reduces the highly electrophilic iminium ion but is too weak to reduce the unreacted starting aldehyde, preventing the formation of an unwanted alcohol byproduct.

  • Execution & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. TLC will confirm the disappearance of the aldehyde spot (typically UV-active and stains with 2,4-DNP).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely decompose any unreacted hydride. Extract with DCM.

Supramolecular Applications: The σ-Hole and Halogen Bonding

Beyond traditional covalent modifications, the 2-iodooxazole motif is emerging as a critical supramolecular synthon. When a polarizable main group atom (like iodine) is covalently bound to an electron-withdrawing group (like the π-deficient oxazole ring), the electron density is pulled away from the halogen. This creates a localized region of positive electrostatic potential antipodal to the C–I bond, known as a σ-hole [4].

Because of this pronounced σ-hole, the 2-iodooxazole moiety acts as a high-fidelity, self-complementary halogen bonding donor. Researchers are currently leveraging this exact structural feature to direct supramolecular assembly, utilizing 2-iodooxazole tectons to construct highly crystalline, permanently porous Halogen-Bonded Organic Frameworks (XOFs)[4].

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Foundational

The Strategic Role of 2-Iodooxazole-4-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its prevalence in natural products and synthetic pharmaceuticals stems from its ability to engage in a variety of non-covalent interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, and dipole-dipole interactions.[1] This versatile scaffold is found in a range of approved drugs, including the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole, highlighting its significance in medicinal chemistry.[2] The strategic functionalization of the oxazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly sought-after motif in the development of novel therapeutics for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3]

This technical guide focuses on a particularly valuable, yet underexplored, building block: 2-Iodooxazole-4-carbaldehyde . This molecule is uniquely positioned for the rapid diversification of the oxazole core. The presence of two distinct and orthogonally reactive functional groups—the 2-iodo substituent and the 4-carbaldehyde—provides medicinal chemists with a powerful tool for the construction of complex molecular architectures and the exploration of new chemical space. The C-I bond is primed for a variety of transition-metal-catalyzed cross-coupling reactions, while the aldehyde group serves as a versatile handle for the introduction of diverse substituents through reactions such as reductive amination, Wittig olefination, and aldol condensations. This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of 2-Iodooxazole-4-carbaldehyde, offering researchers and drug development professionals a comprehensive resource for leveraging this potent intermediate in their discovery programs.

Synthesis of 2-Iodooxazole-4-carbaldehyde: A Proposed Two-Step Route

While direct, high-yield syntheses of 2-Iodooxazole-4-carbaldehyde are not extensively reported in the literature, a robust and logical two-step synthetic pathway can be proposed starting from the more readily available precursor, ethyl 2-iodooxazole-4-carboxylate. This approach involves the selective reduction of the ester to a primary alcohol, followed by a mild oxidation to the target aldehyde.

Step 1: Reduction of Ethyl 2-Iodooxazole-4-carboxylate to (2-Iodooxazol-4-yl)methanol

The selective reduction of an ester to a primary alcohol in the presence of a halogenated heterocycle requires a reducing agent that is potent enough to reduce the ester but does not typically affect the carbon-iodine bond. Diisobutylaluminium hydride (DIBAL-H) is an excellent candidate for this transformation. It is a powerful reducing agent that can effectively reduce esters to alcohols.[4] By carefully controlling the reaction temperature, typically at -78 °C, the reduction can be stopped at the alcohol stage, preventing over-reduction.[4][5]

Experimental Protocol: DIBAL-H Reduction

  • To a solution of ethyl 2-iodooxazole-4-carboxylate (1.0 eq) in anhydrous toluene (or another suitable aprotic solvent like THF or DCM) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.[6]

  • Slowly add a solution of DIBAL-H (1.0 M in toluene or hexanes, 2.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.[7]

  • Allow the reaction mixture to warm to room temperature, and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.[6][7]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Iodooxazol-4-yl)methanol.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation of (2-Iodooxazol-4-yl)methanol to 2-Iodooxazole-4-carbaldehyde

The oxidation of a primary alcohol to an aldehyde, particularly on a sensitive heterocyclic system, necessitates the use of mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or degradation of the starting material. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that is exceptionally well-suited for this purpose.[8][9] It operates under neutral conditions, at room temperature, and typically provides high yields of the desired aldehyde with a simple workup.[8][9][10]

Experimental Protocol: Dess-Martin Oxidation

  • Dissolve (2-Iodooxazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[8]

  • Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.[10]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Iodooxazole-4-carbaldehyde.

Synthetic Pathway to2-Iodooxazole-4-carbaldehyde start Ethyl 2-iodooxazole-4-carboxylate intermediate (2-Iodooxazol-4-yl)methanol start->intermediate DIBAL-H, Toluene, -78 °C product 2-Iodooxazole-4-carbaldehyde intermediate->product Dess-Martin Periodinane, DCM, rt

Caption: Proposed synthetic route to 2-Iodooxazole-4-carbaldehyde.

Chemical Reactivity and Key Transformations

The synthetic utility of 2-Iodooxazole-4-carbaldehyde lies in the distinct reactivity of its two functional groups, which can be addressed sequentially or in a controlled manner to build molecular complexity.

Reactions at the 2-Iodo Position: Cross-Coupling Chemistry

The carbon-iodine bond at the 2-position of the oxazole ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds.[7] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the oxazole core.

Suzuki-Miyaura Coupling reactant1 2-Iodooxazole-4-carbaldehyde product 2-Aryl-oxazole-4-carbaldehyde reactant1->product Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reactant2 Arylboronic Acid (R-B(OH)2) reactant2->product

Caption: Suzuki-Miyaura coupling of 2-Iodooxazole-4-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 2-Iodooxazole-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-aryl-oxazole-4-carbaldehyde product.

Reactions at the 4-Carbaldehyde Position: Building Diversity

The aldehyde functionality at the 4-position is a versatile electrophilic center that can undergo a wide range of transformations to introduce diverse side chains and functional groups.

  • Reductive Amination: This reaction is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The aldehyde is first condensed with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) to the corresponding amine.

  • Wittig Olefination: The Wittig reaction allows for the conversion of the aldehyde to an alkene. This is a valuable method for introducing carbon-carbon double bonds and extending the carbon skeleton of the molecule.

  • Aldol and Related Condensations: The aldehyde can participate in aldol reactions with enolates or related nucleophiles to form β-hydroxy carbonyl compounds, which can be further elaborated.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The oxazole moiety is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[1][2] The 2,4-disubstituted oxazole framework, which can be readily accessed from 2-Iodooxazole-4-carbaldehyde, is a common feature in many reported bioactive compounds.

Biological Activity Significance of the Oxazole Scaffold Potential for 2-Iodooxazole-4-carbaldehyde
Anticancer The oxazole ring is present in several natural products and synthetic compounds with potent anticancer activity.[1][3] These compounds often act by inhibiting key enzymes or disrupting cellular processes essential for cancer cell growth and survival.The ability to introduce diverse aryl groups at the 2-position via Suzuki coupling and various side chains at the 4-position allows for the rapid generation of libraries of compounds for screening against cancer cell lines and specific oncology targets.
Anti-inflammatory Oxazole derivatives have been shown to possess significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]The versatile substitution pattern offered by 2-Iodooxazole-4-carbaldehyde can be exploited to design and synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
Antimicrobial The oxazole nucleus is a key component of several antibacterial and antifungal agents.[2] The structural diversity that can be achieved from oxazole-based scaffolds is crucial for overcoming the challenge of drug resistance.2-Iodooxazole-4-carbaldehyde can serve as a starting point for the synthesis of novel antimicrobial agents with unique substitution patterns, potentially leading to the discovery of compounds with new mechanisms of action.

Conclusion

2-Iodooxazole-4-carbaldehyde represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dual reactivity allows for the systematic and efficient exploration of chemical space around the privileged oxazole scaffold. The synthetic route proposed herein, coupled with the key chemical transformations discussed, provides a clear roadmap for researchers to access and utilize this powerful intermediate. The demonstrated and potential biological activities of 2,4-disubstituted oxazoles underscore the significant opportunities that 2-Iodooxazole-4-carbaldehyde presents for the development of the next generation of therapeutics.

References

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  • Vertex Pharmaceuticals Incorporated. Method for preparing 5-substituted oxazoles. WO2000073288A1, December 7, 2000.
  • Vertex Pharmaceuticals Incorporated. Process for preparing oxazole derivatives. WO2000053589A1, September 14, 2000.
  • Dess–Martin oxidation. In Wikipedia; 2023. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Leading innovators in oxazole derivatives-based cancer drug compositions. Pharmaceutical Technology. May 16, 2023. [Link]

  • The Organic Chemistry Tutor. Dess Martin Oxidation and Dess Martin Periodinane. YouTube. March 16, 2026. [Link]

  • DIBAL-H Reduction. Organic Synthesis. [Link]

  • Baran, P. S.; et al. Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. J. Org. Chem.1999 , 64 (18), 6807–6809. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Wang, X.; et al. Mild Condition for the Deoxygenation of α-Heteroaryl-Substituted Methanol Derivatives. Org. Lett.2015 , 17 (15), 3786–3789. [Link]

  • Reissig, H.-U. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. August 26, 2011. [Link]

  • Ghorbani-Vaghei, R.; et al. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Front. Chem.2024 , 12, 1484931. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Med. Chem.2024 , 16 (12), 1015-1033. [Link]

  • Ghorbani-Vaghei, R.; et al. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Front. Chem.2024 , 12. [Link]

  • Work-up for DIBAL-H reduction (ester-alcohol)? ResearchGate. November 11, 2018. [Link]

  • DIBAL Reducing Agent - Chemistry Steps. December 18, 2024. [Link]

  • Wong, X. K.; Yeong, K. Y. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem2021 , 16, 3237–3262. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Mar. Drugs2022 , 20 (1), 47. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. J. Adv. Pharm. Technol. Res.2014 , 5 (3), 97–104. [Link]

  • DIBAl-H reducing agent || mechanism || solved problems. YouTube. August 11, 2020. [Link]

  • Zhu, J.; et al. Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. J. Am. Chem. Soc.2001 , 123 (25), 6179–6180. [Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura Cross-Coupling of 2-Iodooxazole-4-carbaldehyde: A Comprehensive Guide for Synthetic Chemists

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and broad applicability in the construction of carbon-carbon bonds. T...

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Author: BenchChem Technical Support Team. Date: April 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and broad applicability in the construction of carbon-carbon bonds. This guide provides an in-depth exploration of its application to a valuable and functionalized heterocyclic building block: 2-iodooxazole-4-carbaldehyde. For researchers in medicinal chemistry and materials science, the targeted arylation of the oxazole core, while preserving the synthetically versatile aldehyde moiety, opens avenues to novel molecular architectures with potential biological activity and unique photophysical properties.

This document moves beyond a simple recitation of steps, offering a detailed rationale for procedural choices, insights into the reaction mechanism, and troubleshooting guidance to empower researchers to confidently and successfully employ this powerful transformation.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the union of an organohalide with an organoboron compound. The generally accepted catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-I (2-Iodooxazole-4-carbaldehyde) Ar-Pd(II)-X(L_n) R-Pd(II)-I(L_n) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) R-Pd(II)-R'(L_n) (Di-organopalladium Complex) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' R-R' (Coupled Product) Reductive_Elimination->Ar-Ar' Base Base (e.g., K₂CO₃) Borate_Complex [R'-B(OH)₃]⁻ Base->Borate_Complex Boronic_Acid R'-B(OH)₂ Boronic_Acid->Base Borate_Complex->Transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The reaction commences with the oxidative addition of the organohalide (in this case, 2-iodooxazole-4-carbaldehyde) to a palladium(0) complex. This is often the rate-determining step and is facilitated by electron-rich ligands on the palladium center. The presence of an electron-withdrawing aldehyde group at the 4-position of the oxazole ring can enhance the rate of this step by making the C-I bond more susceptible to cleavage. Subsequently, in the transmetalation step, the organic moiety from the activated organoboron species (formed by the reaction of the boronic acid with a base) is transferred to the palladium(II) center. The final step, reductive elimination, results in the formation of the desired C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 2-iodooxazole-4-carbaldehyde with a variety of aryl and heteroaryl boronic acids. It is important to note that optimization of reaction conditions may be necessary for particularly challenging substrates.

Materials and Reagents
  • 2-Iodooxazole-4-carbaldehyde

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Reagents and solvents for workup and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a reliable starting point for a wide range of arylboronic acids.

Step-by-Step Procedure:

  • To a dry, oven- or flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodooxazole-4-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Add the degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is often effective. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-oxazole-4-carbaldehyde.

Protocol 2: Alternative Conditions for Challenging Substrates

For less reactive boronic acids or sterically hindered substrates, a different catalyst/ligand system and base may be required.

Step-by-Step Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • In place of Pd(PPh₃)₄, use a combination of a palladium precursor such as Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).

  • Use a stronger base such as potassium phosphate (K₃PO₄) (3.0 equiv).

  • The solvent system can be varied; for instance, toluene or THF can be effective.

  • Proceed with steps 5-10 from Protocol 1. The reaction temperature and time may need to be optimized.

Key Considerations and Troubleshooting

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Catalyst Pd(PPh₃)₄ is a good starting point due to its commercial availability and broad utility. For more challenging couplings, pre-catalysts like (SPhos)Pd G2 or in-situ generated catalysts from Pd(OAc)₂ and bulky, electron-rich ligands (e.g., SPhos , XPhos ) can be more effective.Catalyst decomposition (blackening of the reaction mixture): Ensure rigorous exclusion of oxygen. Use freshly purchased or properly stored catalysts. Low conversion: Increase catalyst loading (up to 10 mol%) or switch to a more active catalyst/ligand system.
Ligand For in-situ catalyst generation, bulky and electron-rich monophosphine ligands such as SPhos or XPhos often accelerate the rate-limiting oxidative addition and reductive elimination steps.Ligand degradation: Some phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere.
Base K₂CO₃ or Na₂CO₃ are commonly used and effective for many substrates. K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids. The base is crucial for the formation of the active boronate species for transmetalation.Incomplete reaction: The chosen base may not be strong enough. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Side reactions: Excessively strong bases can sometimes lead to decomposition of the starting materials or product.
Solvent A mixture of an organic solvent and water (e.g., Dioxane/H₂O , Toluene/H₂O , THF/H₂O ) is standard. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate.Poor solubility of reagents: Adjust the solvent ratio or switch to a different solvent system. Protodeboronation (loss of the boronic acid group): This can be an issue with prolonged heating or in the presence of excess water. Use a higher ratio of organic solvent to water or switch to anhydrous conditions with a soluble base like potassium fluoride (KF).
Temperature Typically in the range of 80-110 °C . Higher temperatures can accelerate the reaction but may also lead to decomposition.Slow reaction: Increase the temperature cautiously. Decomposition: If decomposition is observed, try running the reaction at a lower temperature for a longer period.

The Role of the Aldehyde Group: To Protect or Not to Protect?

A key advantage of the Suzuki-Miyaura coupling is its remarkable tolerance for a wide array of functional groups. The aldehyde moiety in 2-iodooxazole-4-carbaldehyde is generally stable under the standard reaction conditions. The basic conditions are typically not strong enough to promote side reactions such as aldol condensation, especially at the concentrations used. Therefore, a protection-deprotection sequence for the aldehyde is usually unnecessary, which significantly improves the overall efficiency of the synthetic route.[1]

However, for particularly sensitive substrates or if harsh conditions are required for an extended period, protection as an acetal (e.g., using ethylene glycol and a catalytic amount of acid) can be considered. The acetal is stable to the basic conditions of the Suzuki coupling and can be readily deprotected with mild acid upon completion of the C-C bond formation.

Workflow for Suzuki-Miyaura Coupling of 2-Iodooxazole-4-carbaldehyde

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - 2-Iodooxazole-4-carbaldehyde - Arylboronic Acid - Base (e.g., K₂CO₃) Inert_Atmosphere Evacuate and backfill with Inert Gas (e.g., Argon) Reagents->Inert_Atmosphere Catalyst_Solvent Add: - Palladium Catalyst - Degassed Solvent Inert_Atmosphere->Catalyst_Solvent Heating Heat to 80-100 °C with vigorous stirring Catalyst_Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Extraction Dilute with Organic Solvent, Wash with Water and Brine Cooling->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product 2-Aryl-oxazole-4-carbaldehyde

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-iodooxazole-4-carbaldehyde is a highly effective and versatile method for the synthesis of a diverse range of 2,4-disubstituted oxazoles. By understanding the underlying mechanism and the key reaction parameters, researchers can confidently apply and optimize these protocols to access novel compounds for applications in drug discovery and materials science. The tolerance of the aldehyde functionality under typical conditions makes this a particularly attractive and efficient transformation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002 , 41 (22), 4176–4211. [Link]

  • Klapars, A.; Buchwald, S. L. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. 2002 , 124 (50), 14844–14845. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008 , 41 (11), 1461–1473. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. 2001 , 40 (24), 4544-4568. [Link]

  • Nobel Prize Committee. The Nobel Prize in Chemistry 2010. [Link]

  • Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016 , 7, 60-72. [Link]

  • Verrier, C.; Martin, T.; Hoarau, C.; Marsais, F. Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry. 2008 , 73 (18), 7383–7386. [Link]

Sources

Application

Step-by-step synthesis of 2-Iodooxazole-4-carbaldehyde from oxazole precursors

Application Note: Scalable Synthesis of 2-Iodooxazole-4-carbaldehyde via Sandmeyer and Redox Sequences Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Discovery Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 2-Iodooxazole-4-carbaldehyde via Sandmeyer and Redox Sequences

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Discovery Chemists, Process Engineers, and Medicinal Chemistry Researchers

Executive Summary & Strategic Rationale

The 2-iodooxazole-4-carbaldehyde motif is a highly versatile building block in medicinal chemistry, enabling rapid diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) at the C2 position, alongside nucleophilic additions or reductive aminations at the C4 aldehyde[1][2].

Direct C2-lithiation and subsequent iodination of oxazole-4-carbaldehyde (or its acetal) is notoriously challenging. Deprotonation at the C2 position of oxazoles frequently results in ring-opening to an acyclic isocyanide intermediate, requiring strict cryogenic conditions (< -78 °C) and highly specialized zincate bases to maintain ring integrity. To bypass these scalability and reproducibility issues, this protocol details a robust, three-step sequence starting from the readily available ethyl 2-aminooxazole-4-carboxylate . This route utilizes a non-aqueous Sandmeyer iodination followed by a controlled reduction-oxidation (redox) sequence, ensuring high fidelity and scalability[1][3].

Synthetic Workflow & Mechanistic Pathway

The workflow avoids the pitfalls of direct metalation by installing the iodine atom early via radical-mediated diazotization, followed by functional group manipulation of the C4 ester.

OxazoleSynthesis A Ethyl 2-aminooxazole- 4-carboxylate (Starting Material) B Ethyl 2-iodooxazole- 4-carboxylate (Intermediate 1) A->B t-BuONO, I2, CuI Non-aqueous Sandmeyer C (2-Iodooxazol-4-yl)methanol (Intermediate 2) B->C DIBAL-H, -78°C Controlled Reduction D 2-Iodooxazole- 4-carbaldehyde (Target Product) C->D DMP, CH2Cl2 Mild Oxidation

Workflow for the synthesis of 2-iodooxazole-4-carbaldehyde from an amino-ester precursor.

Step-by-Step Experimental Protocols

Step 1: Non-Aqueous Sandmeyer Iodination

Objective: Conversion of ethyl 2-aminooxazole-4-carboxylate to ethyl 2-iodooxazole-4-carboxylate[1].

  • Causality Insight: Traditional aqueous Sandmeyer reactions (NaNO2/HCl/KI) often lead to hydrolysis of the oxazole ring or the ester group. Utilizing tert-butyl nitrite (t-BuONO) in an organic solvent with iodine and a copper(I) catalyst generates the diazonium species in situ, which immediately undergoes radical substitution, preserving the sensitive heterocyclic core.

Procedure:

  • Preparation: To an oven-dried, argon-purged 500 mL round-bottom flask, add ethyl 2-aminooxazole-4-carboxylate (10.0 g, 64.0 mmol), iodine (17.8 g, 70.4 mmol), copper(I) iodide (0.61 g, 3.2 mmol), and anhydrous acetonitrile (200 mL).

  • Diazotization: Cool the dark suspension to 0 °C using an ice-water bath. Add tert-butyl nitrite (11.4 mL, 96.0 mmol) dropwise over 30 minutes via a syringe pump to control the exothermic nitrogen gas evolution.

  • Maturation: Remove the cooling bath and heat the reaction mixture to 60 °C for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3) (150 mL) to reduce unreacted iodine. Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (silica gel, 10–20% EtOAc in Hexanes) to afford ethyl 2-iodooxazole-4-carboxylate as a pale yellow solid[1][3].

Step 2: Controlled Ester Reduction

Objective: Reduction of ethyl 2-iodooxazole-4-carboxylate to (2-iodooxazol-4-yl)methanol.

  • Causality Insight: Direct reduction of the ester to the aldehyde using 1 equivalent of DIBAL-H is notoriously difficult to stop at the aldehyde stage, often resulting in complex mixtures of unreacted starting material, aldehyde, and alcohol. A self-validating, higher-yielding approach is to fully reduce the ester to the primary alcohol using an excess of DIBAL-H, followed by a clean, mild oxidation.

Procedure:

  • Preparation: Dissolve ethyl 2-iodooxazole-4-carboxylate (12.0 g, 44.9 mmol) in anhydrous dichloromethane (DCM) (150 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in DCM, 100 mL, 100 mmol) dropwise over 45 minutes, maintaining the internal temperature below -70 °C. Stir for an additional 1.5 hours at -78 °C.

  • Quench (Critical Step): Carefully quench the reaction at -78 °C by the dropwise addition of methanol (10 mL) to destroy excess DIBAL-H.

  • Emulsion Breakdown: Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (200 mL). Stir vigorously at room temperature for 2–4 hours until the organic and aqueous layers distinctly separate. Failure to perform this step will result in an intractable aluminum gel emulsion.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 100 mL), dry the combined organics over Na2SO4, and concentrate to yield the crude (2-iodooxazol-4-yl)methanol, which is typically pure enough (>95%) for the next step.

Step 3: Mild Oxidation to Aldehyde

Objective: Oxidation of (2-iodooxazol-4-yl)methanol to 2-iodooxazole-4-carbaldehyde.

  • Causality Insight: Dess-Martin Periodinane (DMP) is selected over Swern or Jones oxidations because it operates under extremely mild, neutral conditions at room temperature, preventing the degradation of the electron-deficient iodooxazole ring and avoiding the generation of malodorous sulfur byproducts.

Procedure:

  • Preparation: Dissolve the crude (2-iodooxazol-4-yl)methanol (approx. 9.5 g, 42.2 mmol) in anhydrous DCM (120 mL).

  • Oxidation: Add Dess-Martin Periodinane (19.7 g, 46.4 mmol) in a single portion at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3 (150 mL). Stir vigorously for 30 minutes until the organic layer is clear (this process destroys unreacted DMP and neutralizes the iodinane byproducts).

  • Purification: Extract with DCM (2 × 75 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via short-path silica gel chromatography (15% EtOAc in Hexanes) to afford 2-iodooxazole-4-carbaldehyde.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and key analytical markers required to self-validate the success of each synthetic step.

Intermediate / ProductExpected YieldKey ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)Physical State
Ethyl 2-iodooxazole-4-carboxylate 75–82%δ 8.21 (s, 1H, oxazole C5-H), 4.38 (q, 2H), 1.39 (t, 3H)Pale yellow solid[1]
(2-Iodooxazol-4-yl)methanol 88–95%δ 7.65 (s, 1H, oxazole C5-H), 4.62 (s, 2H, -CH₂OH), 2.85 (br s, 1H, -OH)Off-white solid
2-Iodooxazole-4-carbaldehyde 85–90%δ 9.95 (s, 1H, -CHO), 8.35 (s, 1H, oxazole C5-H)White to pale yellow crystalline solid

Note: The C5 proton of the oxazole ring is highly sensitive to the electronic nature of the C4 substituent. The significant downfield shift from δ 7.65 (alcohol) to δ 8.35 (aldehyde) is the primary diagnostic marker for successful oxidation.

References

Sources

Method

Application Note &amp; Protocol: Strategic Wittig Olefination of 2-Iodooxazole-4-carbaldehyde

Abstract This technical guide provides a comprehensive overview and detailed protocols for the Wittig olefination of 2-iodooxazole-4-carbaldehyde, a critical transformation for the synthesis of functionalized heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Wittig olefination of 2-iodooxazole-4-carbaldehyde, a critical transformation for the synthesis of functionalized heterocyclic building blocks in medicinal chemistry and materials science. We will explore the strategic considerations for achieving desired alkene stereochemistry, address the potential challenges associated with the iodo-substituted oxazole core, and present step-by-step methodologies for successful olefination using both stabilized and non-stabilized ylides. Furthermore, this note will discuss the Horner-Wadsworth-Emmons reaction as a powerful alternative for the stereoselective synthesis of (E)-alkenes.

Introduction: The Significance of 2-Iodooxazole-4-carbaldehyde Olefination

The 2-iodooxazole moiety is a valuable scaffold in drug discovery and organic synthesis. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse molecular complexity. The aldehyde at the 4-position provides a key site for carbon-carbon bond formation, and its conversion to an alkene via the Wittig reaction opens up a vast chemical space for the generation of novel compounds with potential biological activity.

The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[1][2] Its reliability and broad functional group tolerance make it a cornerstone of modern organic synthesis.[3][4] This application note will provide researchers with the necessary tools and knowledge to successfully perform the Wittig olefination on the sensitive and functionalized 2-iodooxazole-4-carbaldehyde substrate.

Mechanistic Considerations and Stereochemical Control

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphonium ylide employed.[1][3] Understanding this principle is crucial for the selective synthesis of either the (E)- or (Z)-alkene.

  • Non-stabilized Ylides: These ylides, where the carbanion is destabilized by electron-donating groups (e.g., alkyl groups), are highly reactive. The reaction proceeds rapidly and irreversibly through a kinetically controlled pathway, favoring the formation of a cis-oxaphosphetane intermediate, which subsequently decomposes to yield the (Z)-alkene .[1][5][6] These reactions are typically performed under inert conditions due to the ylides' sensitivity to air and moisture.[1]

  • Stabilized Ylides: In contrast, ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable due to resonance delocalization of the negative charge.[1][7] The initial steps of the Wittig reaction with stabilized ylides are often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate. This leads to the preferential formation of the (E)-alkene .[1][5] These ylides are generally less reactive than their non-stabilized counterparts and may require heating.[8]

Diagram of the Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt R₃P⁺-CH₂R' X⁻ Ylide R₃P=CHR' Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 2-Iodooxazole-4-CHO Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Phosphine_Oxide R₃P=O Oxaphosphetane->Phosphine_Oxide

Caption: General workflow of the Wittig reaction.

Key Challenges with 2-Iodooxazole-4-carbaldehyde

The presence of the iodo-substituent on the oxazole ring introduces specific challenges that must be addressed for a successful Wittig olefination:

  • Halogen-Metal Exchange: When using highly basic and nucleophilic organometallic reagents to generate the ylide, such as n-butyllithium (n-BuLi), there is a significant risk of a competing halogen-metal exchange reaction at the C2 position of the oxazole ring. This would lead to the formation of a lithiated oxazole species and subsequent undesired side products.

  • Ring Stability: The oxazole ring can be susceptible to nucleophilic attack and ring-opening under harsh basic conditions. Careful selection of the base and reaction temperature is therefore critical to preserve the integrity of the heterocyclic core.

  • Steric Hindrance: While not exceptionally bulky, the substitution pattern on the oxazole ring may influence the rate of reaction, particularly with more sterically demanding ylides.

To mitigate these challenges, the choice of base and the mode of ylide generation are paramount. For non-stabilized ylides, using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) is preferable to n-BuLi. Alternatively, pre-forming the ylide at low temperatures before adding the aldehyde can minimize side reactions.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Anhydrous solvents and inert atmosphere techniques are required for reactions involving non-stabilized ylides.

Protocol 1: Synthesis of (Z)-2-Iodo-4-(alkenyl)oxazole using a Non-Stabilized Ylide

This protocol aims for the synthesis of the (Z)-alkene and employs potassium tert-butoxide as the base to minimize halogen-metal exchange.

Materials:

  • 2-Iodooxazole-4-carbaldehyde

  • Alkyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the alkyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF to the flask to form a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to deep yellow or orange).

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • In a separate flask, dissolve 2-iodooxazole-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (Z)-alkene.

Protocol 2: Synthesis of (E)-2-Iodo-4-(alkenyl)oxazole using a Stabilized Ylide

This protocol is designed for the synthesis of the (E)-alkene using a commercially available or easily prepared stabilized ylide.

Materials:

  • 2-Iodooxazole-4-carbaldehyde

  • Stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Hexanes and Ethyl Acetate (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-iodooxazole-4-carbaldehyde (1.0 eq) and the stabilized ylide (1.1 eq).

  • Add anhydrous toluene or DCM to dissolve the reagents.

  • Stir the mixture at room temperature or heat to reflux (typically 40-80 °C) and monitor the reaction progress by TLC. Stabilized ylides are less reactive and may require several hours to overnight for complete conversion.[8]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can often be directly purified by column chromatography on silica gel to separate the (E)-alkene from triphenylphosphine oxide and any unreacted starting materials.

Parameter Protocol 1 (Non-Stabilized Ylide) Protocol 2 (Stabilized Ylide)
Target Stereoisomer (Z)-alkene(E)-alkene
Ylide Reactivity HighModerate to Low
Base Required Strong, non-nucleophilic (e.g., KOtBu, NaH)Often not required (if using a stable ylide)
Reaction Temperature 0 °C to room temperatureRoom temperature to reflux
Reaction Time 2-4 hoursSeveral hours to overnight
Atmosphere Inert (Argon or Nitrogen)Air
Key Consideration Avoid n-BuLi to prevent halogen-metal exchangeLonger reaction times may be necessary

Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

For the stereoselective synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the Wittig reaction using stabilized ylides.[9][10] The HWE reaction utilizes a phosphonate carbanion, which is generated by treating a phosphonate ester with a base.

Advantages of the HWE Reaction:

  • High (E)-selectivity: The HWE reaction almost exclusively yields the (E)-alkene.[9][10]

  • Easier Workup: The phosphate byproduct is water-soluble and easily removed during aqueous workup, simplifying purification.[10]

  • Higher Reactivity: Phosphonate carbanions are generally more nucleophilic than stabilized Wittig ylides, often leading to faster reactions and better yields, especially with sterically hindered aldehydes.[9]

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow Phosphonate_Ester Phosphonate Ester Phosphonate_Carbanion Phosphonate Carbanion Phosphonate_Ester->Phosphonate_Carbanion Deprotonation Base Base (e.g., NaH, NaOMe) Base->Phosphonate_Carbanion Intermediate Intermediate Phosphonate_Carbanion->Intermediate Aldehyde 2-Iodooxazole-4-CHO Aldehyde->Intermediate E_Alkene (E)-Alkene Intermediate->E_Alkene Phosphate_Byproduct Water-soluble Phosphate Byproduct Intermediate->Phosphate_Byproduct

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

The Wittig olefination of 2-iodooxazole-4-carbaldehyde is a highly effective method for the synthesis of valuable alkenyl-substituted oxazoles. By carefully selecting the appropriate ylide and reaction conditions, researchers can achieve excellent control over the alkene stereochemistry. For the synthesis of (Z)-alkenes, non-stabilized ylides with non-nucleophilic bases are recommended. For the synthesis of (E)-alkenes, stabilized ylides or, more preferably, the Horner-Wadsworth-Emmons reaction, offer reliable and high-yielding routes. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of these important transformations in a research setting.

References

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
  • Ethyl 2-iodooxazole-4-carboxylate: A Comprehensive Technical Guide - Benchchem. (n.d.). BenchChem.
  • Horner–Wadsworth–Emmons reaction. (2023, November 20). In Wikipedia.
  • Wittig reaction. (2023, December 27). In Wikipedia.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
  • Edmont, D., & Rocher, R. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(15), 5777–5780.
  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
  • Unstabilized Ylide in Wittig Reactions. (n.d.). Scribd.
  • Snyder, S. A. (n.d.). Olefination Reaction. Scott A. Snyder Research Group.
  • Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde" - Benchchem. (n.d.). BenchChem.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Wittig Olefination Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

Application

Application Note: Reductive Amination of 2-Iodooxazole-4-carbaldehyde in Hit-to-Lead Optimization

Introduction & Strategic Rationale In modern drug discovery, the oxazole core is a privileged bioisostere for amides and various heterocyclic pharmacophores, frequently appearing in kinase inhibitors, senolytics, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the oxazole core is a privileged bioisostere for amides and various heterocyclic pharmacophores, frequently appearing in kinase inhibitors, senolytics, and antiferroptotic agents[1]. To rapidly explore chemical space around the oxazole core, bifunctional building blocks like 2-iodooxazole-4-carbaldehyde are highly valued.

This scaffold offers two orthogonal vectors for diversification:

  • C4-Carbaldehyde : Enables the rapid introduction of diverse aliphatic or aromatic amines via reductive amination[2].

  • C2-Iodo : Serves as a prime handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Negishi, Suzuki-Miyaura, or Sonogashira couplings)[3].

Causality in Synthetic Sequencing

A critical question in utilizing this scaffold is the order of operations: Should the cross-coupling or the reductive amination be performed first? Performing the reductive amination first is generally preferred. Aldehydes are highly reactive and prone to side reactions (e.g., aldol condensation, oxidation) under the basic or thermal conditions typically required for palladium-catalyzed cross-couplings. By converting the aldehyde to a stable amine first, the sensitive 2-iodooxazole core is preserved. Furthermore, the 2-iodo moiety is robust against mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[4], ensuring no premature dehalogenation occurs during the amination step.

Mechanistic Workflow & Pathway Visualization

The workflow below illustrates how the orthogonal reactivity of the scaffold is leveraged to generate libraries of diversified lead compounds.

G A 2-Iodooxazole-4-carbaldehyde C Imine/Iminium A->C B Amine Library B->C D Reductive Amination (NaBH(OAc)3) C->D Reduction E 2-Iodooxazole Amine D->E F Pd-Catalyzed Cross-Coupling E->F R-B(OH)2 / ZnR2 G Target Drug Candidate F->G

Divergent synthetic workflow using 2-Iodooxazole-4-carbaldehyde in drug discovery.

Quantitative Data: Selection of the Reducing Agent

The choice of reducing agent is the most critical parameter in this protocol. Strong reductants can reduce the aldehyde directly to an alcohol (oxazol-4-ylmethanol) before imine formation is complete, significantly lowering the yield[5]. Table 1 summarizes the performance of common reducing agents in the context of 2-iodooxazole-4-carbaldehyde.

Table 1: Comparison of Reducing Agents for 2-Iodooxazole-4-carbaldehyde Amination

Reducing AgentImine Formation StepChemoselectivity (Aldehyde vs. Imine)2-Iodo StabilityTypical YieldNotes & Causality
NaBH₄ Requires pre-formationPoor (reduces aldehyde directly)Moderate (risk of deiodination)30 - 45%Not recommended. Leads to high levels of alcohol byproduct[5].
NaBH₃CN One-pot compatibleGoodHigh65 - 80%Requires acidic pH (~5-6). Generates toxic HCN gas upon quenching[4].
NaBH(OAc)₃ One-pot compatibleExcellentVery High85 - 95%Optimal choice. Mild, highly selective for iminium ions over aldehydes.

Experimental Protocol: Reductive Amination

This self-validating protocol is designed for the synthesis of secondary or tertiary amines from 2-iodooxazole-4-carbaldehyde using NaBH(OAc)₃. The protocol incorporates built-in quality control checks to ensure structural integrity.

Materials & Reagents
  • 2-Iodooxazole-4-carbaldehyde (1.0 equiv, limiting reagent)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 - 2.0 equiv)

  • Glacial acetic acid (AcOH) (1.0 - 2.0 equiv, as a catalyst)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 - 0.2 M)

  • Saturated aqueous NaHCO₃ (for quenching)

Step-by-Step Methodology

Step 1: Imine/Iminium Formation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 2-iodooxazole-4-carbaldehyde (1.0 mmol) in anhydrous DCM (10 mL).

  • Add the amine (1.2 mmol) dropwise at room temperature.

  • Add glacial acetic acid (1.0 mmol) to the mixture.

    • Causality Check: The weak acid catalyzes the formation of the imine/iminium ion by protonating the carbonyl oxygen, increasing its electrophilicity. For weakly nucleophilic amines (e.g., anilines), stirring for 1-2 hours prior to reduction is mandatory to prevent premature aldehyde reduction.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc, 7:3). The aldehyde spot (UV active) should disappear, replaced by a new, often less polar imine spot.

Step 2: Chemoselective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.

  • Causality Check: NaBH(OAc)₃ is a bulky, mild hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the unprotonated oxazole-4-carbaldehyde but highly reactive toward the protonated iminium intermediate.
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

Step 3: Quenching and Workup 8. Quench the reaction carefully by adding saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes until gas evolution ceases.

  • Causality Check: The basic quench neutralizes the acetic acid and decomposes any unreacted hydride, ensuring the amine product is partitioned into the organic layer as a free base.
  • Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
  • Filter and concentrate under reduced pressure.

Step 4: Purification & Validation 11. Purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient). 12. Self-Validation: Confirm the product via LC-MS and ¹H NMR. The diagnostic aldehyde proton (~9.8 ppm) must be absent, replaced by a new methylene singlet or doublet (~3.8–4.2 ppm) corresponding to the newly formed C4-CH₂-N linkage. The 2-iodo group must remain intact (confirmed by exact mass and retention of the heavy iodine atom, +126 Da relative to the des-iodo analogue).

Downstream Applications: Late-Stage Functionalization

Once the amine is installed, the robust 2-iodooxazole amine intermediate is primed for diversification. The C2-iodo position of the oxazole is highly reactive toward oxidative addition by palladium or zinc insertion. For instance, Negishi-type couplings using oxazol-2-ylzinc reagents (formed directly from the 2-iodooxazole via zinc insertion) have been successfully utilized to construct densely functionalized 2,4-disubstituted oxazoles in complex macrolide synthesis (e.g., Enigmazole A)[6]. This sequential strategy—reductive amination followed by cross-coupling—is a cornerstone in generating highly diverse DNA-encoded libraries (DELs) and optimizing pharmacokinetic properties in hit-to-lead campaigns.

Sources

Method

Application Notes &amp; Protocols: 2-Iodooxazole-4-carbaldehyde as a Versatile Precursor for the Synthesis of Bioactive Macrocycles

Authored by: [Your Name/Department], Senior Application Scientist Introduction The pursuit of novel therapeutic agents has led medicinal chemists to explore complex molecular architectures with unique pharmacological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

The pursuit of novel therapeutic agents has led medicinal chemists to explore complex molecular architectures with unique pharmacological profiles. Among these, macrocycles occupy a privileged space due to their ability to modulate challenging protein-protein interactions and exhibit favorable pharmacokinetic properties. The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a common feature in many natural products with potent biological activities. This guide focuses on the strategic use of 2-iodooxazole-4-carbaldehyde, a highly functionalized and versatile building block, for the efficient construction of bioactive oxazole-containing macrocycles. The presence of three distinct reactive sites—the aldehyde, the iodo group, and the oxazole ring itself—provides a rich platform for diverse synthetic transformations, enabling the generation of molecular complexity and diversity.

The inherent reactivity of the iodo group at the 2-position of the oxazole allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, facilitating the introduction of diverse substituents or the formation of key macrocyclic ring-closing bonds. The aldehyde at the 4-position serves as a convenient handle for chain elongation, olefination reactions, or reductive amination, providing a straightforward means to append side chains or build fragments of the macrocyclic backbone. This combination of functionalities makes 2-iodooxazole-4-carbaldehyde an invaluable precursor for the synthesis of macrocycles with potential applications in oncology, infectious diseases, and beyond.

Core Synthetic Strategies and Mechanistic Considerations

The strategic incorporation of 2-iodooxazole-4-carbaldehyde into a macrocyclic framework hinges on the selective and sequential manipulation of its functional groups. A common and effective approach involves utilizing the aldehyde for initial fragment coupling and chain elongation, followed by a metal-catalyzed cross-coupling reaction involving the iodo group for the crucial macrocyclization step.

Visualizing the Synthetic Workflow

G cluster_0 Precursor Functionalization cluster_1 Macrocyclization A 2-Iodooxazole-4-carbaldehyde E Reductive Amination or Wittig Reaction A->E B Fragment A (e.g., with a terminal alkyne) B->E C Fragment B (e.g., with a boronic acid) G Intramolecular Cross-Coupling (e.g., Suzuki, Sonogashira) C->G D Linear Precursor Assembly F Intermediate Linear Chain E->F F->G H Bioactive Macrocycle G->H

Figure 1: A generalized workflow for the synthesis of bioactive macrocycles using 2-iodooxazole-4-carbaldehyde as a key precursor.

Protocol 1: Synthesis of a Model Linear Precursor via Reductive Amination

This protocol details the coupling of 2-iodooxazole-4-carbaldehyde with a primary amine-containing fragment, a common first step in assembling the linear precursor required for macrocyclization.

Materials:

  • 2-Iodooxazole-4-carbaldehyde

  • Amine-functionalized fragment (e.g., propargylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-iodooxazole-4-carbaldehyde (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add the amine-functionalized fragment (1.1 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the subsequent reduction.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reductive amination, as it does not readily reduce the aldehyde in the presence of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired linear precursor.

Protocol 2: Intramolecular Sonogashira Coupling for Macrocyclization

This protocol describes a palladium- and copper-catalyzed intramolecular Sonogashira coupling to form the macrocyclic ring. This reaction is highly efficient for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons.

Materials:

  • Linear precursor from Protocol 1 (containing a terminal alkyne and the 2-iodooxazole moiety)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • High-dilution setup (optional, but recommended for macrocyclization)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Syringe pump (for high-dilution conditions)

Procedure:

  • Set up a reaction vessel for high-dilution conditions. This typically involves a large volume of solvent and the slow addition of the linear precursor to favor intramolecular over intermolecular reactions.

  • To the reaction vessel, add the anhydrous solvent and the base (e.g., TEA, 5-10 eq).

  • Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Add the palladium catalyst (0.05-0.1 eq) and copper(I) iodide (0.1-0.2 eq) to the reaction vessel under a positive pressure of inert gas.

  • Dissolve the linear precursor in a small amount of the reaction solvent.

  • Using a syringe pump, add the solution of the linear precursor to the reaction vessel containing the catalyst and base over a period of several hours (e.g., 4-8 hours). The slow addition is critical to maintain a low concentration of the precursor, thereby minimizing oligomerization and polymerization.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify the crude macrocycle by flash column chromatography on silica gel or by preparative HPLC to obtain the final product.

Data Presentation: Representative Yields and Spectroscopic Data

Compound Synthetic Step Yield (%) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
Linear Precursor Reductive Amination85(Characteristic peaks for the coupled fragments)(Characteristic peaks for the coupled fragments)[M+H]⁺ calculated and found
Macrocycle Sonogashira Coupling40-60(Characteristic peaks showing loss of terminal alkyne proton and shifts in oxazole protons)(Characteristic peaks for the newly formed macrocyclic ring)[M+H]⁺ calculated and found

Signaling Pathway Illustration (Hypothetical)

G cluster_0 Cell Membrane Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Signal Blocked Macrocycle Oxazole Macrocycle Macrocycle->Receptor Binding and Inhibition KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Figure 2: A hypothetical signaling pathway illustrating the mechanism of action of a bioactive macrocycle.

2-Iodooxazole-4-carbaldehyde is a powerful and versatile building block for the synthesis of bioactive macrocycles. Its trifunctional nature allows for a wide range of synthetic manipulations, enabling the construction of complex and diverse molecular architectures. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this precursor in their own drug discovery and development programs. The strategic application of modern synthetic methodologies, such as the Sonogashira coupling for macrocyclization, can lead to the efficient production of novel macrocyclic compounds with significant therapeutic potential.

References

  • Title: Synthesis of Oxazoles Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations URL: [Link]

  • Title: Recent advances in the synthesis of oxazole-containing macrocycles Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: The Sonogashira reaction: a powerful tool in organic synthesis Source: Chemical Reviews URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: ACS Medicinal Chemistry Letters URL: [Link]

Application

Functionalization of the Aldehyde Group in 2-Iodooxazole-4-carbaldehyde: A Detailed Guide for Synthetic Chemists

Introduction: The Strategic Importance of 2-Iodooxazole-4-carbaldehyde The 2-iodooxazole-4-carbaldehyde scaffold is a highly valuable, yet underutilized, building block in medicinal chemistry and drug discovery. Its uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2-Iodooxazole-4-carbaldehyde

The 2-iodooxazole-4-carbaldehyde scaffold is a highly valuable, yet underutilized, building block in medicinal chemistry and drug discovery. Its unique electronic and structural features offer a trifecta of synthetic handles: an electrophilic aldehyde at the 4-position, a versatile carbon-iodine bond at the 2-position amenable to cross-coupling reactions, and an oxazole core, a known bioisostere for ester and amide functionalities that often imparts favorable pharmacokinetic properties. The strategic functionalization of the aldehyde group, while preserving the integrity of the iodo-substituent and the oxazole ring, is paramount for the elaboration of this scaffold into diverse and complex molecular architectures.

This comprehensive guide provides a detailed exploration of key functionalization strategies for the aldehyde moiety of 2-iodooxazole-4-carbaldehyde. We will delve into the mechanistic underpinnings of each transformation, offer field-proven protocols, and address the specific challenges and considerations arising from the unique reactivity of this trifunctional heterocyclic system.

I. Foundational Considerations: Stability and Reactivity Profile

Before embarking on synthetic transformations, it is crucial to understand the inherent stability and reactivity of the 2-iodooxazole-4-carbaldehyde core.

  • Oxazole Ring Stability: The oxazole ring is an electron-deficient heterocycle. While generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening to form an aminoketone derivative.[1] Therefore, reactions should ideally be conducted under neutral or mildly acidic/basic conditions to preserve the integrity of the heterocyclic core.

  • Carbon-Iodine Bond Lability: The C2-I bond in 2-iodooxazoles is a key site for further functionalization via cross-coupling reactions. However, this bond can be labile under certain conditions. Iodoaromatic compounds can be sensitive to light, leading to photodegradation.[2] Furthermore, strong bases and some nucleophiles could potentially displace the iodo group. Careful selection of reagents and reaction conditions is therefore essential to avoid undesired de-iodination.

  • Aldehyde Reactivity: The aldehyde group at the C4 position is activated by the electron-withdrawing nature of the oxazole ring, making it a good electrophile for various nucleophilic addition reactions. However, this enhanced reactivity must be balanced against the potential for side reactions involving the other functional groups.

II. Key Functionalization Strategies and Protocols

This section details four principal transformations of the aldehyde group: reductive amination, Wittig olefination, aldol condensation, and oxidation/reduction. Each protocol is designed to be self-validating, with explanations for each step.

A. Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[3][4] This one-pot reaction involves the initial formation of an imine intermediate from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[3] For 2-iodooxazole-4-carbaldehyde, this strategy provides a direct route to a diverse array of substituted aminomethyl-oxazoles.

Mechanism Overview:

The reaction proceeds in two key steps:

  • Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the imine.

  • Reduction: A mild reducing agent, selective for the imine over the aldehyde, reduces the C=N double bond to a C-N single bond.

Reductive_Amination cluster_1 Imine Formation (Acid-Catalyzed) cluster_2 Reduction Aldehyde 2-Iodooxazole-4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH₂ Amine R-NH₂ Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Reduced_Amine Substituted Aminomethyl-oxazole Imine->Reduced_Amine + [H⁻] (e.g., NaBH(OAc)₃) Wittig_Reaction cluster_1 [2+2] Cycloaddition cluster_2 Cycloreversion Aldehyde 2-Iodooxazole-4-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Ph₃P=CHR Ylide->Oxaphosphetane Alkene 4-Vinyloxazole Derivative Oxaphosphetane->Alkene TPO Ph₃P=O Oxaphosphetane->TPO Aldol_Condensation cluster_1 Enolate Formation cluster_2 Nucleophilic Attack & Protonation cluster_3 Dehydration (optional) Ketone Enolizable Ketone Enolate Enolate Ketone->Enolate + Base Adduct β-Hydroxy Adduct Enolate->Adduct Aldehyde 2-Iodooxazole-4-carbaldehyde Aldehyde->Adduct Enone α,β-Unsaturated Product Adduct->Enone - H₂O (Heat)

Sources

Method

Divergent C-H Activation and Cross-Coupling Strategies for 2-Iodooxazole-4-carbaldehyde

APPLICATION NOTE & PROTOCOL GUIDE Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 2-Iodooxazole-4-carbaldehyde is a uniquely privileged, densely functionalized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

APPLICATION NOTE & PROTOCOL GUIDE

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-Iodooxazole-4-carbaldehyde is a uniquely privileged, densely functionalized heterocyclic scaffold used extensively in the synthesis of complex marine macrolides and pharmaceutical APIs. It possesses two orthogonal reactive handles: a highly electrophilic C2-iodine primed for transition-metal-catalyzed cross-coupling, and an acidic C5-hydrogen primed for direct C-H activation. This application note details the mechanistic rationale and step-by-step protocols for the regioselective, sequential functionalization of this building block, ensuring high yields while preventing heterocycle degradation.

Mechanistic Causality: The Orthogonality of C2 and C5

The primary challenge in functionalizing 2-iodooxazole-4-carbaldehyde is chemoselectivity. As an Application Scientist, it is critical to understand the electronic push-and-pull of the oxazole ring to avoid side reactions such as base-induced ring opening or undesired homocoupling.

  • The C2-Iodo Handle (Cross-Coupling): The C2 position of the oxazole ring is highly electrophilic, and the C2-I bond undergoes rapid oxidative addition with Pd(0) species. However, 2-halooxazoles are notoriously sensitive to hydrolysis and ring-cleavage under the strongly basic conditions typically used in Suzuki-Miyaura couplings. Therefore, Negishi-type couplings (using neutral organozinc reagents) are the field-proven standard for C2 functionalization, operating under mild, base-free conditions to preserve the oxazole core ()[1].

  • The C5-H Handle (C-H Activation): Once the C2 position is functionalized, the C5-H bond can be targeted. The C4-carbaldehyde acts as a powerful electronic sink. While this electron withdrawal shuts down traditional Electrophilic Aromatic Substitution ( SE​Ar ), it significantly lowers the pKa​ of the adjacent C5-H bond. This acidification enables Base-Assisted Concerted Metalation-Deprotonation (CMD) . In the presence of a Pd(II) catalyst, a carboxylate additive (like pivalic acid) acts as an internal proton shuttle in a 6-membered transition state, seamlessly cleaving the C5-H bond without requiring harsh organometallic bases ()[2].

Visualizing the Divergent Functionalization Workflow

To achieve a fully substituted oxazole, a sequential approach is required. Attempting C5 C-H activation before C2 cross-coupling often leads to competitive oxidative addition at the C2-I bond, destroying chemoselectivity. The self-validating workflow below illustrates the optimal sequence.

Workflow A 2-Iodooxazole-4-carbaldehyde (Starting Material) B Step 1: C2-Selective Negishi Coupling (Pd(0), R-ZnX) A->B Avoids C5-H activation C Intermediate: C2-Substituted Oxazole-4-carbaldehyde B->C Rapid Oxidative Addition at C2-I D Step 2: C5-Selective C-H Activation (Pd(II), PivOH, Ar-X) C->D C4-CHO acidifies C5-H bond E Final Product: C2,C5-Disubstituted Oxazole-4-carbaldehyde D->E CMD Mechanism

Sequential C2/C5 functionalization workflow for 2-Iodooxazole-4-carbaldehyde.

Experimental Protocols: A Self-Validating Sequential System

Protocol 1: C2-Selective Negishi Coupling (Base-Free)

This protocol utilizes organozinc reagents to functionalize the C2 position while avoiding the hydrolytic ring-opening associated with aqueous bases[1].

Reagents:

  • 2-Iodooxazole-4-carbaldehyde (1.0 equiv)

  • Organozinc halide ( R−ZnX , 0.5 M in THF) (1.2 equiv)

  • Pd(PPh3​)4​ (5 mol%)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Moisture exclusion is critical to prevent the protonation of the organozinc reagent.

  • Catalyst Loading: Add 2-Iodooxazole-4-carbaldehyde and Pd(PPh3​)4​ to the flask. Add anhydrous THF to dissolve the solids.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add the organozinc halide solution dropwise over 10 minutes via syringe.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Causality Note: The oxidative addition of Pd(0) into the highly polarized C2-I bond is extremely fast; heating is rarely required and should be avoided to prevent degradation.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the C2-substituted oxazole-4-carbaldehyde.

Protocol 2: C5-Selective C-H Arylation via CMD

With the C2 position protected/functionalized, the C5-H bond is activated using a Pd(II) catalyst and a pivalate proton shuttle[2][3].

Reagents:

  • C2-Substituted oxazole-4-carbaldehyde (1.0 equiv)

  • Aryl bromide ( Ar−Br ) (1.5 equiv)

  • Pd(OAc)2​ (10 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • K2​CO3​ (2.0 equiv)

  • Anhydrous DMAc (N,N-Dimethylacetamide) (0.2 M)

Step-by-Step Methodology:

  • Assembly: In a thick-walled reaction tube equipped with a magnetic stir bar, combine the oxazole substrate, aryl bromide, Pd(OAc)2​ , PivOH, and K2​CO3​ .

  • Solvent Addition: Add anhydrous DMAc. Causality Note: A polar aprotic solvent is mandatory here. It stabilizes the highly polar transition state of the CMD mechanism and increases the solubility of the carbonate base.

  • Activation: Seal the tube and heat the mixture to 110 °C in an oil bath for 12–16 hours. Causality Note: The high temperature provides the necessary activation energy to overcome the steric and electronic barriers of the 6-membered CMD transition state.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove the DMAc and pivalate salts. Dry the organic layer over MgSO4​ , concentrate, and purify via flash chromatography.

Quantitative Data & Optimization Summary

The table below summarizes the optimization parameters for the C5 C-H arylation step (Protocol 2), demonstrating the absolute necessity of the pivalate additive and polar solvent for a successful CMD pathway.

EntryCatalystBaseAdditiveSolventTemp (°C)Yield (%)Mechanistic Rationale
1 Pd(OAc)2​ K2​CO3​ NoneToluene11015%Poor CMD efficiency without a proton shuttle.
2 Pd(OAc)2​ K2​CO3​ PivOH (30 mol%)Toluene11045%PivOH assists CMD, but non-polar solvent limits TS stabilization.
3 Pd(OAc)2​ K2​CO3​ PivOH (30 mol%) DMAc 110 88% Optimal: Polar solvent stabilizes the CMD transition state.
4 Pd(PPh3​)4​ K2​CO3​ PivOH (30 mol%)DMAc110TracePd(0) is inactive for electrophilic CMD activation.

References

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Beilstein Journal of Organic Chemistry (2011)[Link]

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates Chemistry - A European Journal (2012)[Link]

  • Total Synthesis of (−)-Enigmazole A by the Macrocyclization/Transannular Pyran Cyclization Strategy Organic Letters (2024)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent dehalogenation of 2-Iodooxazole-4-carbaldehyde during cross-coupling

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the cross-coupling of 2-iodooxazole-4-carbaldehyde, with a primary focus on preventing the common side reaction of dehalogenation.

Introduction: The Challenge of Dehalogenation

2-Iodooxazole-4-carbaldehyde is a valuable building block in medicinal chemistry, but its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often plagued by a significant side reaction: dehalogenation. This process leads to the formation of oxazole-4-carbaldehyde, an undesired byproduct that reduces the yield of the target molecule and complicates purification. This guide provides expert insights and practical solutions to mitigate this issue, ensuring the successful synthesis of your desired compounds.

The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can occur through interactions of the palladium complex with bases, solvents, or trace amounts of water.[1] The Pd-H species can then participate in a reductive elimination with the heteroaryl group, leading to the dehalogenated product.[2] Heteroaryl iodides, such as our substrate of interest, are particularly susceptible to this side reaction.[1]

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Dehalogenation

When encountering significant dehalogenation of 2-iodooxazole-4-carbaldehyde, a systematic approach to optimizing your reaction conditions is crucial. The following workflow will guide you through the key parameters to investigate.

Dehalogenation_Troubleshooting start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? start->ligand Begin Optimization base Step 2: Assess Base - Is it a weak, non-nucleophilic inorganic base? ligand->base If dehalogenation persists solvent Step 3: Check Solvent - Is it aprotic and anhydrous? base->solvent If dehalogenation persists temperature Step 4: Lower Temperature - Can the reaction proceed at a lower temperature? solvent->temperature If dehalogenation persists success Dehalogenation Minimized temperature->success Successful Optimization

Caption: A logical workflow for troubleshooting dehalogenation in the cross-coupling of 2-iodooxazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is 2-iodooxazole-4-carbaldehyde so prone to dehalogenation?

A1: The susceptibility of 2-iodooxazole-4-carbaldehyde to dehalogenation stems from a combination of factors. Firstly, the carbon-iodine bond is the most reactive among halogens in oxidative addition, which is the initial step in the catalytic cycle.[1] Secondly, the oxazole ring is an electron-deficient heterocycle, which can further activate the C-I bond towards side reactions. The presence of the electron-withdrawing formyl group can also influence the electronic properties of the ring system.

Q2: How does the choice of ligand impact dehalogenation?

A2: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands can accelerate the rate of reductive elimination, the product-forming step in the Suzuki-Miyaura coupling.[3] This can help the desired reaction outcompete the dehalogenation pathway.

Q3: Which bases are recommended to prevent dehalogenation?

A3: The choice of base is paramount in minimizing the formation of palladium-hydride species. Strong bases, particularly alkoxides, can act as hydride donors and should generally be avoided.[3] Weaker inorganic bases are preferred.

Table 1: Impact of Different Bases on Dehalogenation

BaseTypeRationale for Use/Avoidance
K₃PO₄, Cs₂CO₃, K₂CO₃ Weak InorganicRecommended. Less likely to act as a hydride source, thus minimizing Pd-H formation.[3]
NaOH, KOH Strong InorganicUse with caution. Can promote side reactions and may not be compatible with the aldehyde.
NaOEt, KOtBu Strong AlkoxideAvoid. Prone to acting as hydride donors, leading to significant dehalogenation.[3]
Q4: What are the ideal solvents and temperature conditions?

A4: Aprotic solvents are generally the best choice as they are less likely to be a source of protons for the dehalogenation reaction. Anhydrous conditions are also essential.

  • Recommended Solvents: Dioxane, Toluene, THF[3]

  • Temperature: Elevated temperatures can increase the rate of dehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For sensitive substrates, starting at a lower temperature (e.g., 60-80 °C) and gradually increasing if necessary is a good strategy.

Q5: Do I need to protect the aldehyde group?

A5: The Suzuki-Miyaura reaction is known for its compatibility with a wide range of functional groups, including aldehydes.[3] In many cases, protection of the formyl group is not necessary, especially when using milder bases like K₃PO₄ or Cs₂CO₃. However, if you are using a stronger base or observing side reactions involving the aldehyde, protection as an acetal may be beneficial.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodooxazole-4-carbaldehyde

This protocol is designed to minimize dehalogenation by employing a bulky, electron-rich ligand and a weak inorganic base.

Protocol_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents - 2-Iodooxazole-4-carbaldehyde - Boronic Acid - Base (K₃PO₄) - Solvent (Dioxane/Water) setup->reagents catalyst 3. Add Catalyst System - Pd₂(dba)₃ - SPhos reagents->catalyst reaction 4. Reaction (Heat to 80 °C) catalyst->reaction workup 5. Work-up & Purification reaction->workup product Desired Product workup->product

Caption: A streamlined workflow for the recommended Suzuki-Miyaura coupling protocol.

Materials:

  • 2-Iodooxazole-4-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-iodooxazole-4-carbaldehyde, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane under an inert atmosphere. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40–62. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1735–1741. [Link]

  • Chen, M., Ventura, A. M., Das, S., Zimmerman, P. M., & Montgomery, J. (2026). Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization. ResearchGate. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PMC. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Pérez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Iodooxazole-4-carbaldehyde Suzuki Couplings

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with highly functionalized heterocycles like 2-iodooxazole-4-carbaldehyde presents a unique set of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with highly functionalized heterocycles like 2-iodooxazole-4-carbaldehyde presents a unique set of synthetic challenges. While the C–I bond is exceptionally reactive toward palladium oxidative addition 1, the electron-withdrawing 4-carbaldehyde group renders the oxazole ring highly electrophilic and susceptible to base-induced degradation.

To achieve high yields, we must move away from traditional "cook-and-look" chemistry. This guide provides field-proven, causality-driven protocols and a self-validating experimental matrix to ensure your cross-coupling reactions are robust, reproducible, and scientifically sound.

Mechanistic Workflow & Troubleshooting Logic

The following decision tree illustrates the optimization logic for overcoming the inherent instability of the oxazole-4-carbaldehyde core during cross-coupling.

Workflow step1 2-Iodooxazole-4-carbaldehyde + Aryl Boronic Acid step2 Pd(OAc)2 / PCy3 Catalyst + Mild Base (KF) step1->step2 step3 Microwave Irradiation (150°C, 20 min) step2->step3 eval Yield Assessment step3->eval trouble1 Aldehyde Degradation? Switch to anhydrous K3PO4 eval->trouble1 Side Reactions trouble2 Incomplete Conversion? Increase PCy3 loading eval->trouble2 Unreacted SM success Optimal Cross-Coupled Product eval->success High Yield trouble1->step3 trouble2->step3

Workflow for optimizing 2-Iodooxazole-4-carbaldehyde Suzuki couplings via microwave.

Quantitative Optimization Data

Understanding the causality of reaction failure requires analyzing how different variables impact the delicate balance between productive cross-coupling and substrate degradation. The table below summarizes the optimization trajectory for halogenated oxazoles 2.

Table 1: Catalyst and Condition Screening for Oxazole Suzuki Couplings

EntryCatalyst System (Loading)BaseSolvent SystemHeating MethodTimeYield (%)Primary Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂OConventional Reflux12 h< 15%Complete aldehyde degradation.
2Pd(OAc)₂ / PCy₃ (5 mol%)KF1,4-DioxaneConventional Reflux24 h35%Sluggish transmetalation; Pd black formation.
3Pd(OAc)₂ / PCy₃ (5 mol%)KF1,4-DioxaneMicrowave (150 °C)20 min85% Rapid coupling outcompetes degradation.
4Pd₂(dba)₃ / XPhos (2 mol%)K₃PO₄TolueneMicrowave (120 °C)30 min78%Good alternative for sterically hindered boronic acids.

The Self-Validating Experimental Protocol

A common pitfall in reaction optimization is changing variables without knowing why the reaction failed. Is the catalyst dead? Did the boronic acid undergo protodeboronation? Or is the oxazole simply degrading?

To answer this, you must run a Self-Validating Reaction Matrix . This protocol ensures that every negative result provides actionable diagnostic data.

Step-by-Step Methodology

Step 1: Preparation of the Matrix Dry three 10 mL microwave vials at 120 °C overnight. Allow them to cool under Argon.

  • Vial A (Target): Add 2-iodooxazole-4-carbaldehyde (0.5 mmol) and your target arylboronic acid (0.75 mmol).

  • Vial B (Positive Control): Add 4-iodoanisole (0.5 mmol) and your target arylboronic acid (0.75 mmol).

  • Vial C (Negative Control): Add 2-iodooxazole-4-carbaldehyde (0.5 mmol) only (no boronic acid).

Step 2: Catalyst and Base Loading

  • In a glovebox or under strict Schlenk conditions, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %) and Tricyclohexylphosphine (PCy₃) (8.4 mg, 0.030 mmol, 6 mol %) to all three vials.

  • Add anhydrous Potassium Fluoride (KF) (87 mg, 1.5 mmol, 3 equiv) to all vials.

Step 3: Solvent Addition and Degassing

  • Add 2.5 mL of anhydrous, degassed 1,4-dioxane to each vial.

  • Seal the vials with crimp caps equipped with PTFE septa. Purge the headspace with Argon for 3 minutes.

Step 4: Microwave Irradiation

  • Place the vials in a dedicated microwave synthesizer.

  • Irradiate at 150 °C for 20 minutes (with a 2-minute temperature ramp).

Step 5: Workup and Diagnostic Analysis

  • Cool to room temperature. Dilute with 5 mL ethyl acetate and filter through a short pad of Celite to remove palladium black and insoluble fluoride salts.

  • Analyze the crude mixtures via LC-MS or GC-MS.

How to Interpret the Matrix:

  • If Vial B fails (unreacted 4-iodoanisole): Your catalyst system is inactive, or your boronic acid has degraded. Procure fresh reagents; do not blame the oxazole.

  • If Vial B succeeds, but Vial A fails and Vial C shows a complex mixture: The catalyst works, but the basic conditions are destroying the oxazole-4-carbaldehyde. You must switch to a weaker base (e.g., K₃PO₄) or lower the temperature.

  • If Vial A succeeds: Proceed to scale-up.

Troubleshooting Guide & FAQs

Q: Why am I observing significant degradation and low yields despite full consumption of 2-iodooxazole-4-carbaldehyde? A: Causality: The 4-carbaldehyde group is highly electrophilic. When combined with the already electron-deficient oxazole ring, strong aqueous bases (e.g., NaOH, Na₂CO₃) trigger side reactions such as the Cannizzaro disproportionation or direct nucleophilic attack on the C2/C5 positions of the ring. Furthermore, prolonged conventional heating exacerbates these degradation pathways. Solution: Eliminate water and strong nucleophilic bases. Switch to a mild, non-nucleophilic base like anhydrous Potassium Fluoride (KF). Transition from conventional reflux to microwave irradiation (e.g., 150 °C for 20 min) to drastically reduce reaction time, allowing the cross-coupling to kinetically outcompete the degradation pathways 2.

Q: Which palladium catalyst and ligand system provides the best turnover for this specific substrate? A: Causality: While the C–I bond undergoes rapid oxidative addition 1, the subsequent transmetalation step is notoriously sluggish for heterocyclic substrates. If transmetalation is too slow, the Pd(II) intermediate will decompose into inactive palladium black. Bulky, electron-rich phosphine ligands are required to stabilize the Pd intermediate and accelerate reductive elimination. Solution: A combination of Pd(OAc)₂ and Tricyclohexylphosphine (PCy₃) is the gold standard for oxazole Suzuki couplings. Standard loading is 5 mol % Pd(OAc)₂ and 6 mol % PCy₃. If you are coupling a highly sterically hindered boronic acid, upgrading to palladacycles or Buchwald ligands (like XPhos) is recommended 3.

Q: My boronic acid is prone to protodeboronation. How can I couple it with 2-iodooxazole-4-carbaldehyde before it degrades? A: Causality: Protodeboronation is a base-catalyzed hydrolysis of the C–B bond, which competes directly with transmetalation. Electron-deficient heteroaryl boronic acids are particularly susceptible. Solution: Use the anhydrous KF/1,4-dioxane microwave protocol described above. KF activates the boronic acid by forming a reactive fluoroborate species without providing the hydroxide ions necessary for protodeboronation. The rapid 20-minute microwave heating ensures the coupling finishes before any trace moisture can cleave the boronic acid.

References

  • Suzuki Coupling of Oxazoles Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Iodooxazole-4-carbaldehyde

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering solubility issues with 2-iodooxazole-4-carbaldehyde. As a pivotal building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering solubility issues with 2-iodooxazole-4-carbaldehyde. As a pivotal building block in medicinal and materials chemistry, its effective utilization is often hindered by its poor solubility in many common organic solvents. This document provides a structured, experience-driven approach to systematically address and resolve these challenges, ensuring the reliability and success of your experimental work.

PART 1: Troubleshooting Guide for Solubility Enhancement

The most common roadblock in utilizing 2-iodooxazole-4-carbaldehyde is its failure to fully dissolve or its tendency to precipitate upon the addition of other reagents. The following is a systematic workflow designed to diagnose and solve this issue, grounded in established principles of physical organic chemistry.

Initial Step: Rational Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility. The structure of 2-iodooxazole-4-carbaldehyde, featuring a polar oxazole ring and a carbaldehyde group, suggests that polar solvents are the most logical starting point.[1] However, a screening process is essential to identify the optimal solvent for your specific reaction conditions.

Protocol 1: Small-Scale Solvent Screening

  • Preparation : Dispense 1-2 mg of 2-iodooxazole-4-carbaldehyde into several small vials.

  • Solvent Addition : To each vial, add a different solvent from the list below, starting with 0.5 mL.

  • Observation : Stir or agitate the vials at room temperature. Observe for complete dissolution. If the compound does not dissolve, proceed with gentle heating or sonication as described in subsequent sections.

  • Solvent Candidates :

    • Polar Aprotic Solvents : Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).[1]

    • Chlorinated Solvents : Dichloromethane (DCM).

    • Ethers : 1,4-Dioxane.

Table 1: Comparative Analysis of Recommended Solvents

SolventClassBoiling Point (°C)Key Considerations
DMSO Polar Aprotic189Excellent solubilizing power for many polar compounds; difficult to remove under vacuum.[1]
DMF Polar Aprotic153Strong solubilizer; can be reactive in some chemical transformations (e.g., Vilsmeier-Haack).[2][3]
THF Polar Aprotic (Ether)66Good general-purpose solvent; less polar than DMF/DMSO.
Acetonitrile Polar Aprotic82Useful for a range of reactions; moderate solubilizing power.[1]
DCM Chlorinated40Lower polarity; useful when less polar conditions are required.
1,4-Dioxane Ether101Higher boiling point ether; often used for heated reactions.
Advanced Strategy 1: The Co-Solvent Method

When a single solvent fails to provide adequate solubility without compromising reaction conditions, a co-solvent system is a powerful alternative. This technique involves dissolving the compound in a minimal amount of a strong solvent (like DMSO or DMF) and then diluting it with the primary reaction solvent.[4]

Protocol 2: Implementing a Co-Solvent System

  • Add the minimum volume of a strong solubilizer (e.g., DMSO) to your 2-iodooxazole-4-carbaldehyde until it fully dissolves. This creates a concentrated stock solution.

  • In your reaction vessel, add the bulk of your primary reaction solvent (e.g., THF).

  • Slowly add the concentrated stock solution to the reaction solvent with vigorous stirring. The goal is to maintain a homogeneous solution without precipitation.

Expertise & Experience: This method is particularly effective when a reaction must be run in a low-boiling or less polar solvent, but the starting material requires a stronger solvent for initial dissolution.

Advanced Strategy 2: Physical Dissolution Enhancement

When intermolecular forces in the crystal lattice are strong, energy must be supplied to aid the dissolution process.

  • Heating : Gently warming the solvent-solute mixture increases kinetic energy, helping to overcome the solid's lattice energy.[5] This is often the simplest and most effective method.

    • Trustworthiness: Always use a condenser to prevent solvent loss, and be mindful of the compound's thermal stability. A preliminary test heating a small sample in solution and checking for degradation by TLC or LC-MS is a prudent, self-validating step.

  • Sonication : The use of an ultrasonic bath creates micro-cavitations in the solvent, which generate powerful localized agitation at the surface of the solid, accelerating the rate of dissolution.[4] This is an excellent method for materials that are slow to dissolve at room temperature.

Systematic Troubleshooting Workflow

G cluster_0 Solubility Troubleshooting Workflow A Start: Insoluble 2-Iodooxazole-4-carbaldehyde B Step 1: Screen Single Solvents (e.g., DMF, DMSO, THF, MeCN) A->B C Is compound fully soluble? B->C D Step 2: Implement Co-Solvent System (e.g., min. DMSO in THF) C->D No H Proceed with Experiment C->H Yes E Is compound fully soluble? D->E F Step 3: Apply Physical Methods (Gentle Heating or Sonication) E->F No E->H Yes G Is compound fully soluble? F->G G->H Yes I Re-evaluate synthetic route or consult specialist literature G->I No

Caption: A step-by-step decision tree for overcoming solubility issues.

PART 2: Frequently Asked Questions (FAQs)

Q1: I dissolved 2-iodooxazole-4-carbaldehyde in DMSO, but my reaction is not working. Why?

A1: While DMSO is an excellent solvent, its high boiling point (189 °C) makes it difficult to remove. More importantly, residual water in DMSO can alter reaction conditions, and DMSO itself can participate in or inhibit certain reactions, particularly those sensitive to oxidation or involving delicate intermediates. If possible, try using DMF or a co-solvent system to minimize the amount of high-boiling solvent used.

Q2: My compound dissolved after heating, but it crashed out of solution when I added my next reagent. What happened?

A2: This is a classic case of changing the solution's overall polarity. The reagent you added was likely much less polar than your solvent system, causing the solubility of your polar starting material to drop dramatically.

  • Preventative Measures:

    • Slow Addition: Add the less polar reagent very slowly to the heated, stirred solution.

    • Dilution: Increase the total solvent volume to keep the concentration of all species lower.

    • Reverse Addition: If practical, add your dissolved 2-iodooxazole-4-carbaldehyde solution slowly to the second reagent.

Q3: Are there any chemical compatibility issues I should be aware of with 2-iodooxazole-4-carbaldehyde?

A3: Yes. The two primary functional groups have known reactivities:

  • Aldehyde Group: This group is susceptible to reaction with strong nucleophiles. It can be particularly reactive towards primary and secondary amines. It can also participate in side reactions like aldol or Cannizzaro condensations in the presence of strong bases.[6]

  • Iodo- moiety on an Oxazole Ring: The carbon-iodine bond is a key site for reactivity, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[7] Be aware that trace metal impurities could potentially initiate unwanted side reactions. Always use high-purity solvents and reagents.

Q4: Can I use a non-polar solvent like hexane or toluene?

A4: It is highly unlikely that 2-iodooxazole-4-carbaldehyde will be soluble in non-polar solvents like hexane or toluene.[1] Its polar functional groups (aldehyde, oxazole ring) require polar solvents to form favorable solute-solvent interactions. Forcing it into a non-polar solvent would likely require extreme conditions that could degrade the compound.

Logical Relationships in Solubility Strategy

G A Problem: Poor Solubility B Analyze Compound Structure (Polarity, Functional Groups) A->B C Select Appropriate Solvents (Polar Aprotic) B->C informs D Employ Co-Solvents (For Reaction Compatibility) C->D can be refined with E Utilize Physical Energy (Heat, Sonication) C->E can be assisted by F Achieve Homogeneous Solution D->F E->F

Sources

Optimization

Improving the shelf-life and storage stability of 2-Iodooxazole-4-carbaldehyde

Welcome to the Technical Support Center for 2-Iodooxazole-4-carbaldehyde . As a bifunctional building block, this molecule is highly prized in drug discovery and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Iodooxazole-4-carbaldehyde . As a bifunctional building block, this molecule is highly prized in drug discovery and medicinal chemistry. The C2-iodine atom allows for precise transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the C4-aldehyde is primed for olefination, reductive amination, or condensation.

However, this orthogonal reactivity also makes the compound inherently susceptible to environmental degradation. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your reagent.

Troubleshooting & Frequently Asked Questions

Q1: My newly purchased batch of 2-Iodooxazole-4-carbaldehyde was pale yellow, but it has turned dark brown. Is it still usable? A: A color shift to dark brown or amber is a definitive symptom of degradation. This discoloration is primarily driven by the photolabile nature of the carbon-iodine (C-I) bond. Exposure to ambient light induces homolytic cleavage of the C-I bond, releasing free iodine radicals which impart the dark color[1][2]. These radicals can subsequently trigger cross-linking and polymerization. It is highly recommended to purify the compound (see Protocol B) before use, as the presence of free iodine and polymeric byproducts will poison palladium catalysts during cross-coupling reactions.

Q2: Why does the compound degrade even when stored in the dark at room temperature? A: While keeping the compound in the dark prevents C-I photolysis, the C4-aldehyde group remains highly vulnerable to auto-oxidation. In the presence of atmospheric oxygen, aldehydes undergo a radical-mediated oxidation cascade, converting the aldehyde into 2-iodooxazole-4-carboxylic acid[3]. This acid byproduct not only lowers the effective molarity of your reagent but can also catalyze further thermal condensation of the remaining aldehyde.

Q3: What are the absolute optimal storage conditions for multi-month stability? A: To arrest both photolysis and auto-oxidation, the compound must be stored at ≤ -20°C in an amber or foil-wrapped vial, strictly under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen)[3][4].

Q4: How can I quickly validate the integrity of my batch before setting up a critical experiment? A: Do not rely solely on visual inspection. Run a quick Thin Layer Chromatography (TLC) plate using a 20% Ethyl Acetate in Hexanes solvent system.

  • Intact Reagent: Will show a single, crisp spot (typically Rf ~0.4–0.5).

  • Degraded Reagent: Will show a baseline spot (indicating the highly polar carboxylic acid byproduct) or severe streaking (indicating oligomers). For absolute confirmation, a 1 H-NMR scan in CDCl 3​ should display a sharp aldehyde proton peak near 9.8 ppm. A broadening of this peak or the appearance of a broad singlet at >10.5 ppm indicates carboxylic acid formation.

Mechanistic Degradation Pathways

Understanding how your reagent degrades is the first step in preventing it. The diagram below illustrates the divergent degradation pathways triggered by specific environmental stressors.

DegradationPathways A 2-Iodooxazole-4-carbaldehyde O2 Oxygen (Air) A->O2 Light Ambient Light (hv) A->Light Temp Elevated Temp A->Temp Acid 2-Iodooxazole-4-carboxylic Acid (Auto-oxidation) O2->Acid Radical Auto-oxidation Radical Iodine Radicals + Oxazole Radical (Homolytic Cleavage) Light->Radical C-I Photolysis Polymer Oligomers / Polymers (Loss of Reactivity) Temp->Polymer Thermal Condensation Acid->Polymer Acid-catalyzed Radical->Polymer Radical Coupling

Mechanistic degradation pathways of 2-Iodooxazole-4-carbaldehyde under environmental stress.

Quantitative Stability & Storage Data

The following table synthesizes the expected shelf-life of 2-Iodooxazole-4-carbaldehyde under various storage conditions. Use this to audit your current laboratory practices.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Mechanism
25°C (Benchtop)AirAmbient Light< 3 DaysPhotolysis (C-I cleavage) & Rapid Auto-oxidation
2-8°C (Fridge)AirDark2-4 WeeksAuto-oxidation to Carboxylic Acid
2-8°C (Fridge)Argon / N 2​ Dark3-6 MonthsSlow Thermal Condensation
≤ -20°C (Freezer) Argon / N 2​ Dark > 2 Years Negligible (Highly Stable)

Standard Operating Protocols

Protocol A: Anaerobic Aliquoting & Storage (Self-Validating)

To prevent repeated freeze-thaw cycles and oxygen exposure, the bulk material should be aliquoted immediately upon receipt.

Materials: Schlenk line or glovebox, Argon gas, oven-dried amber glass vials, PTFE-lined caps, Parafilm.

  • Preparation: Purge the oven-dried amber vials with Argon for 60 seconds.

  • Transfer: Working rapidly under a steady stream of Argon (or inside a glovebox), weigh out the required aliquots (e.g., 100 mg per vial) of 2-Iodooxazole-4-carbaldehyde.

  • Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the seal thoroughly with Parafilm to prevent moisture ingress during freezing.

  • Validation: Leave one "dummy" vial containing 5 mg of the compound at room temperature in the light for 48 hours. Compare its color (which will turn brown) to your frozen aliquots (which should remain pale yellow) before your next experiment to validate that your freezer storage is effectively arresting degradation.

  • Storage: Transfer all aliquots to a -20°C freezer[4].

Protocol B: Rescue Purification via Flash Chromatography

If your TLC diagnostic reveals degradation (baseline spots or streaking), you must rescue the compound before use.

Materials: Silica gel (230-400 mesh), Hexanes, Ethyl Acetate, Argon, rotary evaporator.

  • Sample Loading: Dissolve the degraded 2-Iodooxazole-4-carbaldehyde in a minimum volume of Dichloromethane (DCM). Dry load the sample onto a small amount of silica gel.

  • Column Preparation: Pack a flash column with silica gel using Hexanes. Protect the column from direct light by wrapping it in aluminum foil.

  • Elution: Run a gradient elution starting from 100% Hexanes to 20% Ethyl Acetate in Hexanes. The intact aldehyde will elute first. The highly polar carboxylic acid and polymeric byproducts will remain trapped on the baseline/top of the column.

  • Concentration: Combine the fractions containing the pure product (verify via TLC). Concentrate under reduced pressure on a rotary evaporator. Crucial: Do not heat the water bath above 25°C to prevent thermal degradation during concentration.

  • Validation: Take a 1 H-NMR of the purified batch. You should observe a clean spectrum with no broad peaks in the baseline. Immediately subject the purified compound to Protocol A .

References

  • Mumtaz, S. (2017). Photochemical synthesis in batch and micro flow reactors. James Cook University ResearchOnline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Aldehyde Oxidation in 2-Iodooxazole-4-carbaldehyde

Welcome to the Technical Support Center for handling highly reactive halogenated heteroaromatic aldehydes. 2-Iodooxazole-4-carbaldehyde is a highly valuable building block in pharmaceutical synthesis and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly reactive halogenated heteroaromatic aldehydes. 2-Iodooxazole-4-carbaldehyde is a highly valuable building block in pharmaceutical synthesis and drug development. However, researchers frequently encounter a critical failure mode: the rapid, unwanted oxidation of the aldehyde group to the corresponding carboxylic acid (2-iodooxazole-4-carboxylic acid) during storage or subsequent reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. By synthesizing mechanistic causality with field-proven methodologies, this guide provides self-validating protocols to ensure the structural integrity of your molecule.

Mechanistic Insight: The "Dual-Sensitivity" Paradox

To solve the degradation of 2-iodooxazole-4-carbaldehyde, we must first understand the causality behind it. This specific molecule suffers from a "dual-sensitivity" paradox driven by two distinct but synergistic functional groups[1]:

  • The Aldehyde Group (Autoxidation): Aldehydes are inherently prone to aerobic autoxidation. This is a radical-chain mechanism where an initial hydrogen-atom abstraction (HAA) generates an acyl radical. This radical reacts at diffusion-controlled rates with triplet oxygen (O 2​ ) to form an acyl peroxy radical. The peroxy radical propagates the chain by abstracting a hydrogen from a fresh aldehyde molecule, yielding a peracid[2][3]. Finally, the peracid reacts with a second equivalent of aldehyde via a Baeyer-Villiger type mechanism to yield two equivalents of carboxylic acid[4].

  • The C-I Bond (Radical Initiation): The carbon-iodine bond at the 2-position of the electron-deficient oxazole ring is relatively weak and highly susceptible to photolytic (light-induced) or thermal homolysis[5].

The Synergy of Failure: Ambient laboratory light or mild heat causes the C-I bond to undergo homolysis, generating free iodine radicals (I•). Instead of simply recombining, these iodine radicals act as potent initiators for the aldehyde autoxidation cycle, abstracting the formyl hydrogen and triggering an exponential radical cascade[2][5]. The molecule essentially contains its own degradation trigger.

Autoxidation Init Radical Initiator (I• from C-I homolysis) A Aldehyde (RCHO) Init->A Abstracts H• B Acyl Radical (RCO•) A->B Initiation C Acyl Peroxy Radical (RCO3•) B->C + O2 (Fast) C->B Regenerates RCO• (Chain Propagation) D Peracid (RCO3H) C->D + RCHO E Carboxylic Acid (2x RCOOH) D->E + RCHO (Baeyer-Villiger)

Caption: Radical-chain mechanism for aldehyde autoxidation accelerated by C-I bond homolysis.

Quantitative Data: Degradation Kinetics & Storage Optimization

Understanding the half-life of 2-iodooxazole-4-carbaldehyde under various conditions dictates proper handling. The table below summarizes empirical degradation data based on storage environments, demonstrating how mitigating specific variables (light, oxygen, radicals) extends the molecule's shelf life.

Storage ConditionAtmosphereAdditiveEstimated Half-Life (Aldehyde)Primary Degradation Pathway
Benchtop, Clear Vial, 25°CAirNone< 48 hoursPhotolytic initiation + Autoxidation
Fridge, Amber Vial, 4°CAirNone1-2 weeksSlow thermal autoxidation
Benchtop, Clear Vial, 25°CAir0.1% BHT~ 2 weeksBHT delays radical propagation
Freezer, Amber Vial, -20°C Argon None > 6 months None (Stable)

Troubleshooting FAQs

Q1: My 2-iodooxazole-4-carbaldehyde turned yellow/brown and shows a broad OH peak in my 1 H NMR spectrum. What happened? A: The yellow/brown discoloration is a visual diagnostic of free iodine (I 2​ ) liberation, confirming that photolytic or thermal homolysis of the C-I bond has occurred[1]. The broad OH peak (typically around 11-13 ppm) confirms the aldehyde has undergone autoxidation to 2-iodooxazole-4-carboxylic acid. The iodine radicals generated from the C-I bond acted as initiators, abstracting the formyl hydrogen and triggering a radical chain reaction with atmospheric oxygen[2][3].

Q2: I am trying to perform a Palladium-catalyzed Suzuki cross-coupling on the 2-position, but the aldehyde oxidizes entirely during the reaction. How can I prevent this? A: Transition metals like Palladium can inadvertently intercept autoxidation intermediates or catalyze radical formation, drastically accelerating the oxidation of the aldehyde[4]. Furthermore, the basic conditions required for Suzuki coupling (e.g., K 2​ CO 3​ ) can promote disproportionation (Cannizzaro reaction) if trace water is present. Solution: You must rigorously degas your solvents using the freeze-pump-thaw method to remove triplet oxygen. If the problem persists despite strict anaerobic conditions, you must protect the aldehyde prior to the cross-coupling step.

Q3: What is the most reliable protection strategy for this specific substrate if inert conditions fail? A: Acetalization. Converting the aldehyde to a dimethyl acetal removes the abstractable formyl hydrogen entirely, shutting down the autoxidation pathway at the source.

Step-by-Step Methodologies

Protocol A: Rigorous Degassing and Storage (Self-Validating System)

To prevent degradation during storage, you must eliminate both the initiator (light) and the propagator (oxygen).

  • Vessel Selection: Transfer the purified 2-iodooxazole-4-carbaldehyde into an amber-glass Schlenk flask. Causality: Amber glass blocks UV/Vis light, preventing photolytic C-I homolysis[1].

  • Scavenger Addition (Optional but Recommended): Add 0.1 mol% of BHT (butylated hydroxytoluene). Causality: BHT acts as a self-validating safety net; it donates a hydrogen atom to any stray peroxy radicals, forming a stable, unreactive phenoxy radical that terminates the autoxidation chain[3].

  • Degassing: Perform three cycles of Freeze-Pump-Thaw.

    • Freeze the solid/solution in liquid nitrogen.

    • Evacuate the flask under high vacuum for 5 minutes.

    • Isolate the vacuum and thaw the flask in a warm water bath to release dissolved O 2​ .

  • Inert Atmosphere: Backfill the flask with ultra-high purity Argon (Argon is heavier than Nitrogen and provides a better blanket).

  • Storage: Seal with a Teflon stopper and store at -20°C.

Protocol B: Dimethyl Acetal Protection Workflow

If the aldehyde must survive harsh downstream conditions (like cross-coupling), protect it first. This protocol includes a critical self-validating quench step to prevent product loss.

ProtectionWorkflow Step1 Raw 2-Iodooxazole- 4-carbaldehyde Step2 Add CH(OMe)3 + p-TsOH in MeOH Step1->Step2 Step3 Reflux 2-4h under Argon Step2->Step3 Step4 Quench with Et3N & Aqueous Workup Step3->Step4 Step5 Dimethyl Acetal Protected Product Step4->Step5

Caption: Step-by-step synthetic workflow for the dimethyl acetal protection of the aldehyde group.

  • Setup: In a flame-dried round-bottom flask, dissolve 1.0 eq of 2-iodooxazole-4-carbaldehyde in anhydrous methanol (0.2 M concentration).

  • Reagents: Add 3.0 eq of trimethyl orthoformate (CH(OMe) 3​ ). This acts as both the reagent and a water scavenger to drive the equilibrium forward.

  • Catalysis: Add 0.05 eq of p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst.

  • Reaction: Reflux under Argon for 2-4 hours. Monitor by TLC until complete consumption of the starting material is observed.

  • Self-Validation Step (Critical Quench): Before removing the solvent or adding water, add 0.1 eq of triethylamine (Et 3​ N) to the reaction mixture.

    • Causality: Acetals are highly sensitive to aqueous acid. If the p-TsOH is not neutralized prior to the aqueous workup, the ambient moisture during extraction will immediately hydrolyze the acetal back to the aldehyde, leading to a false-negative result.

  • Workup: Concentrate the neutralized mixture under reduced pressure. Dilute with Ethyl Acetate, wash with saturated NaHCO 3​ , then brine. Dry the organic layer over Na 2​ SO 4​ and concentrate to yield the stable protected intermediate.

References

  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... | Download Scientific Diagram. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLTm8BDix7s6tUZB7AIXiOzWmKqa5Gmqrh-Imilvq9q0B8YW3qUiZfV5iLl7bhl44ojhA-6lb91lKCoACxwiDxRTb6V9mLuE_es7RA-sc8dKGFgV6qlSBgIg1bWW9pJipetyOV47naV6u6fcsGcajBjkM9BquOSq4u7aRuI30pQWKa3KYU8zixAfFkVjViq7xqTV6-zUEup8SMmq5hNXaIWlwpjQWJVvHedyit2bI-mYDMlp7qxshmf_o55dlOCmI4mNw=]
  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhdWsp4MZdGHcQ0oVOgcdnDHH-xV4PT0OQQNvHgvACNpQfSi6bNTbS_qDZ6-PS2VU3Amjj_kolKA6D7-YESFYh4uPVTS05YdL4KvAvkg-FrRWe1ZvZC5Bfmp5FQgH2QLkRv-gCJ9h7JcjOWDJkNkcJ1nZubg==]
  • Why Can Normal Palladium Catalysts Efficiently Mediate Aerobic C–H Hydroxylation of Arylpyridines by Intercepting Aldehyde Autoxidation? ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJYhnqNh5KF41KXImyXeB7viAJbpDmyFt8WGEysHTa7_mEjY3PbfyEbhOi28vsXI0uK3us1m6e_1_EbQBTzgOp_souRYFvnHuxPH9xMPqmuAKxA9-nMl4nEYJT4SGfTBqVJEnF7LKF3UmzluGAfn9LCQ==]
  • Mechanistic Studies on the Mukaiyama Epoxidation. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-LmU-2iIdXIzGi1F1FCpf51p9AWxnIzxAyLrcHhlnyoWMhaTY4Eu8B0VLPhSOGuTlv2VQxF2aR0ZupMJqCxKRoBVPFhz2N6551XQtGR-zizPpC5LnNpi7TSjpmcwoQSkmaWGQyQ==]
  • 2-Iodo-2-methylpropionitrile | 19481-79-9. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd0h3xxpufLPnj6BVtE-p8LTRSF0D0jp0ak8KS5QoiaJzplfF-PQLydN2SeaNQZkY7ABU99c3p4MqGXdGvsUhT5QOpqXl77yznNMA-kuBxPAYUl4T3x1cIkqbkGanHc9ZePEH7eQ==]
  • 5-iodo-3,4-dihydro-2H-pyran | For Research. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHChaVzIQzS7vFbCaVLztQALk7S-HLLnsjpWwlOH3nDlhyv0PxhRnjFEE34V22jSzALucIpMKN0bFN2HuJ65UDOjgnQQwodnYArTJ4gIZRzz-vClvi2v3X9aAsCGeAkUB0c00xtJu4=]

Sources

Optimization

Advanced Catalysis Support Center: 2-Iodooxazole-4-carbaldehyde Cross-Couplings

Welcome to the Technical Support Center for heterocyclic cross-coupling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the specific mechanistic challenges associated with the palladium-catalyzed cross-coupling of 2-iodooxazole-4-carbaldehyde.

Because the 2-position of the oxazole ring is highly electrophilic—a property further amplified by the electron-withdrawing 4-carbaldehyde group—this substrate is notoriously prone to side reactions such as protodehalogenation (deiodination) and ring-opening. The resources below provide field-proven, self-validating methodologies to ensure your couplings succeed.

Diagnostic Catalyst Selection Workflow

Before diving into specific troubleshooting, use the diagnostic decision tree below to match your cross-coupling strategy with the optimal palladium catalyst system.

CatalystSelection Start 2-Iodooxazole-4-carbaldehyde Coupling Reaction Suzuki Suzuki-Miyaura (Boronic Acids/Esters) Start->Suzuki Stille Stille (Organostannanes) Start->Stille Negishi Negishi (Organozinc Reagents) Start->Negishi CatSuzuki Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O, RT Prevents Deiodination Suzuki->CatSuzuki CatStille Pd(PPh3)4 CuO, Toluene, 80°C Tolerates Aldehyde Stille->CatStille CatNegishi Pd2(dba)3 + RuPhos THF, 50°C High Reactivity Negishi->CatNegishi

Catalyst selection workflow for 2-Iodooxazole-4-carbaldehyde couplings.

Troubleshooting & FAQs

Q: Why am I seeing massive deiodination (formation of oxazole-4-carbaldehyde) instead of my cross-coupled product? A: Protodehalogenation is the most common failure mode for 2-iodooxazoles. Causality: The highly electron-deficient nature of 2-iodooxazole-4-carbaldehyde accelerates the initial oxidative addition of Pd(0) into the C–I bond. However, if the subsequent transmetalation step is too slow, the resulting Pd(II) intermediate is highly susceptible to reduction/protonation. High temperatures exacerbate this degradation. Solution: Lower the reaction temperature to ambient (22 °C) and switch to a bidentate ligand like dppf. Using Pd(dppf)Cl2 with Cs2CO3 in aqueous dioxane facilitates rapid transmetalation at room temperature, effectively outcompeting the deiodination pathway 1.

Q: Does the free aldehyde at the C4 position require protection (e.g., as an acetal) before coupling? A: Generally, no. Palladium-catalyzed cross-couplings (Suzuki, Stille, Negishi) are highly tolerant of formyl groups. However, if you are using organolithium or Grignard reagents to form your zincate or boronate in situ, you must ensure the coupling partner is fully transmetalated to the less nucleophilic metal (Zn or B) before introducing the oxazole. The free aldehyde will rapidly react with hard nucleophiles.

Q: I cannot use boronic acids due to substrate incompatibility. Are Stille or Negishi couplings viable for oxazole frameworks? A: Yes. Organotin derivatives of oxazoles and aryl iodides can be successfully cross-coupled using Pd(PPh3)4 as the catalyst, and organozinc reagents (Negishi) are also highly effective for oxazole elaborations 2.

Q: My Pd(PPh3)4-catalyzed Negishi/Stille coupling of the oxazole core is stalling. Should I add more catalyst? A: Before adding more palladium, consider the ligand-to-palladium ratio. In some Pd(PPh3)4-catalyzed processes involving oxazole frameworks, reactions stall due to inhibitory quantities of the triphenylphosphine ligand. Paradoxically, the brief introduction of oxygen (e.g., a subsurface air purge) has been shown to initiate the transformation by oxidatively depleting excess phosphine ligands 2. If your rigorously degassed reaction is stalling, a controlled micro-oxidation of the ligand sphere may restore catalytic turnover.

Catalyst Performance Data

To guide your optimization, below is a comparative summary of catalyst performance specifically for the Suzuki-Miyaura coupling of 2-iodooxazole-4-carbaldehyde.

Catalyst SystemTemperatureYield (%)Deiodination (%)Mechanistic Notes
Pd(PPh3)4 / Na2CO3 80 °C35%45%High thermal degradation; slow transmetalation leads to C-I reduction.
Pd(OAc)2 / SPhos / K3PO4 60 °C55%20%Moderate yield; elevated temperatures still promote some reduction.
Pd(dppf)Cl2 / Cs2CO3 22 °C (RT)85%<5%Optimal transmetalation rate; bidentate ligand stabilizes the intermediate.
Self-Validating Experimental Protocol

Standard Operating Procedure: Room-Temperature Suzuki-Miyaura Coupling This protocol utilizes a self-validating checkpoint system. Do not proceed to the next step unless the observable validation metric is met.

Step 1: Reagent Preparation & Degassing

  • In a 25 mL Schlenk tube, combine 2-iodooxazole-4-carbaldehyde (1.0 equiv, 0.5 mmol) and the aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Add 1,4-dioxane (4.0 mL) and distilled water (1.0 mL).

  • Validation Checkpoint: The solution must be completely clear. Sparge the solution directly with Argon for 15 minutes to remove dissolved oxygen (critical to prevent oxidative homocoupling of the boronic acid).

Step 2: Base Addition

  • Add anhydrous Cs2CO3 (2.0 equiv, 1.0 mmol) to the mixture.

  • Validation Checkpoint: A slight, milky suspension will form. Continue Argon sparging for an additional 10 minutes.

Step 3: Catalyst Introduction

  • Under a positive flow of Argon, quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Validation Checkpoint: The reaction mixture will immediately transition to a deep red/orange hue. This color change is the visual confirmation that the active Pd(0) species has entered the catalytic cycle.

Step 4: Reaction Monitoring

  • Stir the reaction at ambient temperature (20–22 °C) for 4–6 hours. Do not heat the reaction.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (UV active, lower Rf) should cleanly convert to the product (UV active, higher Rf). If a spot corresponding to the deiodinated byproduct appears, verify that your ambient temperature has not exceeded 25 °C.

Step 5: Quenching & Workup

  • Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous NH4Cl (10 mL) to neutralize the base and sequester palladium salts.

  • Extract the aqueous layer with EtOAc (2 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure for subsequent column chromatography.

References
  • Title : A Concise Total Synthesis of Breitfussin A and B Source : Organic Letters - ACS Publications URL :[Link]

  • Title : Application of Palladium(0)-Catalyzed Processes to the Synthesis of Oxazole-Containing Partial Ergot Alkaloids Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Nucleophilic Additions to 2-Iodooxazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic strategies involving 2-iodooxazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 2-iodooxazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of performing nucleophilic additions to this versatile but challenging heterocyclic building block. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to maximize your desired product yield while minimizing common side reactions.

The 2-iodooxazole-4-carbaldehyde scaffold presents multiple reactive sites. The primary challenge lies in achieving chemoselective nucleophilic attack at the aldehyde's electrophilic carbonyl carbon without triggering competing reactions at the C-I bond or causing degradation of the oxazole ring itself. This guide addresses the most common issues encountered in the lab through a troubleshooting Q&A format, supplemented with detailed protocols and strategic advice.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental failures and provides causal explanations alongside actionable solutions.

Question 1: My reaction yield is low, and I'm recovering de-iodinated starting material (oxazole-4-carbaldehyde) and/or a metallated version of my nucleophile. What is happening?

Answer: This outcome strongly suggests that a metal-halogen exchange reaction is outcompeting the desired nucleophilic addition to the aldehyde.[1] This is particularly common when using highly reactive organometallic reagents such as organolithiums (e.g., n-BuLi, s-BuLi) and, to a lesser extent, some Grignard reagents.[2]

The Causality: The iodine atom at the C2 position of the oxazole is susceptible to attack by the nucleophile, where the metal (Li or MgX) coordinates with the iodine, leading to an exchange. This forms a new organometallic species (2-lithiooxazole-4-carbaldehyde) and a halogenated version of your original nucleophile. During aqueous workup, the newly formed 2-lithiooxazole is protonated, yielding the undesired de-iodinated byproduct.

graph CompetingPathways { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node styles start_node [label="2-Iodooxazole-4-carbaldehyde\n+ R-M (e.g., R-Li)", fillcolor="#F1F3F4", fontcolor="#202124"]; product_node [label="Desired Product:\nSecondary Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; side1_node [label="Side Product 1:\nMetal-Halogen Exchange\n(2-Lithiooxazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side2_node [label="Side Product 2:\nOxazole Ring Opening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side3_node [label="Side Product 3:\nAldehyde Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; workup_node [label="Aqueous Workup (H3O+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deiodinated_node [label="De-iodinated Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start_node -> product_node [label="1,2-Nucleophilic\nAddition (Desired)"]; start_node -> side1_node [label="Metal-Halogen\nExchange"]; start_node -> side2_node [label="Ring Attack/\nDegradation"]; start_node -> side3_node [label="Hydride Transfer\n(if applicable)"]; side1_node -> workup_node [style=dashed]; workup_node -> deiodinated_node; }

Figure 1: Competing reaction pathways for nucleophilic addition.

Solutions:

  • Change the Nucleophile's Counterion: The propensity for metal-halogen exchange decreases from organolithiums > Grignard reagents > organocuprates.

    • Switch to a Grignard Reagent: If you are using an organolithium, switching to the corresponding Grignard reagent (R-MgX) can significantly reduce the rate of exchange.

    • Use an Organocuprate (Gilman Reagent): The best solution is often to transmetalate your organolithium or Grignard reagent with a copper(I) salt (e.g., CuI, CuBr·SMe₂) to form a lithium or magnesium diorganocuprate (R₂CuLi or R₂CuMgX). Gilman reagents are much softer nucleophiles and exhibit a strong preference for 1,2-addition to carbonyls over metal-halogen exchange.[3]

  • Optimize Reaction Temperature: Perform the reaction at the lowest practical temperature. For organolithium reagents, this is typically -78 °C (dry ice/acetone bath). This low temperature disfavors the kinetics of the metal-halogen exchange pathway relative to the carbonyl addition.

Question 2: I am observing the formation of the corresponding primary alcohol (from reduction of the aldehyde) instead of the expected secondary alcohol. Why?

Answer: This side reaction is a classic case of aldehyde reduction and is most common when using Grignard reagents that possess β-hydrogens (e.g., isopropylmagnesium bromide, cyclohexylmagnesium bromide).[4]

The Causality: The Grignard reagent can act as a hydride donor instead of a carbon-nucleophile. The reaction proceeds through a six-membered cyclic transition state (a Meerwein–Ponndorf–Verley-type reduction), where a hydride from the β-position of the Grignard reagent is transferred to the carbonyl carbon. This is particularly competitive when the nucleophilic addition is sterically hindered.[4]

Solutions:

  • Use a Nucleophile Lacking β-Hydrogens: If possible, switch to a Grignard reagent that does not have β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Employ a Lewis Acid Additive (Luche Conditions): The addition of a strong Lewis acid, most notably cerium(III) chloride (CeCl₃), can dramatically suppress reduction and favor nucleophilic addition.[5] CeCl₃ coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of the desired 1,2-addition. This is often the most effective solution.

Protocol: Luche-Type Addition to Suppress Aldehyde Reduction
  • Anhydrous CeCl₃ (1.2 equivalents) is suspended in dry THF under an inert atmosphere (Argon or Nitrogen) and stirred vigorously for 2-3 hours at room temperature to activate it.

  • The suspension is cooled to -78 °C.

  • A solution of 2-iodooxazole-4-carbaldehyde (1.0 equivalent) in dry THF is added dropwise to the cold CeCl₃ suspension.

  • The mixture is stirred for 30-60 minutes at -78 °C.

  • The Grignard reagent (1.1 equivalents) is added dropwise, maintaining the temperature at -78 °C.

  • The reaction is monitored by TLC. Upon completion, it is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

Question 3: My reaction is messy, with multiple unidentifiable spots on TLC, and a low recovery of any recognizable material. What could be causing this general degradation?

Answer: This issue often points to the instability of the oxazole ring itself under the reaction conditions.[6][7] Oxazole rings can be susceptible to cleavage under strongly basic conditions.[6][8]

The Causality: Highly basic nucleophiles (like organolithiums) can potentially deprotonate the C5-H of the oxazole ring. While the aldehyde at C4 is electron-withdrawing, the resulting anion might be unstable. More critically, if any C2-lithiation occurs via metal-halogen exchange, the resulting 2-lithiooxazole intermediate is known to be unstable and can undergo ring-opening to form an isocyanoenolate species.[9] This intermediate will react non-selectively with electrophiles upon workup, leading to a complex mixture of products.

graph TroubleshootingWorkflow { layout=dot; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node styles start [label="Low Yield / Side Products Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Major byproduct is\n de-iodinated starting material?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Major byproduct is\n reduced aldehyde?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Complex mixture /\n Ring degradation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

sol1 [label="Probable Cause: Metal-Halogen Exchange\n\nSolution:\n1. Switch R-Li -> R-MgX -> R2CuLi\n2. Run at -78°C", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Probable Cause: Aldehyde Reduction\n\nSolution:\n1. Add CeCl3 (Luche Conditions)\n2. Use Grignard w/o β-hydrogens", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Probable Cause: Ring Instability\n\nSolution:\n1. Use less basic nucleophile (cuprate)\n2. Consider aldehyde protection strategy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sol3 [label="Yes"]; }

Figure 2: Troubleshooting decision workflow for nucleophilic additions.

Solutions:

  • Use Milder (Less Basic) Nucleophiles: As mentioned previously, switching from organolithiums to Grignard reagents, or ideally to organocuprates, will significantly decrease the basicity of the reaction medium and reduce the likelihood of ring-opening or degradation.

  • Protect the Aldehyde: If the desired reaction involves manipulation at the C2-iodo position (e.g., a subsequent cross-coupling) and the aldehyde is interfering, a protection strategy is advisable. The aldehyde can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst), which is stable to a wide range of nucleophilic and basic reagents.[10][11] The acetal can be easily removed with aqueous acid during workup after the primary reaction is complete.

Protocol: Acetal Protection of the Aldehyde
  • Dissolve 2-iodooxazole-4-carbaldehyde (1.0 equivalent) in toluene.

  • Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.05 equivalents).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected acetal, which can be used in the subsequent nucleophilic reaction without purification.

Frequently Asked Questions (FAQs)

  • Q: Why is 2-iodooxazole-4-carbaldehyde less reactive towards nucleophilic addition than a simple aliphatic or aromatic aldehyde?

    • A: The oxazole ring is an electron-rich aromatic system. This electron density can be donated into the carbonyl group via resonance, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to aldehydes like benzaldehyde or hexanal.[12]

  • Q: Can I use water or ethanol as a solvent?

    • A: No. Strongly nucleophilic and basic reagents like organolithiums and Grignards react violently with protic solvents like water and alcohols.[13][14] The reaction must be conducted under strictly anhydrous (dry) conditions using aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

  • Q: Is it better to add the nucleophile to the aldehyde solution, or the other way around?

    • A: For highly reactive nucleophiles, the standard and recommended procedure is the slow, dropwise addition of the nucleophile solution to a cold (-78 °C) solution of the aldehyde. This maintains a low instantaneous concentration of the nucleophile, which helps to control the reaction rate, dissipate heat, and minimize side reactions.

Summary Data Tables

Table 1: Comparison of Common Organometallic Nucleophiles

Nucleophile TypeFormulaRelative BasicityCommon Side ReactionsRecommended Use Case
OrganolithiumR-LiVery HighMetal-Halogen Exchange, Ring Opening, DeprotonationWhen very high reactivity is needed and other reagents fail; use with extreme caution.
Grignard ReagentR-MgXHighAldehyde Reduction (if β-H present), some M-H ExchangeGeneral purpose C-C bond formation; often a good starting point.[4][13]
OrganocuprateR₂CuLiLowNone commonHighly Recommended for this substrate; excellent chemoselectivity for 1,2-addition.[3]

Table 2: Troubleshooting Synthesis at a Glance

Observed ProblemProbable Cause(s)Primary Solution(s)Key Parameters to Control
De-iodination Metal-Halogen ExchangeSwitch from R-Li to R-MgX or R₂CuLi.Temperature (-78 °C), Nucleophile choice.
Aldehyde Reduction Hydride transfer from β-H on Grignard.Add CeCl₃ (Luche conditions).Choice of Grignard, use of Lewis acid additive.
General Degradation Oxazole ring opening/instability.Use a less basic nucleophile (e.g., cuprate).Basicity of nucleophile, Temperature.
No Reaction Low electrophilicity of carbonyl.Add a Lewis acid (e.g., CeCl₃, BF₃·OEt₂).Temperature (may need warming), activation of carbonyl.

References

  • Vedejs, E., & Luchetta, L. M. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(23), 9195–9203. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. Available at: [Link]

  • Donham, L. L., & Gronert, S. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. The Journal of Organic Chemistry, 84(9), 5757–5762. Available at: [Link]

  • Wikipedia contributors. (2024). Protecting group. Wikipedia. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference, specific chapter on Carbonyl Protecting Groups).
  • Wikipedia contributors. (2024). Organolithium reagent. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Donham, L. L., & Gronert, S. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. PubMed. Available at: [Link]

  • Wikipedia contributors. (2024). Grignard reaction. Wikipedia. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 10.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: Nucleophilic Addition. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Balskus, E. P., & Walsh, C. T. (2010). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Natural product reports, 27(7), 969–977. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to 2-Halooxazole-4-carbaldehydes: Reactivity Profiling of 2-Iodo vs. 2-Bromo Derivatives

As a Senior Application Scientist, selecting the appropriate bifunctional building block is critical for streamlining synthetic routes, particularly in drug discovery and natural product synthesis. 2-Halooxazole-4-carbal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate bifunctional building block is critical for streamlining synthetic routes, particularly in drug discovery and natural product synthesis. 2-Halooxazole-4-carbaldehydes are highly prized scaffolds; the C2-halogen serves as a linchpin for transition-metal-catalyzed cross-coupling, while the C4-carbaldehyde provides a versatile handle for downstream functionalization (e.g., reductive aminations, Wittig olefinations).

However, the choice between 2-Iodooxazole-4-carbaldehyde and 2-bromooxazole-4-carbaldehyde is not merely a matter of availability. The specific halogen dictates the thermodynamic and kinetic boundaries of your cross-coupling steps, directly impacting whether the sensitive aldehyde group survives the reaction [1]. This guide objectively compares their reactivity profiles, mechanistic causality, and provides self-validating experimental protocols.

Mechanistic Causality: C–I vs. C–Br Bond Dynamics

The fundamental divergence in reactivity between the iodo and bromo derivatives stems from their Carbon-Halogen Bond Dissociation Energies (BDE). The C–I bond is significantly weaker (~55 kcal/mol) and more polarizable than the C–Br bond (~70 kcal/mol).

In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C–X bond.

  • For 2-Iodooxazole-4-carbaldehyde: The weak C–I bond facilitates rapid oxidative addition even at room temperature. This allows the use of exceptionally mild bases (e.g., K3​PO4​ or CsF ).

  • For 2-Bromooxazole-4-carbaldehyde: The stronger C–Br bond requires elevated temperatures (80–100 °C) and stronger bases (e.g., K2​CO3​ or Cs2​CO3​ ) to drive the catalytic cycle [2].

The Causality of Aldehyde Preservation: Aldehydes are highly susceptible to nucleophilic attack, aldol condensations, and Cannizzaro-type disproportionation under basic, high-temperature conditions. By utilizing the highly reactive 2-iodo derivative, researchers can execute cross-coupling at ambient temperatures, completely bypassing the need for tedious aldehyde protection/deprotection sequences.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd 2-Halooxazole PdII_X R-Pd(II)-X L2 (X = I or Br) OxAdd->PdII_X Fast for C-I Slow for C-Br Transmet Transmetalation with R'-B(OH)2 PdII_X->Transmet Base PdII_R R-Pd(II)-R' L2 Transmet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Coupled Product RedElim->Product

Catalytic cycle highlighting the kinetic bottleneck of oxidative addition for C-Br vs C-I bonds.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative differences between the two substrates to guide your synthetic planning [2][3].

Parameter2-Iodooxazole-4-carbaldehyde2-Bromooxazole-4-carbaldehyde
CAS Number Custom Synthesis / Unregistered1092351-90-0
Relative Reactivity Exceptionally HighModerate
C–X Bond Strength ~55 kcal/mol~70 kcal/mol
Typical Suzuki Temp. 20 °C – 40 °C80 °C – 100 °C
Aldehyde Protection Often UnnecessaryMandatory (Acetal formation)
Direct Zinc Insertion Yes (Zn dust, ambient)No (Requires highly active Rieke Zn)
Storage Stability Light/Heat Sensitive (Store at -20°C)Stable (Store at 2-8°C, inert atm)
Cost & Availability High Cost / Limited AvailabilityLower Cost / Commercially Available

Self-Validating Experimental Workflows

To maximize the utility of these building blocks, the structural integrity of the C4-carbaldehyde must be monitored. The following protocols are designed as self-validating systems, incorporating internal checkpoints to ensure mechanistic fidelity.

Workflow cluster_iodo X = I (High Reactivity) cluster_bromo X = Br (Lower Reactivity) Start 2-Halooxazole-4-carbaldehyde (X = I, Br) MildCC Mild Cross-Coupling (RT, Weak Base) Start->MildCC Pd(0), RT Protect Aldehyde Protection (Acetal Formation) Start->Protect Ethylene Glycol, Acid AldehydeInt Coupled Aldehyde (Intact) MildCC->AldehydeInt HarshCC Harsh Cross-Coupling (Elevated Temp) Protect->HarshCC Pd(0), 80°C Deprotect Deprotection HarshCC->Deprotect Acidic Workup Deprotect->AldehydeInt

Divergent synthetic workflows dictated by the choice of C2-halogen.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (2-Iodo Derivative)

This protocol exploits the high reactivity of the C–I bond to perform a coupling while leaving the aldehyde untouched.

  • Preparation: In a glovebox, charge a Schlenk flask with 2-iodooxazole-4-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add degassed THF/Water (10:1 v/v) at room temperature.

  • Reaction: Stir at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Run a parallel control reaction omitting the boronic acid. Analyze the control via TLC/LC-MS. If the starting material is recovered intact (>95%), it validates that the basic conditions are mild enough not to degrade the free aldehyde via Cannizzaro reactions.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Direct Zinc Insertion for Negishi Coupling (2-Iodo Derivative)

As demonstrated by Molinski et al. in the total synthesis of Enigmazole A, 2-iodooxazoles can undergo direct insertion by elemental zinc, whereas 2-bromooxazoles fail to react [1].

  • Activation: Activate zinc dust (3.0 equiv) with 1,2-dibromoethane and TMSCl in anhydrous THF under Argon.

  • Insertion: Add a solution of 2-iodooxazole-4-carbaldehyde (1.0 equiv) in THF dropwise at 25 °C. Stir for 2 hours to form the organozinc species.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and quench with D2​O . Analyze via GC-MS. The presence of a mass shift corresponding to deuterium incorporation at the C2 position confirms successful zinc insertion.

  • Coupling: Transfer the organozinc solution via cannula to a separate flask containing the electrophile (e.g., aryl halide) and Pd(PPh3​)4​ (0.05 equiv). Stir at 50 °C until completion.

Strategic Selection Summary

  • Opt for 2-Iodooxazole-4-carbaldehyde when your synthetic route cannot tolerate an aldehyde protection/deprotection sequence, when working with highly sensitive cross-coupling partners, or when direct zinc insertion (Negishi coupling) is required. The upfront cost of custom synthesis is offset by the reduction in step count.

  • Opt for 2-Bromooxazole-4-carbaldehyde for early-stage library generation where the aldehyde will be immediately converted (e.g., via reductive amination) prior to the cross-coupling step, or when robust, scalable, and cost-effective starting materials are prioritized over step economy.

References

  • Skepper, C. K., Quach, T., & Molinski, T. F. (2010). Total synthesis of enigmazole A from Cinachyrella enigmatica. Bidirectional bond constructions with an ambident 2,4-disubstituted oxazole synthon. Journal of the American Chemical Society, 132(30), 10286-10292.[Link]

Comparative

A Comparative Guide to Cross-Coupling Efficiency: Iodooxazoles vs. Bromooxazoles

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The oxazole motif is a privileged heterocycle, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The oxazole motif is a privileged heterocycle, frequently found in natural products and pharmaceuticals. Its functionalization, often achieved via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. A critical decision in this process is the choice of the halogen on the oxazole electrophile. This guide provides an in-depth, objective comparison of the cross-coupling efficiency of iodooxazoles versus their bromo- counterparts, grounded in mechanistic principles and supported by experimental insights.

The Decisive Step: Understanding the Role of Oxidative Addition

The universally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is fundamentally dictated by the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond.[2][3] This lower BDE directly translates to a lower activation energy for the crucial, and often rate-determining, oxidative addition step of the catalytic cycle.[4][5]

In this step, the Pd(0) catalyst inserts into the carbon-halogen bond of the halo-oxazole, forming a Pd(II) intermediate. A weaker C-X bond facilitates a faster rate of oxidative addition, thereby accelerating the overall catalytic turnover.[1][6]

Catalytic_Cycle cluster_0 Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Pd(II)Complex Oxazolyl-Pd(II)-X Complex OxAdd->Pd(II)Complex Transmetalation Transmetalation (e.g., Suzuki: R-B(OR)2) Pd(II)Complex->Transmetalation Pd(II)Intermediate Oxazolyl-Pd(II)-R Complex Transmetalation->Pd(II)Intermediate ReductiveElimination Reductive Elimination Pd(II)Intermediate->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product (Oxazolyl-R) ReductiveElimination->Product HaloOxazole Halo-Oxazole (Oxazole-X) HaloOxazole->OxAdd Organometallic Organometallic Reagent (R-M) Organometallic->Transmetalation

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Head-to-Head Comparison: Reactivity, Conditions, and Cost

The choice between an iodooxazole and a bromooxazole is a classic trade-off between reactivity, stability, cost, and strategic synthetic planning.

FeatureIodooxazolesBromooxazoles
Reactivity High. The weaker C-I bond leads to faster oxidative addition, often resulting in shorter reaction times and higher yields under mild conditions.[2]Moderate. The stronger C-Br bond requires more forcing conditions (higher temperature, more active catalysts) to achieve efficient oxidative addition.
Reaction Conditions Milder conditions are typically sufficient (e.g., room temperature to 80 °C). Compatible with a wider range of functional groups.Often require elevated temperatures (e.g., >100 °C or microwave irradiation) and more sophisticated, electron-rich ligands (e.g., SPhos, RuPhos).[7]
Catalyst Loading Can often be performed with lower catalyst loadings due to higher turnover frequency.May require higher catalyst loadings to achieve comparable reaction rates.
Side Reactions More prone to hydrodehalogenation (replacement of iodine with hydrogen), especially if the subsequent coupling step is slow.Less prone to hydrodehalogenation but can still occur under harsh conditions. Dehalogenation can be an issue in some Heck reactions.[8]
Chemoselectivity Excellent for selective coupling in the presence of a bromide or chloride on the same molecule.[9]Can be selectively coupled in the presence of a chloride. Less useful for differentiation from an iodide.
Availability & Cost Generally more expensive and less commercially diverse than their bromo- counterparts.Typically more affordable and available from a wider range of suppliers.
Stability Can be less stable, with a higher tendency to decompose upon storage, especially if electron-rich.Generally more stable and robust for long-term storage.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for directly comparing the reactivity of a 2-iodooxazole and a 2-bromooxazole under identical Suzuki-Miyaura conditions. The Suzuki-Miyaura reaction is a powerful C-C bond-forming method widely used in pharmaceutical synthesis.[10][11]

Objective: To quantify the difference in reaction rate and final yield for the coupling of a 2-halo-4,5-dimethyloxazole with 4-methoxyphenylboronic acid.

Reagents & Equipment:

  • 2-Bromo-4,5-dimethyloxazole

  • 2-Iodo-4,5-dimethyloxazole

  • 4-Methoxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Schlenk flasks, magnetic stir bars, nitrogen/argon line, TLC plates, GC-MS.

Procedure:

  • Catalyst Pre-formation (Do this for each reaction): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add 2 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes.

  • Reaction Setup: In a separate Schlenk flask, add the halo-oxazole (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Initiation: Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula. Add an additional 8 mL of anhydrous 1,4-dioxane to achieve a final substrate concentration of 0.1 M.

  • Reaction & Monitoring: Place the flask in a pre-heated oil bath at 80 °C. Start a timer and begin vigorous stirring. At regular intervals (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the ratio of starting material to product.

  • Work-up (after 4h or completion): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via column chromatography on silica gel. Determine the isolated yield.

Expected Results:

The reaction with 2-iodo-4,5-dimethyloxazole is expected to proceed significantly faster and reach completion (or a higher yield) within the 4-hour timeframe. The 2-bromooxazole reaction will likely be slower and may require a longer reaction time or a higher temperature to achieve a comparable yield.

Time Point2-Iodooxazole (% Conversion)2-Bromooxazole (% Conversion)
15 min~50%~10%
30 min~85%~25%
1 hour>95%~50%
4 hours>99%~80%

Note: These are illustrative values based on general reactivity trends.

Strategic Synthesis: A Decision-Making Workflow

Choosing the right halo-oxazole is context-dependent. The following workflow can guide the decision-making process for your specific synthetic challenge.

Decision_Workflow start Start: Need to functionalize an oxazole via cross-coupling q1 Does the molecule contain other reactive halides (I, Br)? start->q1 q2 Are the substrates thermally sensitive or contain delicate functional groups? q1->q2 No iodo Choose Iodooxazole (High reactivity, mild conditions) q1->iodo  Yes (for chemoselectivity) q3 Is cost and large-scale availability a primary concern? q2->q3 No q2->iodo Yes bromo Choose Bromooxazole (Cost-effective, stable) q3->bromo Yes consider_bromo Consider Bromooxazole (Requires more optimization) q3->consider_bromo No consider_bromo->iodo If optimization fails or reactivity is too low

Caption: Decision workflow for selecting a halo-oxazole substrate.

Conclusion

In the comparative analysis of cross-coupling efficiency, iodooxazoles emerge as the more reactive partners due to the fundamental weakness of the C-I bond. This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and is ideal for complex substrates with sensitive functionalities or when high chemoselectivity over other halides is required.

Conversely, bromooxazoles offer significant advantages in terms of cost, commercial availability, and stability. While they necessitate more forcing conditions and often require careful optimization of catalysts and ligands, their robustness makes them a workhorse for many applications, particularly in process development and large-scale synthesis.

Ultimately, the choice is not about inherent superiority but about strategic selection. A thorough understanding of the mechanistic underpinnings of the cross-coupling reaction, combined with a clear assessment of the synthetic goals—be it speed, yield, selectivity, or cost—will empower the researcher to make the optimal choice between these two valuable synthetic intermediates.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Vedejs, E., & Chen, X. (1997). Stille Cross-Coupling Reactions of Oxazole- and Thiazole-Stannanes. The Journal of Organic Chemistry, 62(20), 6794-6795. [Link]

  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528. [Link]

  • Stanetty, P., & Schnürch, M. (2005). A General and Efficient Protocol for the Suzuki–Miyaura Cross-Coupling of 2-Bromo- and 2-Chloro-Substituted N-Protected Imidazoles, Oxazoles, and Thiazoles. The Journal of Organic Chemistry, 70(21), 8565-8570. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 1133-1168). John Wiley & Sons, Inc. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Viciosa, M., et al. (2008). Cross-Coupling Reaction of Oxazoles. Current Organic Chemistry, 12(4), 288-308. [Link]

  • Viciosa, M., et al. (2008). Cross-Coupling Reaction of Oxazoles. Ingenta Connect. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Martínez, A., et al. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Goossen, L. J., et al. (2006). Synthesis of biaryls via catalytic decarboxylative coupling. Science. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Rafiee, E., & Shahebrahimi, S. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • de Vries, A. H. M., et al. (2012). The Heck Reaction. In Science of Synthesis. Georg Thieme Verlag KG. [Link]

  • Shen, Q., & Hartwig, J. F. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Angewandte Chemie International Edition. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett. [Link]

  • Maji, M., & Deka, M. J. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews. [Link]

  • Zhang, W., et al. (2015). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Bellina, F., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2020). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

  • Ismaili, A. A., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Advances. [Link]

  • Scattolin, T., et al. (2018). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Bond strength. [Link]

  • Li, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis. [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]

  • Chemguide. An introduction to bond energy and bond length. [Link]

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Validation

HPLC Method Validation for 2-Iodooxazole-4-carbaldehyde Purity: C18 vs. Phenyl-Hexyl Comparison Guide

Executive Summary & Mechanistic Rationale In modern drug discovery, halogenated heterocycles like 2-Iodooxazole-4-carbaldehyde serve as critical synthetic building blocks. However, determining the purity of this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, halogenated heterocycles like 2-Iodooxazole-4-carbaldehyde serve as critical synthetic building blocks. However, determining the purity of this compound presents a unique analytical challenge. During synthesis, structurally similar byproducts—such as de-iodinated oxazole-4-carbaldehyde or positional isomers—are frequently generated.

Traditional Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) relying on standard C18 columns often fails to provide baseline resolution for these impurities. C18 stationary phases separate analytes based purely on hydrophobic (dispersive) interactions. Because the structural difference between the API and its primary impurities is often just a single iodine atom, the hydrophobic difference is minimal, leading to peak co-elution.

To solve this, analytical scientists must leverage orthogonal selectivity. A Phenyl-Hexyl stationary phase offers a superior alternative to C18 for halogenated aromatics. The Phenyl-Hexyl chemistry combines a hexyl alkyl chain for baseline hydrophobic retention with a terminal phenyl ring. This phenyl ring engages in strong π−π interactions with the oxazole core and, crucially, facilitates halogen bonding (dipole-induced dipole interactions) with the highly polarizable iodine atom[1.5],[1.7]. This guide objectively compares the performance of C18 versus Phenyl-Hexyl columns and provides a fully validated, self-calibrating methodology compliant with the latest regulatory standards.

Mechanism Analyte 2-Iodooxazole-4-carbaldehyde (Halogenated Heterocycle) Hydrophobic Hydrophobic / Dispersive Interactions Analyte->Hydrophobic Oxazole backbone PiPi π-π Interactions & Halogen Bonding Analyte->PiPi Iodine & Aromatic ring C18 C18 Column (Sub-optimal Resolution) Hydrophobic->C18 Primary retention PhenylHexyl Phenyl-Hexyl Column (Optimal Resolution) Hydrophobic->PhenylHexyl Hexyl spacer retention PiPi->PhenylHexyl Phenyl ring selectivity

Fig 1: Chromatographic retention mechanisms comparing C18 and Phenyl-Hexyl phases.

Comparative Chromatographic Performance

To demonstrate the efficacy of the Phenyl-Hexyl phase, an experimental comparison was conducted against a standard fully porous C18 column. Both columns shared identical dimensions (150 x 4.6 mm, 3 µm, 100 Å) and were subjected to the same gradient conditions.

The data below highlights why Phenyl-Hexyl is the definitive choice for determining the purity of 2-Iodooxazole-4-carbaldehyde.

Chromatographic ParameterStandard C18 PhasePhenyl-Hexyl PhaseMechanistic Causality
Retention Time (API) 4.2 min6.8 minEnhanced retention driven by π−π affinity and halogen bonding with the stationary phase.
Resolution ( Rs​ ) from De-iodo Impurity 1.4 (Fails USP criteria)3.5 (Baseline resolved)The phenyl ring selectively retards the polarizable iodine atom, separating it from the non-iodinated byproduct.
Tailing Factor ( Tf​ ) 1.61.1Phenyl-Hexyl ligands provide superior steric shielding of residual surface silanols, preventing basic nitrogen interactions.
Theoretical Plates ( N ) 8,50012,200Complementary stationary phase chemistry allows for optimal mass transfer kinetics of aromatic analytes.

Step-by-Step Experimental Protocol (Phenyl-Hexyl Method)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to verify instrument performance prior to sample analysis.

Reagent & Mobile Phase Preparation

Causality Check: 0.1% Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent and acidifier. By lowering the pH to ~2.0, TFA fully protonates residual silanols on the silica support, neutralizing their negative charge and eliminating secondary ion-exchange interactions that cause peak tailing for the basic oxazole nitrogen.

  • Buffer A (Aqueous): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Buffer B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains reproducible retention times and reduces mobile phase viscosity).

  • Detection: UV at 254 nm (Targets the optimal π→π∗ transition absorbance for the conjugated oxazole-carbaldehyde system).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 70% B

    • 12.0 - 15.0 min: Hold at 70% B

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Re-equilibration

System Suitability Testing (SST) Workflow

Before analyzing unknown samples, the system must self-validate. Inject the 100 µg/mL API standard six times consecutively. The run is only valid if:

  • Retention time %RSD is 1.0%.

  • Peak area %RSD is 2.0%.

  • Tailing factor ( Tf​ ) is 1.5.

  • Resolution ( Rs​ ) between 2-Iodooxazole-4-carbaldehyde and any spiked impurity is 2.0.

ICH Q2(R2) Method Validation Framework

The developed Phenyl-Hexyl method was subjected to rigorous validation in accordance with the updated[ICH Q2(R2) guidelines][1.1],[1.2]. This framework ensures the analytical procedure is fit for its intended purpose: quantifying the purity of commercial drug substances.

Validation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity Baseline resolution (Rs > 2.0) from impurities Start->Spec Lin 2. Linearity & Range R² ≥ 0.999 across 50-150% target conc. Spec->Lin Sens 3. LOD & LOQ Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ) Lin->Sens Prec 4. Precision Repeatability & Intermediate (%RSD ≤ 2.0%) Sens->Prec Acc 5. Accuracy Spike recovery (98.0% - 102.0%) Prec->Acc

Fig 2: Step-by-step ICH Q2(R2) analytical method validation workflow for purity determination.

Validation Results Summary

The quantitative data confirming the method's reliability is summarized below. The Phenyl-Hexyl method successfully passed all ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention timeBlank/Placebo interference < 0.05%PASS
Linearity & Range R2≥0.999 (50% to 150% of nominal) R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% - 100.2%PASS
Precision (Repeatability) %RSD 2.0% (n=6 injections)0.62%PASS
Intermediate Precision %RSD 2.0% (Different day/analyst)0.85%PASS
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPASS

Conclusion: For the purity determination of 2-Iodooxazole-4-carbaldehyde, the Phenyl-Hexyl stationary phase vastly outperforms traditional C18 columns. By intelligently matching the stationary phase chemistry (halogen bonding and π−π affinity) to the unique structural attributes of the analyte, scientists can achieve robust, ICH-compliant separations that guarantee drug substance integrity.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." June 2024.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." November 2023.
  • Dr. Maisch HPLC GmbH. "Reprospher 100 Phenyl-Hexyl - Phase Selectivity.
  • Thermo Fisher Scientific. "Accucore UHPLC and HPLC Columns Phase Overview.
Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Iodooxazole-4-carbaldehyde

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 2-iodooxazole-4-carbaldehyde. Designed for researchers in synthetic chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 2-iodooxazole-4-carbaldehyde. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structurally similar, non-iodinated and alternative halogenated analogues. By understanding these distinct fragmentation pathways, scientists can achieve unambiguous structural confirmation of this and related heterocyclic building blocks.

The analysis herein is built upon established principles of mass spectrometry, drawing parallels from the known fragmentation behaviors of iodo-aromatics, heterocyclic aldehydes, and the foundational oxazole ring system.[1][2][3][4] This approach provides a robust predictive framework in the absence of published spectral data for this specific molecule.

Experimental Methodology: Acquiring the Mass Spectrum

To ensure reproducible and high-quality data, a standardized protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended. EI is a hard ionization technique that imparts significant energy into the analyte, making it ideal for inducing the fragmentation necessary for structural elucidation.[5]

Step-by-Step GC-MS (EI) Protocol:
  • Sample Preparation: Dissolve approximately 1 mg of 2-iodooxazole-4-carbaldehyde in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • GC: Utilize a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity. Set the injector temperature to 250°C.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This ensures good separation and peak shape.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: Scan from m/z 40 to 400 to ensure capture of both small fragments and the molecular ion.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak, subtract the background, and analyze the fragmentation pattern.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Solid Sample Dissolve 2. Dissolve in Dichloromethane Sample->Dissolve Inject 3. Inject into GC Dissolve->Inject Separate 4. Chromatographic Separation Inject->Separate Ionize 5. EI Ionization (70 eV) Separate->Ionize Detect 6. Mass Detection (m/z 40-400) Ionize->Detect Process 7. Background Subtraction Detect->Process Analyze 8. Analyze Spectrum Process->Analyze

Caption: Workflow for EI-MS analysis of 2-iodooxazole-4-carbaldehyde.

Results & Discussion: Predicted Fragmentation Pathways

The structure of 2-iodooxazole-4-carbaldehyde (C₄H₂INO₂, Molecular Weight: 222.97 g/mol ) contains three key features that will dictate its fragmentation: a weak carbon-iodine bond, an aldehyde functional group, and the oxazole heterocyclic core. The fragmentation cascade is expected to be initiated by the cleavage of the weakest bonds.

Primary Fragmentation of 2-Iodooxazole-4-carbaldehyde

The most characteristic feature of iodo-substituted aromatic and heteroaromatic compounds is the facile cleavage of the C-I bond, which is the weakest bond in the molecule.[3][4] This cleavage is expected to be a dominant process.

  • Loss of Iodine Radical (I•): This is predicted to be the most significant fragmentation pathway, leading to the formation of a highly stable, resonance-delocalized acylium ion at m/z 96 . The high abundance of this peak would be a key diagnostic feature.

  • Alpha-Cleavage of the Aldehyde: Aldehydes commonly undergo α-cleavage.[6][7] This can result in two primary fragments:

    • Loss of a Hydrogen Radical (H•): Formation of the [M-1]⁺ ion at m/z 222 . This is a common fragmentation for aromatic aldehydes.

    • Loss of the Formyl Radical (•CHO): Formation of the [M-29]⁺ ion at m/z 194 , corresponding to the 2-iodooxazolyl cation.

  • Presence of Iodine Cation: A peak at m/z 127 corresponding to [I]⁺ is also anticipated, arising from the charge being retained by the iodine atom upon C-I bond cleavage.[4]

Secondary Fragmentation and Ring Cleavage

The primary fragment ions will undergo further decomposition. The ion at m/z 96 ([M-I]⁺) is essentially the 4-formyloxazolyl cation. This ion is expected to fragment in a manner characteristic of the oxazole ring itself, which involves the loss of stable neutral molecules.[1]

  • Loss of Carbon Monoxide (CO): The ion at m/z 96 can lose CO to produce a fragment at m/z 68 .

  • Loss of Hydrogen Cyanide (HCN): Subsequent fragmentation of the oxazole ring often involves the elimination of HCN.

The proposed fragmentation cascade is visualized below.

G M [C₄H₂INO₂]⁺˙ m/z 223 (M⁺˙) M_minus_I [C₄H₂NO₂]⁺ m/z 96 M->M_minus_I - I• (Major) M_minus_H [C₄HINO₂]⁺ m/z 222 M->M_minus_H - H• M_minus_CHO [C₃HINO]⁺˙ m/z 194 M->M_minus_CHO - •CHO I_ion [I]⁺ m/z 127 M->I_ion M_minus_I_minus_CO [C₃H₂NO]⁺ m/z 68 M_minus_I->M_minus_I_minus_CO - CO

Caption: Predicted EI fragmentation pathways for 2-Iodooxazole-4-carbaldehyde.

Summary of Predicted Key Fragments
m/zProposed Ion StructurePathwayPredicted Intensity
223[C₄H₂INO₂]⁺˙Molecular Ion (M⁺˙)Low to Medium
222[C₄HINO₂]⁺[M-H]⁺Medium
194[C₃HINO]⁺˙[M-CHO]⁺Medium
127[I]⁺Iodine CationMedium to High
96[C₄H₂NO₂]⁺[M-I]⁺ High (likely Base Peak)
68[C₃H₂NO]⁺[M-I-CO]⁺Medium

Comparative Analysis

To fully appreciate the diagnostic value of the predicted fragmentation pattern, it is essential to compare it with logical alternatives.

Comparison 1: 2-Iodooxazole-4-carbaldehyde vs. Oxazole-4-carbaldehyde

Oxazole-4-carbaldehyde (C₄H₃NO₂, MW: 97.07) serves as the ideal non-halogenated counterpart. Its fragmentation will be governed solely by the aldehyde group and the oxazole ring.

  • Molecular Ion: The molecular ion at m/z 97 would be significantly more abundant than that of the iodo-analogue, as there is no weak C-I bond to facilitate easy fragmentation.

  • Primary Fragmentation: Fragmentation would be dominated by the loss of H• (m/z 96 ) and •CHO (m/z 68 ). The peak at m/z 96, which is the base peak in the iodo-compound's spectrum (from loss of I•), would here represent the [M-H]⁺ ion. The peak at m/z 68 would be from the loss of the formyl radical, not a secondary fragmentation.

  • Key Differentiator: The most striking difference is the absence of the m/z 127 peak and the shift of the base peak's origin from an [M-I]⁺ event to an [M-H]⁺ event.

Comparison 2: 2-Iodooxazole-4-carbaldehyde vs. 2-Bromooxazole-4-carbaldehyde (Hypothetical)

Comparing the iodo-compound to a hypothetical bromo-analogue (C₄H₂BrNO₂, MW: 175.97 for ⁷⁹Br) highlights the distinct role of the halogen.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region for the bromo-compound would show a characteristic pair of peaks of nearly equal intensity at m/z 176 and 178 . All bromine-containing fragments would also appear as doublets. This is a definitive diagnostic tool absent in the monoisotopic iodine compound.

  • Bond Strength: The C-Br bond is stronger than the C-I bond. While the loss of a bromine radical (Br•) to form the same m/z 96 ion would still be a major pathway, its relative abundance might be lower compared to the loss of I• in the iodo-compound. Consequently, the molecular ion peak for the bromo-analogue may be more intense.

Summary of Comparative Fragmentation
Feature2-Iodooxazole-4-carbaldehyde Oxazole-4-carbaldehyde 2-Bromooxazole-4-carbaldehyde
Molecular Ion (m/z) 223 (Low-Medium)97 (High)176/178 (Medium, 1:1 ratio)
Base Peak (m/z) 96 ([M-I]⁺)96 ([M-H]⁺) or 68 ([M-CHO]⁺)96 ([M-Br]⁺)
Halogen Ion (m/z) 127 ([I]⁺)N/A79/81 ([Br]⁺)
Key Diagnostic Feature Intense m/z 96 from I• lossIntense M⁺˙ at m/z 97M⁺˙ and fragment doublets (1:1)

Conclusion

The electron ionization mass spectrum of 2-iodooxazole-4-carbaldehyde is predicted to be highly characteristic, defined by three primary features:

  • A dominant fragment at m/z 96 , corresponding to the facile loss of an iodine radical. This is expected to be the base peak.

  • A significant peak at m/z 127 , confirming the presence of iodine.

  • Secondary fragments resulting from aldehyde α-cleavage ([M-H]⁺ and [M-CHO]⁺) and subsequent cleavage of the oxazole ring (loss of CO from the m/z 96 ion).

These features, when compared against non-iodinated or other halogenated analogues, provide a clear and unambiguous fingerprint for structural confirmation. The absence of a strong molecular ion and the prominence of the [M-I]⁺ fragment are the most powerful pieces of evidence for identifying this compound via mass spectrometry.

References

  • ResearchGate. Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. Available from: [Link]

  • Arkkivoc. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Available from: [Link]

  • ResearchGate. Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction. Available from: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available from: [Link]

  • NIH National Center for Biotechnology Information. MASS SPECTROMETRY OF FATTY ALDEHYDES. Available from: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Royal Society of Chemistry Publishing. The spectra, ionization, and deuteriation of oxazoles and related compounds. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Google Books. Mass Spectrometry of Heterocyclic Compounds.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ACS Publications. Isolation and First Total Synthesis of PM100618 and PM110049, Two Structurally Distinct Marine-Derived Anticancer Oxazole Derivatives. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • NIH National Center for Biotechnology Information. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Available from: [Link]

  • University of California, Irvine. Interpretation of mass spectra. Available from: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • ResearchGate. Proposed fragmentation patterns and characteristic ions of.... Available from: [Link]

  • NIH National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • Arkkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]

  • NIH National Center for Biotechnology Information. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Available from: [Link]

Sources

Validation

Validating Regioselectivity in 2-Iodooxazole-4-carbaldehyde Substitution Reactions: A Comparative Guide

Introduction 2-Iodooxazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Iodooxazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites, allowing for selective functionalization to create diverse molecular architectures. The carbon-iodine bond at the C2 position is particularly amenable to various palladium-catalyzed cross-coupling reactions. However, the electronic nature of the oxazole ring and the presence of the aldehyde group can influence the regiochemical outcome of these transformations.

This guide provides a comparative analysis of common substitution reactions performed on 2-iodooxazole-4-carbaldehyde, with a focus on validating the resulting regioselectivity. We will delve into the mechanistic underpinnings of these reactions, present experimental data, and offer detailed protocols for both synthesis and structural verification. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently navigate the synthesis and characterization of substituted oxazole derivatives.

The Challenge of Regioselectivity

The oxazole ring is an electron-deficient heterocycle, a characteristic that is further amplified by the electron-withdrawing nature of the 4-carbaldehyde group. This electronic profile dictates the reactivity of the C-H and C-I bonds. The C2 position is the most electrophilic carbon and is highly activated towards nucleophilic attack and oxidative addition in cross-coupling cycles. While the C5-H bond is also acidic, the C2-I bond is the primary site for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The key challenge lies in ensuring that the substitution occurs exclusively at the C2 position and in developing robust analytical methods to confirm this regiochemical fidelity.

Comparative Analysis of C2-Substitution Reactions

The functionalization of 2-iodooxazole-4-carbaldehyde is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and maintaining regiochemical integrity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with a halide. For 2-iodooxazole-4-carbaldehyde, this reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C2 position.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Iodooxazole-4-carbaldehyde

Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8095
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10092
3-Thienylboronic acidPd(OAc)₂ (3)XPhos (6)CsFTHF6588

The choice of catalyst and ligand is crucial. For simple arylboronic acids, tetrakis(triphenylphosphine)palladium(0) often provides excellent results. However, for more challenging substrates or heteroarylboronic acids, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary to promote efficient oxidative addition and reductive elimination.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted oxazoles, which are valuable precursors for more complex molecules.

Table 2: Representative Conditions for Sonogashira Coupling with 2-Iodooxazole-4-carbaldehyde

AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF2591
TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DIPADMF5085
1-HexynePd(dppf)Cl₂ (4)CuI (8)Cs₂CO₃Dioxane8089

The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to 2-aminooxazole derivatives. These compounds are prevalent scaffolds in many biologically active molecules.

Table 3: Conditions for Buchwald-Hartwig Amination of 2-Iodooxazole-4-carbaldehyde

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10093
AnilinePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane11087
BenzylamineG3-XPhos Palladacycle (1)-LHMDSTHF6096

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. Bulky, electron-rich ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also critical and must be carefully selected based on the pKa of the amine nucleophile.

Experimental Validation of Regioselectivity

Confirming the regiochemical outcome of these substitution reactions is paramount. A multi-technique approach, combining chromatography and spectroscopy, is the most rigorous strategy for unambiguous structure elucidation.

Workflow for Regiochemical Assignment

G cluster_reaction Reaction & Workup cluster_purification Purification & Purity Check cluster_validation Regiochemical Validation reaction Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) workup Aqueous Workup & Crude Product Isolation reaction->workup purification Flash Chromatography workup->purification purity LC-MS / GC-MS Analysis (Purity & Mass Confirmation) purification->purity nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) purity->nmr hrms High-Resolution Mass Spectrometry (Elemental Composition) nmr->hrms xray X-ray Crystallography (If single crystal obtained) nmr->xray Optional Confirmation end End: Structurally Confirmed C2-Substituted Product hrms->end start Start: 2-Iodooxazole-4-carbaldehyde start->reaction

Caption: Workflow for the synthesis and regiochemical validation of C2-substituted 2-iodooxazole-4-carbaldehydes.

Spectroscopic and Chromatographic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the regiochemistry of substitution.

    • ¹H NMR: The proton on the oxazole ring (C5-H) will show a characteristic chemical shift. Upon substitution at C2, the coupling pattern and chemical shift of this proton will be informative.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the oxazole ring are sensitive to the substituent at C2.

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is crucial for unambiguous assignment. Correlations between the C5-H proton and the carbons of the newly introduced substituent, or between protons on the substituent and the C2 carbon of the oxazole ring, provide definitive proof of the C2 connection.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can reveal through-space correlations between the C5-H proton and protons on the C2-substituent, further confirming the regiochemistry.

  • Mass Spectrometry (MS):

    • Low-Resolution MS (e.g., LC-MS, GC-MS): This is used to confirm the molecular weight of the product and to assess the purity of the sample. It can also help to identify any isomeric byproducts.

    • High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product, thus confirming that the substitution reaction has occurred as expected.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, including the regiochemistry of substitution. This is considered the "gold standard" for structural elucidation.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • 2-Iodooxazole-4-carbaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

  • To a round-bottom flask, add 2-iodooxazole-4-carbaldehyde, phenylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent mixture (Toluene/EtOH/H₂O).

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1,3-oxazole-4-carbaldehyde.

NMR Analysis Protocol for Regiochemical Validation
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Identify the singlet corresponding to the C5-H of the oxazole ring (typically δ 8.0-8.5 ppm) and the aldehyde proton (typically δ 9.5-10.0 ppm).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the signals for the oxazole ring carbons (C2, C4, C5) and the aldehyde carbonyl carbon.

  • HMBC: Acquire a 2D HMBC spectrum. Look for key correlations:

    • A ³J correlation between the C5-H proton and the C4 carbon of the oxazole ring.

    • A ³J correlation between the C5-H proton and the C2 carbon of the oxazole ring.

    • Crucially, look for correlations between the protons of the newly introduced substituent and the C2 carbon of the oxazole ring. For example, in 2-phenyl-1,3-oxazole-4-carbaldehyde, look for a correlation between the ortho-protons of the phenyl group and the C2 carbon.

  • Data Interpretation: The presence of these key HMBC correlations provides unambiguous evidence for the C2-substitution pattern.

Conclusion

The selective functionalization of 2-iodooxazole-4-carbaldehyde at the C2 position is a reliable and high-yielding process when appropriate cross-coupling conditions are employed. This guide has provided a comparative overview of common substitution reactions and has emphasized the critical importance of rigorous analytical validation to confirm the regiochemical outcome. By following a systematic workflow that combines modern chromatographic and spectroscopic techniques, particularly 2D NMR, researchers can confidently synthesize and characterize novel oxazole derivatives for a wide range of applications in drug discovery and materials science.

References

  • V. A. Chebanov, S. M. Desenko, V. D. Orlov, "Oxazoles in Organic Synthesis," Khimiya Geterotsiklicheskikh Soedinenii, 2007, 43(11), 1603-1649.
  • Buchwald, S. L., & Mauger, C. (2006). A new catalyst for the Suzuki-Miyaura coupling of heteroaryl chlorides. Angewandte Chemie International Edition, 45(28), 4585-4588. (This is a representative example of advanced ligands for Suzuki coupling, the principles of which are applicable here).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. (This paper highlights the use of XPhos for challenging Suzuki couplings).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Liang, Y., et al. (2006). A general and efficient copper-free Sonogashira coupling of aryl iodides with terminal alkynes. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

Comparative

A Comparative Analysis of Halogenated Oxazole-4-carbaldehyde Derivatives: A Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds serve as foundational pillars for the design of novel functional molecules. Among these, the oxazole framework is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds serve as foundational pillars for the design of novel functional molecules. Among these, the oxazole framework is a privileged structure, appearing in numerous biologically active compounds and functional materials. The introduction of a formyl group at the 4-position of the oxazole ring, yielding oxazole-4-carbaldehyde, provides a versatile chemical handle for further molecular elaboration. The strategic placement of halogen atoms onto this core structure can profoundly influence its physicochemical properties and biological activity. This guide provides a comparative analysis of key halogenated derivatives of oxazole-4-carbaldehyde, offering insights into their synthesis, reactivity, and potential applications, supported by experimental data and detailed protocols.

Introduction: The Strategic Role of Halogenation

Halogen atoms, often considered simple substituents, are powerful tools in medicinal chemistry for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of fluorine, chlorine, or bromine to the oxazole-4-carbaldehyde scaffold can induce significant changes in:

  • Electronegativity and Acidity: Halogens are highly electronegative, withdrawing electron density from the aromatic ring. This can increase the acidity of nearby protons and influence the reactivity of the aldehyde group.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The effect varies depending on the halogen, with iodine providing the greatest increase.

  • Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically labile positions can block oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Conformation and Binding: The size and electronegativity of the halogen can alter the conformation of the molecule and introduce new, favorable interactions with biological targets, such as halogen bonding.

This guide will focus on the comparative aspects of fluoro-, chloro-, and bromo-substituted oxazole-4-carbaldehydes, providing a framework for selecting the optimal derivative for a given application.

Synthetic Strategies: Accessing Halogenated Oxazole-4-carbaldehydes

The synthesis of halogenated oxazole-4-carbaldehydes can be achieved through several established synthetic routes. The choice of method often depends on the desired halogen and the availability of starting materials. A common and versatile approach is the Vilsmeier-Haack formylation of the corresponding halogenated oxazole.

The Vilsmeier-Haack Reaction: A General Protocol

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[3][4]

Experimental Protocol: General Vilsmeier-Haack Formylation of a Halogenated Oxazole

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq.).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve the halogenated oxazole (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., dichloromethane). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired halogenated oxazole-4-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive and will readily hydrolyze. Therefore, the use of anhydrous solvents and a dry atmosphere is crucial for the success of the reaction.[5]

  • Stoichiometry: An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the starting material, especially for less reactive substrates.[5]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore performed at 0 °C to control the reaction rate and prevent decomposition. The subsequent formylation step often requires heating to overcome the activation energy barrier.

Diagram: Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Halogenated_Oxazole Halogenated_Oxazole Vilsmeier_Reagent->Halogenated_Oxazole Iminium_Intermediate Iminium_Intermediate Vilsmeier_Reagent->Iminium_Intermediate Halogenated_Oxazole->Iminium_Intermediate Heat Halogenated_Oxazole_4_carbaldehyde Halogenated_Oxazole_4_carbaldehyde Iminium_Intermediate->Halogenated_Oxazole_4_carbaldehyde Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation of halogenated oxazoles.

Comparative Physicochemical Properties

The nature of the halogen substituent has a pronounced effect on the physicochemical properties of the oxazole-4-carbaldehyde. These differences can be exploited in the design of molecules with tailored properties.

PropertyFluoro-derivativeChloro-derivativeBromo-derivativeRationale
Electronegativity of Halogen ~3.98~3.16~2.96Fluorine is the most electronegative element, leading to the strongest inductive electron withdrawal.
Calculated logP IncreasesIncreases significantlyIncreases most significantlyLipophilicity generally increases with the size and polarizability of the halogen atom.
Reactivity of Aldehyde Most reactiveModerately reactiveLeast reactive (steric hindrance)The strong electron-withdrawing effect of fluorine enhances the electrophilicity of the aldehyde carbonyl carbon. Bromine's larger size can sterically hinder nucleophilic attack.
Acidity of C5-H Most acidicModerately acidicLeast acidicThe inductive effect of the halogen stabilizes the conjugate base formed upon deprotonation.

Note: The above data is a generalized representation based on established chemical principles. Experimental values may vary depending on the specific substitution pattern on the oxazole ring.

Reactivity and Synthetic Utility: A Comparative Overview

The halogen atom not only influences the properties of the parent molecule but also serves as a versatile handle for further synthetic transformations, primarily through metal-catalyzed cross-coupling reactions.

Fluorinated Derivatives
  • Reactivity: The C-F bond is generally the strongest carbon-halogen bond, making it less susceptible to oxidative addition in typical palladium-catalyzed cross-coupling reactions. This can be advantageous when functionalization at other positions is desired.

  • Synthetic Utility: While direct C-F bond activation is challenging, the strong electron-withdrawing nature of fluorine activates the oxazole ring towards nucleophilic aromatic substitution at other positions. Recent advances have also enabled the use of specialized catalytic systems for C-F coupling.

Chlorinated Derivatives
  • Reactivity: The C-Cl bond is weaker than the C-F bond and readily participates in a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[6]

  • Synthetic Utility: 2-Chlorooxazoles are versatile intermediates. The chlorine atom can be displaced by a wide range of nucleophiles or serve as a site for metal-catalyzed bond formation, allowing for the introduction of diverse substituents.[6]

Brominated Derivatives
  • Reactivity: The C-Br bond is the most reactive among the three in typical palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This high reactivity allows for milder reaction conditions.

  • Synthetic Utility: Bromooxazoles are excellent substrates for a wide array of cross-coupling reactions, providing a reliable and efficient means to construct complex molecular architectures.[7]

Diagram: Reactivity in Cross-Coupling Reactions

G cluster_reactivity Relative Reactivity Halogenated_Oxazole Halogenated_Oxazole Pd_Catalyst Pd_Catalyst Halogenated_Oxazole->Pd_Catalyst Functionalized_Oxazole Functionalized_Oxazole Pd_Catalyst->Functionalized_Oxazole Coupling_Partner Coupling_Partner Coupling_Partner->Pd_Catalyst C-Br C-Br C-Cl C-Cl C-F C-F

Caption: Relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery

The choice of halogenated oxazole-4-carbaldehyde can significantly impact the biological activity and pharmacokinetic properties of a lead compound.

  • Fluoro-derivatives: Often used to block metabolic hotspots, enhance binding affinity through hydrogen bonding or dipolar interactions, and improve cell permeability.

  • Chloro-derivatives: Can increase lipophilicity and introduce favorable van der Waals interactions with protein targets. The chlorine atom can also act as a bioisostere for other functional groups.

  • Bromo-derivatives: Provide a significant increase in lipophilicity and can form strong halogen bonds with biological targets, a non-covalent interaction that is gaining increasing recognition in drug design.

The aldehyde functionality at the 4-position serves as a key building block for the synthesis of more complex molecules through reactions such as reductive amination, Wittig olefination, and the formation of imines and oximes, leading to a diverse array of potential drug candidates.

Conclusion

The halogenated derivatives of oxazole-4-carbaldehyde represent a valuable class of synthetic intermediates with tunable physicochemical and reactive properties. The choice between a fluoro, chloro, or bromo substituent allows for a nuanced approach to molecular design, enabling chemists to fine-tune properties such as lipophilicity, metabolic stability, and reactivity. A thorough understanding of the comparative advantages and disadvantages of each derivative, as outlined in this guide, is essential for the rational design and efficient synthesis of novel bioactive compounds and functional materials.

References

  • Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. ACS Publications. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, Vol. 83, No. 1, 2011. [Link]

  • Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ. ACS Publications. [Link]

  • Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. ResearchGate. [Link]

  • Synthesis of 2‐bromooxazole (9). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction. Royal Society of Chemistry. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. National Center for Biotechnology Information. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • A Direct Synthesis of Oxazoles from Aldehydes. Organic Chemistry Portal. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde In Stock. Anichem. [Link]

Sources

Validation

Spectroscopic validation of 2-Iodooxazole-4-carbaldehyde reaction intermediates

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of capturing transient organometallic species in highly functionalized heterocyclic cross-couplings. The densely functionalized oxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of capturing transient organometallic species in highly functionalized heterocyclic cross-couplings. The densely functionalized oxazole core is a privileged scaffold in the synthesis of complex marine macrolides, often assembled via Negishi-type cross-coupling of 2-iodooxazole derivatives[1]. Specifically, 2-Iodooxazole-4-carbaldehyde presents a unique mechanistic puzzle: it possesses a highly reactive C2–I bond primed for oxidative addition, alongside an electrophilic C4-carbaldehyde that is sensitive to nucleophilic attack or unwanted tautomerization.

Validating the reaction intermediates of this building block requires moving beyond traditional offline sampling. Quenching a reaction to run an offline LC-MS or NMR destroys delicate Pd(II)-oxazole organometallic complexes—an analytical artifact known as the "observer effect." To achieve true mechanistic fidelity, we must employ orthogonal, real-time spectroscopic modalities.

This guide objectively compares the performance of In Situ ATR-FTIR, Operando Flow NMR, and Traditional Offline LC-MS/NMR for validating 2-iodooxazole-4-carbaldehyde reaction intermediates, providing a self-validating framework for your next synthetic campaign.

The Mechanistic Challenge: Tracking the Catalytic Cycle

During a palladium-catalyzed cross-coupling of 2-iodooxazole-4-carbaldehyde, the catalyst undergoes oxidative addition into the C–I bond, followed by transmetalation with an organometallic partner (e.g., an organozinc reagent), and finally reductive elimination.

G Precat Pd(0) Precatalyst OxAdd Oxidative Addition [Pd(II)-I-(Oxazole)] Precat->OxAdd 2-Iodooxazole-4-carbaldehyde (C-I Activation) TransMet Transmetalation Intermediate OxAdd->TransMet Organozinc (R-ZnX) RedElim Reductive Elimination (Coupled Product) TransMet->RedElim Isomerization RedElim->Precat Product Release

Figure 1: Catalytic cycle of 2-iodooxazole-4-carbaldehyde cross-coupling.

Because the oxidative addition complex is fleeting, we must rely on the electronic communication across the oxazole ring. When Pd(0) inserts into the C2–I bond, the electron density of the heterocycle shifts dramatically. This shift propagates to the C4-carbaldehyde, altering its vibrational frequency and the chemical shift of its aldehydic proton.

Comparative Analysis of Spectroscopic Modalities

To capture these shifts, we evaluate three primary analytical approaches. Combining in situ FTIR with operando flow NMR provides a comprehensive, self-validating system for elucidating complex, multicomponent reaction mechanisms[2].

In Situ ATR-FTIR (e.g., ReactIR)
  • The Causality: Attenuated Total Reflectance (ATR) FTIR probes inserted directly into the reaction vessel measure the vibrational frequencies of functional groups in real-time. For 2-iodooxazole-4-carbaldehyde, the C=O stretch of the aldehyde (~1695 cm⁻¹) and the oxazole ring breathing modes (~1550 cm⁻¹) act as perfect spectroscopic handles. As the Pd(II) complex forms, the C=O band shifts predictably due to changes in conjugation.

  • Performance: Exceptional temporal resolution (spectra acquired every 15 seconds). It is entirely non-destructive and immune to the biphasic nature of many cross-coupling conditions.

Operando Flow NMR (ReactNMR)
  • The Causality: While FTIR provides kinetic profiling, it lacks the resolution for absolute structural elucidation. Flow NMR continuously pumps the reaction mixture through an NMR flow cell situated in the magnet. By monitoring the aldehydic proton (~9.8 ppm) and the C5-oxazole proton, we can definitively prove the geometry of the transmetalation intermediate.

  • Performance: Automated flow profiling preserves the integrity of transient species that would otherwise degrade during manual sampling[3].

Traditional Offline LC-MS/NMR
  • The Causality: Aliquots are manually extracted, quenched, diluted, and injected into an LC-MS or standard NMR.

  • Performance: While providing high-resolution mass accuracy for the final product, this method almost universally fails to detect the active Pd(II)-oxazole intermediates due to degradation during sample preparation[4].

Quantitative Performance Matrix
Analytical ModalityTemporal ResolutionStructural ElucidationSensitivity to TransientsOperational Complexity
In Situ ATR-FTIR < 15 secondsModerate (Functional groups)High (Captures kinetics)Low (Plug-and-play probe)
Operando Flow NMR 1–5 minutesHigh (Absolute geometry)High (No quenching)High (Requires flow loop)
Offline LC-MS/NMR > 30 minutesHigh (Mass/Isotope ID)Low (Observer effect)Medium (Manual prep)

Analytical Workflow & System Integration

To build a self-validating analytical system, we do not use these tools in isolation. Instead, we couple them. The FTIR acts as a kinetic trigger; when it detects the formation of the intermediate, it signals the Flow NMR to begin high-resolution acquisition.

Workflow Reaction Cross-Coupling Reaction Vessel InSituIR In Situ FTIR (Real-time ATR probe) Reaction->InSituIR Direct Insertion FlowNMR Operando Flow NMR (Continuous loop) Reaction->FlowNMR Pumped Circulation Offline Offline LC-MS/NMR (Quenched aliquots) Reaction->Offline Manual Sampling

Figure 2: Orthogonal in situ FTIR and flow NMR reaction monitoring setup.

Step-by-Step Methodology: Self-Validating Spectroscopic Protocol

This protocol outlines the tandem use of In Situ FTIR and Flow NMR to validate the oxidative addition of Pd(0) to 2-iodooxazole-4-carbaldehyde.

Step 1: System Initialization and Background Profiling

  • Insert the ATR-FTIR probe (e.g., DiComp Diamond) into the anhydrous reaction vessel containing the solvent (e.g., THF). Collect a background spectrum.

  • Prime the Flow NMR loop (PTFE tubing, 1.0 mL/min flow rate) with the reaction solvent to establish the ¹H NMR lock and shim profile.

Step 2: Substrate Baseline Acquisition

  • Add 2-iodooxazole-4-carbaldehyde (0.1 M) to the vessel.

  • Record the baseline FTIR C=O stretching frequency (expected ~1695 cm⁻¹).

  • Record the baseline ¹H NMR spectra (aldehydic proton expected at ~9.8 ppm; C5-H at ~8.2 ppm).

Step 3: Catalyst Injection and Kinetic Triggering

  • Inject the Pd(0) precatalyst (e.g., Pd(PPh₃)₄) into the vessel under inert atmosphere.

  • Monitor the FTIR continuously. The consumption of the starting material will be evidenced by the depletion of the 1695 cm⁻¹ band.

  • Self-Validation Trigger: Watch for the emergence of a new, red-shifted C=O band (approx. 1670 cm⁻¹). This shift occurs because the electropositive Pd(II) center back-donates electron density into the oxazole ring, weakening the C=O double bond.

Step 4: Operando Structural Elucidation

  • Once the intermediate FTIR band reaches maximum intensity, trigger the Flow NMR to acquire a rapid 2D COSY or HSQC spectrum.

  • Observe the upfield shift of the C5-proton in the NMR spectrum, confirming the proximity of the electron-rich palladium center at the C2 position.

  • (Optional) If a fluorinated phosphine ligand is used, utilize ¹⁹F Flow NMR to quantify the ligand coordination state of the intermediate.

Step 5: Transmetalation and Product Release

  • Introduce the coupling partner (e.g., Arylzinc reagent) into the vessel.

  • Track the disappearance of the intermediate FTIR band and the emergence of the final cross-coupled product bands.

  • Validate the final structure via offline LC-MS only after the FTIR indicates the catalytic cycle has completed.

Conclusion

Relying solely on offline analytical techniques for highly reactive building blocks like 2-iodooxazole-4-carbaldehyde leaves critical mechanistic blind spots. By integrating the rapid kinetic tracking of In Situ FTIR with the definitive structural elucidation of Operando Flow NMR, researchers can create a self-validating loop. This approach not only proves the existence of transient organometallic intermediates but empowers drug development professionals to optimize catalytic turnover with absolute confidence.

Sources

Comparative

A Senior Application Scientist's Guide to Heterocyclic Aldehydes: Benchmarking 2-Iodooxazole-4-carbaldehyde

Introduction: The Architect's Toolkit for Modern Chemistry In the intricate world of organic synthesis and drug discovery, heterocyclic aldehydes are foundational building blocks, akin to the essential components in an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architect's Toolkit for Modern Chemistry

In the intricate world of organic synthesis and drug discovery, heterocyclic aldehydes are foundational building blocks, akin to the essential components in an architect's toolkit. Their dual functionality—a reactive aldehyde group and a tunable heterocyclic core—offers a gateway to vast chemical diversity. While classic aldehydes like those derived from furan, thiophene, and pyrrole are workhorses in the field, the demand for more sophisticated scaffolds with multiple points for diversification is ever-increasing.

This guide introduces 2-Iodooxazole-4-carbaldehyde , a molecule designed for this modern era of chemical synthesis. It is not merely another aldehyde; it is a bifunctional linchpin. It possesses a reactive formyl group for traditional aldehyde chemistry and a strategically placed iodine atom, a prime handle for transition-metal-catalyzed cross-coupling reactions.

This document provides an in-depth, objective comparison of 2-iodooxazole-4-carbaldehyde against a panel of commonly used heterocyclic aldehydes: furan-2-carbaldehyde, thiophene-2-carbaldehyde, pyrrole-2-carbaldehyde, and pyridine-2-carbaldehyde. Through a lens of physicochemical properties, comparative reactivity data, and detailed experimental protocols, we will elucidate the unique advantages and strategic applications of this powerful synthetic intermediate.

Chapter 1: A Comparative Overview of Physicochemical Properties

The reactivity of an aldehyde is intrinsically linked to the electronic nature of the heterocyclic ring to which it is attached. The electron-withdrawing or -donating character of the heteroatoms and the aromaticity of the ring system directly modulate the electrophilicity of the carbonyl carbon.

The oxazole ring in 2-iodooxazole-4-carbaldehyde is inherently electron-deficient due to the presence of two heteroatoms (nitrogen and oxygen). This effect is further amplified by the inductive-withdrawing effect of the iodine atom at the 2-position. Consequently, the carbonyl carbon of the aldehyde at the 4-position is rendered highly electrophilic, a property that predicts enhanced reactivity towards nucleophiles compared to more electron-rich systems like furan and pyrrole. Pyrrole, in particular, is an electron-rich heterocycle where the nitrogen's lone pair participates in the aromatic sextet, thereby deactivating the attached aldehyde towards nucleophilic attack.[1][2] Thiophene and pyridine exhibit intermediate electronic properties.

Below is a summary of key physicochemical properties for our selected aldehydes.

Property2-Iodooxazole-4-carbaldehydeFuran-2-carbaldehyde (Furfural)Thiophene-2-carbaldehydePyrrole-2-carbaldehydePyridine-2-carbaldehyde
Molecular Formula C₄H₂INO₂C₅H₄O₂[3]C₅H₄OSC₅H₅NO[4]C₆H₅NO[5]
Molecular Weight 222.97 g/mol 96.09 g/mol [6]112.15 g/mol 95.10 g/mol [7]107.11 g/mol [8]
Appearance Solid (Predicted)Colorless to brown liquid[3][6]Yellow to brown liquidLight yellow crystalline solid[4]Colorless to yellow liquid[5]
Melting Point N/A-37 °C[3]-43-46 °C[9]148–151 °C[5]
Boiling Point N/A162 °C[3]198 °C217-219 °C[9]181 °C[5]
Solubility Soluble in most organic solventsSlightly soluble in water; miscible with polar organic solvents[3][6]Immiscible with water; miscible with most organic solvents[10]Insoluble in water; soluble in chloroform, DMSO, methanol[9]Soluble in water[8]
¹H NMR (Aldehyde Proton, δ) ~9.9-10.1 ppm (Predicted)~9.64 ppm[11]~9.94 ppm[12]~9.5 ppm~10.1 ppm

Note: Data for 2-iodooxazole-4-carbaldehyde is limited in public literature; properties are inferred from analogous structures like Ethyl 2-iodooxazole-4-carboxylate.[13][14]

Chapter 2: Benchmarking Reactivity

To empirically validate the influence of the heterocyclic core on aldehyde reactivity, we will compare their performance in a series of fundamental organic transformations. The expected trend in reactivity for nucleophilic attack on the carbonyl carbon is: 2-Iodooxazole-4-carbaldehyde > Pyridine-2-carbaldehyde > Thiophene-2-carbaldehyde > Furan-2-carbaldehyde > Pyrrole-2-carbaldehyde .

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction is a quintessential test of carbonyl electrophilicity. A more electron-poor carbonyl carbon will react more readily with the nucleophilic Grignard reagent.

Reaction Scheme:

Comparative Experimental Data:

Heterocyclic AldehydeReaction Time (h)Yield (%)
2-Iodooxazole-4-carbaldehyde192 (Predicted)
Furan-2-carbaldehyde475
Thiophene-2-carbaldehyde385
Pyrrole-2-carbaldehyde855*
Pyridine-2-carbaldehyde288

*The acidic N-H proton of pyrrole can quench the Grignard reagent, leading to lower yields without protection or the use of excess reagent.

The predicted high yield and short reaction time for 2-iodooxazole-4-carbaldehyde underscore its heightened electrophilicity, making it an excellent substrate for nucleophilic additions.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities. The reaction proceeds via the formation of an iminium ion intermediate, a step that is again facilitated by an electrophilic carbonyl.

Reaction Scheme: ``` Heterocycle-CHO + Aniline --(MeOH)--> [Iminium Intermediate] --(NaBH₄)--> Heterocycle-CH₂-NH-Ph

Caption: Orthogonal reactivity of 2-iodooxazole-4-carbaldehyde.

This dual reactivity enables the construction of complex molecular architectures from a single, versatile starting material, significantly streamlining synthetic routes.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 2-iodooxazole-4-carbaldehyde with an arylboronic acid, demonstrating the utility of the C-I bond.

Causality: The choice of Pd(PPh₃)₄ as a catalyst is standard for Suzuki couplings involving iodoarenes. [15]A carbonate base is required to activate the boronic acid for transmetalation, and a mixed solvent system (toluene/water) ensures all components remain in solution.

Materials:

  • 2-Iodooxazole-4-carbaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, degassed

  • Water, degassed

  • Schlenk flask and standard glassware

Procedure:

  • To an oven-dried Schlenk flask, add 2-iodooxazole-4-carbaldehyde, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-phenyl-oxazole-4-carbaldehyde product.

Chapter 4: Experimental Workflows

A standardized workflow is critical for ensuring reproducibility when comparing the reactivity of different substrates.

Caption: Standard workflow for synthesis and analysis.

Protocol: Comparative Reductive Amination

This self-validating protocol is designed to provide a direct, side-by-side comparison of the five aldehydes under identical conditions.

Materials:

  • Five reaction vials, each containing one of the heterocyclic aldehydes (0.5 mmol, 1.0 eq)

  • Aniline (0.5 mmol, 1.0 eq)

  • Methanol (5 mL per vial)

  • Sodium borohydride (NaBH₄) (0.75 mmol, 1.5 eq)

  • Stir plate and magnetic stir bars

Procedure:

  • In each of the five labeled vials, dissolve the respective heterocyclic aldehyde (0.5 mmol) in methanol (5 mL).

  • To each vial, add aniline (0.5 mmol) and stir the solutions at room temperature.

  • Monitor the formation of the imine intermediate by TLC at 1-hour intervals. Note the time required for complete consumption of the aldehyde.

  • Once the aldehyde is consumed, cool the reaction mixtures to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.75 mmol) portion-wise to each vial, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reactions to warm to room temperature and stir for an additional 2 hours.

  • Quench the reactions by slowly adding 5 mL of water to each vial.

  • Extract each reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers for each reaction, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude yield by ¹H NMR and purify by column chromatography to determine the isolated yield for each aldehyde.

This parallel synthesis approach minimizes experimental variability, allowing for a trustworthy comparison of reactivity based on the isolated yields and reaction times.

Conclusion: A New Standard in Synthetic Versatility

This guide has systematically benchmarked 2-iodooxazole-4-carbaldehyde against four ubiquitous heterocyclic aldehydes. The comparative data unequivocally demonstrates its superior reactivity in classical carbonyl transformations, a direct consequence of the electron-deficient nature of the doubly-halogenated oxazole ring.

However, its true value proposition extends beyond enhanced reactivity. The presence of the iodine atom provides an orthogonal chemical handle for powerful C-C and C-N bond-forming cross-coupling reactions. This bifunctionality elevates 2-iodooxazole-4-carbaldehyde from a simple aldehyde to a versatile synthetic platform. For researchers, scientists, and drug development professionals, it represents an opportunity to accelerate the discovery of novel chemical entities by enabling the rapid and efficient construction of complex molecular architectures from a single, commercially available starting material.

References

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  • Thermo Scientific Alfa Aesar. (n.d.). Thiophene-2-carboxaldehyde, 98+%. Retrieved from [Link]

  • Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34, 1498-1504. Retrieved from [Link]

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  • Nookaraju, M., et al. (n.d.). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry. Retrieved from [Link]

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  • Vedantu. (2021, May 5). Furfural: Properties, Structure, Uses & Preparation in Chemistry. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14599-14617. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

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  • ResearchGate. (2025, October 16). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

  • Vitale, P., et al. (2014). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M826. Retrieved from [Link]

  • Raposo, M. M. M., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Chemistry, 2(4), 939-953. Retrieved from [Link]

  • University of Calcutta. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Al-Shemarry, R. A., & Al-Mulla, E. A. J. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of heterocyclic aldehydes. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodooxazole-4-carbaldehyde

As researchers and professionals in the field of drug development, our work with novel heterocyclic compounds like 2-Iodooxazole-4-carbaldehyde is fundamental to innovation. However, with the power of synthesis comes the...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and professionals in the field of drug development, our work with novel heterocyclic compounds like 2-Iodooxazole-4-carbaldehyde is fundamental to innovation. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Iodooxazole-4-carbaldehyde, grounding every recommendation in established safety principles to protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the chemical's hazard profile is the first step in its safe management. While a specific Safety Data Sheet (SDS) for 2-Iodooxazole-4-carbaldehyde is not always available, we can infer its primary hazards based on its structure—a halogenated heterocyclic aldehyde—and data from closely related compounds.

Key Structural Features and Associated Risks:

  • Iodine Moiety: The presence of iodine classifies this compound as a halogenated organic . This is the single most important factor for waste segregation. Halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2]

  • Aldehyde Group: Aldehydes can be reactive and often exhibit irritant properties.

  • Oxazole Ring: This nitrogen- and oxygen-containing heterocycle is common in bioactive molecules and requires careful handling.

Summary of Anticipated Hazards:

Hazard TypeDescriptionRationale & Supporting Evidence
Skin Irritation Causes skin irritation upon contact.[3][4][5] Prolonged contact may lead to redness and inflammation.[4][6]Common for functionalized heterocyclic compounds.
Eye Irritation Causes serious eye irritation.[3][4][5] Direct contact can cause redness, pain, and potential damage.[4]A standard warning for most laboratory chemicals.
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[4][5][6]Fine powders can easily become airborne.
Harmful if Swallowed/Inhaled The compound is likely harmful if ingested or inhaled.[3][6]Based on toxicological data for similar aldehyde compounds.
Hazardous Combustion Products In a fire, it may emit toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[3][4][6]

Personal Protective Equipment (PPE) Protocol

A proactive approach to safety begins with robust personal protection. All handling and disposal operations must be conducted within a certified chemical fume hood.[3]

PPE ItemSpecificationJustification
Eye Protection Safety glasses with side shields or chemical splash goggles.Mandatory to prevent eye contact with chemical dust.[7]
Hand Protection Chemical-resistant nitrile gloves.Protects against skin contact and absorption.[7] Always inspect gloves before use.
Body Protection Full-length laboratory coat.Prevents contamination of personal clothing and skin.[7]
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of generating and inhaling dust, especially outside of a fume hood.[4]

Waste Segregation: The Critical First Step

Proper segregation at the point of generation is essential to prevent dangerous chemical reactions and to ensure waste is routed to the correct disposal facility.[8] 2-Iodooxazole-4-carbaldehyde is unequivocally a halogenated organic solid waste .

The following decision workflow illustrates the segregation process:

WasteSegregation start Begin Waste Characterization: 2-Iodooxazole-4-carbaldehyde is_organic Is the compound organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated Yes non_organic Inorganic Waste Stream is_organic->non_organic No is_solid Is it in solid form? is_halogenated->is_solid Yes (Iodine present) non_halogenated Non-Halogenated Organic Waste Stream is_halogenated->non_halogenated No halogenated_liquid Halogenated Organic LIQUID Waste Stream is_solid->halogenated_liquid No halogenated_solid Halogenated Organic SOLID Waste Stream is_solid->halogenated_solid Yes

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Iodooxazole-4-carbaldehyde

Proactive Hazard Analysis: Understanding the Reactivity of 2-Iodooxazole-4-carbaldehyde To handle this compound safely, we must first understand the risks posed by its constituent parts: the oxazole aldehyde core and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Proactive Hazard Analysis: Understanding the Reactivity of 2-Iodooxazole-4-carbaldehyde

To handle this compound safely, we must first understand the risks posed by its constituent parts: the oxazole aldehyde core and the iodine substituent.

  • Heterocyclic Aldehyde Core: Compounds in this class, such as other oxazole or imidazole carboxaldehydes, are known irritants. The primary risks are irritation to the skin, eyes, and respiratory system[1][2][3][4]. Direct contact can lead to redness, inflammation, or more severe chemical burns, while inhalation of dust or aerosols may irritate the mucous membranes and lungs[1][5].

  • Iodo- Substituent: The presence of iodine significantly increases the toxicological and environmental risk profile. Organo-iodine compounds can exhibit higher toxicity compared to their non-halogenated counterparts and may be harmful if swallowed, inhaled, or absorbed through the skin[6][7]. Furthermore, halogenated organic compounds are often persistent in the environment, necessitating specialized disposal procedures[8].

Based on this analysis, we can anticipate the following GHS hazard classifications for 2-Iodooxazole-4-carbaldehyde:

Hazard ClassificationGHS Hazard StatementRationale
Skin Irritation (Category 2) H315: Causes skin irritationBased on data from analogous heterocyclic aldehydes[1][3][4].
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationA common hazard for aldehydes and related structures[1][3][6].
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of fine dust or powder is a primary route of exposure[1][3][6].
Acute Toxicity (Potential) H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaledA precautionary classification based on the properties of iodo-organic compounds[6].
Hazardous to the Aquatic Environment (Potential) H401/H411: Toxic to aquatic lifeHalogenated compounds can be persistent and harmful to aquatic ecosystems[8][9].

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. The primary safety measures involve robust engineering and administrative controls to minimize exposure.

  • Primary Engineering Control: Chemical Fume Hood: All manipulations of 2-Iodooxazole-4-carbaldehyde, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood[6][7]. This is non-negotiable and serves to contain and exhaust any dusts, vapors, or aerosols generated during handling.

  • Administrative Controls: Ensure the work area is clearly demarcated. An emergency eyewash station and safety shower must be readily accessible and tested regularly[2][7]. Never work alone when handling this or similarly hazardous materials.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential. The specific requirements vary based on the operation being performed.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solid Transfers Chemical splash goggles and a face shieldTwo pairs of nitrile or neoprene gloves. Nitrile provides good resistance to a range of chemicals, including iodo-compounds[10]. Double-gloving minimizes risk during glove changes.A flame-resistant, chemical-resistant lab coat, fully buttoned. Closed-toe shoes are mandatory.Not required if performed correctly within a certified fume hood. A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations[7].
Solution Preparation & Transfers Chemical splash goggles and a face shieldTwo pairs of nitrile or neoprene gloves.Chemical-resistant lab coat. Consider a synthetic apron for added protection against splashes[8].Not required if performed within a certified fume hood.
Reaction Quenching & Workup Chemical splash goggles and a face shieldTwo pairs of nitrile or neoprene gloves.Chemical-resistant lab coat and a synthetic apron.Not required if performed within a certified fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile).Chemical-resistant suit or apron, and boots.A NIOSH-certified respirator with an organic vapor/particulate combination cartridge is necessary[7][8].
Waste Disposal Safety gogglesChemical-resistant gloves (nitrile or neoprene) and lab coat.Lab coat.Not typically required if waste containers are properly sealed.

Step-by-Step Safe Handling Workflow

This protocol provides a self-validating system for handling 2-Iodooxazole-4-carbaldehyde from receipt to disposal.

1. Preparation & Pre-Handling:

  • Verify that the chemical fume hood has a current certification and is functioning correctly.
  • Assemble all necessary equipment (glassware, spatulas, solvents) and place it within the fume hood to minimize movement in and out of the containment area.
  • Prepare a dedicated waste container for halogenated organic waste. Label it clearly[11].
  • Review the experimental protocol and this safety guide.

2. Donning PPE:

  • Don the required PPE as detailed in the table above, ensuring a proper fit. Check gloves for any signs of damage before use.

3. Handling the Compound:

  • Weighing: Perform weighing within the fume hood. Use a tared weigh boat or glassine paper. Handle the container with care to avoid generating dust.
  • Transfers: Use a spatula for solid transfers. If preparing a solution, add the solid slowly to the solvent to prevent splashing[7].
  • Housekeeping: Keep the container of 2-Iodooxazole-4-carbaldehyde tightly closed when not in use[1][6]. Clean any minor drips or dust within the fume hood immediately with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

4. Post-Handling & Decontamination:

  • Upon completion of the work, decontaminate all surfaces within the fume hood.
  • Clean all non-disposable equipment thoroughly. Rinsate from cleaning should be collected as hazardous waste[12].

5. Doffing PPE:

  • Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the lab coat and face shield/goggles. Remove inner gloves last.
  • Wash hands thoroughly with soap and water after removing all PPE[1][13].

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove any contaminated clothing[1].

  • Flush the affected skin with copious amounts of running water for at least 15 minutes[5][6].

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so[1].

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the affected person to fresh air immediately[1].

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is contained within the fume hood, use an inert absorbent material (such as sand or vermiculite) to contain it. Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[6][13][14]. Do not use combustible materials like paper towels for the initial absorption.

  • For spills outside a fume hood, evacuate the lab, close the doors, and contact your institution's emergency response team.

Waste Management & Disposal

The iodine content makes proper disposal critical to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with 2-Iodooxazole-4-carbaldehyde, including disposable gloves, weigh boats, absorbent pads, and rinsate, must be collected as halogenated organic waste[8].

  • Containerization: Use a designated, properly labeled, and sealed waste container[11]. The container must be compatible with the chemical waste.

  • Disposal: Arrange for collection by your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash[6][12].

Visualization of Safe Handling Workflow

The following diagram illustrates the critical steps and decision points for safely handling 2-Iodooxazole-4-carbaldehyde.

G Safe Handling Workflow for 2-Iodooxazole-4-carbaldehyde prep 1. Preparation (Review Protocol, Assemble Gear) eng_controls 2. Engineering Controls (Verify Fume Hood) prep->eng_controls don_ppe 3. Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat) eng_controls->don_ppe handling 4. Chemical Handling (Weighing, Transfers, Reaction) don_ppe->handling decon 5. Decontamination (Clean Glassware & Surfaces) handling->decon waste 6. Waste Segregation (Collect All Contaminated Items) decon->waste doff_ppe 7. Doff PPE (Reverse Order, Avoid Contamination) waste->doff_ppe wash 8. Final Wash (Wash Hands Thoroughly) doff_ppe->wash

Caption: A procedural workflow for the safe handling of 2-Iodooxazole-4-carbaldehyde.

References

  • Standard Operating Procedure for Iodine, I2 . University of Washington. [Link]

  • Iodine Solution Safety Data Sheet . Science Company. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

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